molecular formula C18H36O2 B1627097 Stearic acid-13C18 CAS No. 287100-83-8

Stearic acid-13C18

货号: B1627097
CAS 编号: 287100-83-8
分子量: 302.35 g/mol
InChI 键: QIQXTHQIDYTFRH-HXPQJNGISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Stearic acid-13C18 is a useful research compound. Its molecular formula is C18H36O2 and its molecular weight is 302.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQXTHQIDYTFRH-HXPQJNGISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584438
Record name (~13~C_18_)Octadecanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287100-83-8
Record name (~13~C_18_)Octadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 287100-83-8
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to Stearic Acid-¹³C₁₈ for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Stearic acid-¹³C₁₈ is a stable isotope-labeled form of stearic acid, a ubiquitous saturated fatty acid. Its incorporation of eighteen carbon-13 atoms makes it an invaluable tool in metabolic research, particularly in the fields of lipidomics and metabolic flux analysis. This technical guide provides a comprehensive overview of the chemical properties of Stearic acid-¹³C₁₈, detailed experimental protocols for its application, and visualizations of relevant metabolic pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in leveraging this powerful tracer to elucidate the complexities of fatty acid metabolism in health and disease.

Introduction to Stearic Acid-¹³C₁₈

Stearic acid, or octadecanoic acid, is an 18-carbon saturated fatty acid found in abundance in animal and vegetable fats.[1] Its isotopically labeled counterpart, Stearic acid-¹³C₁₈, contains the stable, non-radioactive isotope ¹³C at all 18 carbon positions. This uniform labeling allows for the precise tracking and quantification of stearic acid and its metabolic derivatives within biological systems using mass spectrometry-based techniques.

The primary application of Stearic acid-¹³C₁₈ is as a metabolic tracer to investigate pathways of fatty acid uptake, synthesis, and catabolism.[1] It also serves as a robust internal standard for the accurate quantification of endogenous stearic acid and other lipids in complex biological samples, such as plasma, tissues, and cell cultures.[1] Its use is central to ¹³C-Metabolic Flux Analysis (¹³C-MFA), a powerful technique for determining the rates of metabolic reactions within a cell.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of Stearic acid-¹³C₁₈ is essential for its effective use in experimental settings. The key properties are summarized in the table below.

PropertyValueReference(s)
Chemical Formula ¹³C₁₈H₃₆O₂[2]
Linear Formula ¹³CH₃(¹³CH₂)₁₆¹³COOH[2]
CAS Number 287100-83-8[1][2]
Molecular Weight 302.35 g/mol [2]
Appearance White powder[2]
Melting Point 68-70 °C[2]
Boiling Point 361 °C[2]
Isotopic Purity ≥99 atom % ¹³C[2]
Chemical Purity ≥97-99%[2][3]
Solubility Soluble in organic solvents such as alcohols, phenyls, and alkyl acetates. Insoluble in water.[4]
Storage Temperature Room temperature, away from light and moisture.[2][3]

Experimental Protocols

The following sections provide detailed methodologies for the application of Stearic acid-¹³C₁₈ in metabolic research. These protocols are intended as a guide and may require optimization based on the specific experimental system and analytical instrumentation.

Metabolic Labeling of Cultured Cells with Stearic Acid-¹³C₁₈

This protocol describes the general procedure for introducing Stearic acid-¹³C₁₈ into cultured cells to trace its metabolic fate.

Materials:

  • Stearic acid-¹³C₁₈

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Ethanol

  • Cell culture medium appropriate for the cell line

  • Cultured cells (e.g., cancer cell line, primary hepatocytes)

  • Phosphate-buffered saline (PBS)

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • Nitrogen gas or vacuum concentrator

Procedure:

  • Preparation of Stearic Acid-¹³C₁₈-BSA Complex:

    • Dissolve Stearic acid-¹³C₁₈ in a small volume of ethanol.

    • Prepare a solution of fatty acid-free BSA in serum-free cell culture medium (e.g., 10% w/v).

    • While vortexing the BSA solution, slowly add the ethanolic solution of Stearic acid-¹³C₁₈.

    • Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.

    • Sterile filter the complex solution through a 0.22 µm filter.

  • Cell Culture and Labeling:

    • Plate cells at a desired density and allow them to adhere and grow for 24 hours.

    • Remove the growth medium and replace it with fresh medium containing the Stearic acid-¹³C₁₈-BSA complex at the desired final concentration (e.g., 10-100 µM).

    • Incubate the cells for a specified period (e.g., 1, 4, 8, 24 hours) to allow for the uptake and metabolism of the labeled fatty acid.

  • Cell Harvesting and Lipid Extraction:

    • After the labeling period, aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add a sufficient volume of ice-cold methanol to the culture dish to cover the cells and scrape the cells.

    • Transfer the cell suspension to a glass tube.

    • Perform a Bligh-Dyer or Folch lipid extraction by adding chloroform and water in a specific ratio (e.g., Methanol:Chloroform:Water, 2:1:0.8 v/v/v).

    • Vortex the mixture vigorously and centrifuge to separate the phases.

    • Carefully collect the lower organic phase containing the lipids into a new glass vial.

    • Dry the lipid extract under a stream of nitrogen gas or using a vacuum concentrator.

  • Sample Preparation for Analysis:

    • The dried lipid extract can be reconstituted in an appropriate solvent for direct infusion mass spectrometry or further processed for chromatographic separation.

Analysis of ¹³C-Labeled Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the derivatization and analysis of fatty acids from the lipid extract.

Materials:

  • Dried lipid extract from section 3.1

  • Methanolic HCl or BF₃-Methanol

  • Hexane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., polar column for FAMEs)

Procedure:

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • To the dried lipid extract, add a known volume of methanolic HCl or BF₃-Methanol.

    • Incubate the mixture at 60-80°C for 1-2 hours to convert fatty acids to their methyl esters.

    • After cooling to room temperature, add water and hexane to the tube.

    • Vortex vigorously and centrifuge to separate the phases.

    • Collect the upper hexane layer containing the FAMEs.

    • Wash the hexane layer with a saturated NaCl solution.

    • Dry the hexane layer over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Transfer the final hexane extract to a GC vial.

    • Inject an aliquot of the sample into the GC-MS system.

    • Use a temperature gradient program to separate the FAMEs based on their chain length and degree of saturation.

    • The mass spectrometer is used to detect the mass-to-charge ratio (m/z) of the eluting FAMEs. The incorporation of ¹³C will result in a mass shift in the molecular ion and fragment ions, allowing for the quantification of labeled species.

Analysis of ¹³C-Labeled Lipids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is suitable for the analysis of intact complex lipids containing the ¹³C-labeled stearoyl chain.

Materials:

  • Dried lipid extract from section 3.1

  • LC-MS/MS system with a suitable column (e.g., C18 reversed-phase)

  • Appropriate mobile phases (e.g., acetonitrile, isopropanol, water with additives like formic acid and ammonium formate)

Procedure:

  • Sample Preparation:

    • Reconstitute the dried lipid extract in a suitable solvent compatible with the LC mobile phase (e.g., isopropanol:acetonitrile:water).

  • LC-MS/MS Analysis:

    • Inject the sample into the LC-MS/MS system.

    • Use a gradient elution program to separate different lipid classes and species.

    • The mass spectrometer is operated in a data-dependent or targeted (e.g., Multiple Reaction Monitoring - MRM) mode to identify and quantify the lipids containing the ¹³C₁₈-stearoyl moiety. The precursor and product ion masses will be shifted by +18 Da compared to their unlabeled counterparts.

Signaling and Metabolic Pathways

Stearic acid is not merely an energy source but also a signaling molecule and a precursor for other important lipids. Its metabolism is intricately linked to cellular health and disease.

Stearoyl-CoA Desaturase (SCD) Pathway and Mitochondrial Regulation

One of the key metabolic fates of stearic acid is its conversion to oleic acid (18:1n-9), a monounsaturated fatty acid. This reaction is catalyzed by the enzyme Stearoyl-CoA Desaturase (SCD). The balance between stearic acid and oleic acid is crucial for membrane fluidity, lipid droplet formation, and cellular signaling. Recent research has also highlighted a direct role for dietary stearic acid in regulating mitochondrial dynamics. Ingestion of stearic acid has been shown to promote mitochondrial fusion, a process critical for maintaining mitochondrial health and function.

Stearic_Acid_Metabolism Cellular Uptake Cellular Uptake Stearoyl-CoA (¹³C₁₈) Stearoyl-CoA (¹³C₁₈) Cellular Uptake->Stearoyl-CoA (¹³C₁₈) Mitochondrial Fusion Mitochondrial Fusion Stearoyl-CoA (¹³C₁₈)->Mitochondrial Fusion Promotes SCD1 SCD1 Stearoyl-CoA (¹³C₁₈)->SCD1 Complex Lipids (¹³C₁₈) Complex Lipids (¹³C₁₈) Stearoyl-CoA (¹³C₁₈)->Complex Lipids (¹³C₁₈) Esterification Beta-oxidation (Mitochondria) Beta-oxidation (Mitochondria) Stearoyl-CoA (¹³C₁₈)->Beta-oxidation (Mitochondria) Oleoyl-CoA (¹³C₁₈) Oleoyl-CoA (¹³C₁₈) SCD1->Oleoyl-CoA (¹³C₁₈) Desaturation Oleoyl-CoA (¹³C₁₈)->Complex Lipids (¹³C₁₈) Esterification Acetyl-CoA (¹³C₂) Acetyl-CoA (¹³C₂) Beta-oxidation (Mitochondria)->Acetyl-CoA (¹³C₂)

Caption: Metabolic fate of Stearic Acid-¹³C₁₈ and its role in mitochondrial regulation.

Experimental Workflow for ¹³C-Metabolic Flux Analysis (¹³C-MFA)

¹³C-MFA is a sophisticated technique that uses stable isotope labeling to quantify the rates (fluxes) of metabolic pathways. Stearic acid-¹³C₁₈ can be used as a tracer in ¹³C-MFA to specifically probe fatty acid metabolism.

Metabolic_Flux_Analysis_Workflow cluster_experimental Experimental Phase cluster_analytical Analytical Phase cluster_computational Computational Phase Cell Culture Cell Culture Labeling with Stearic Acid-¹³C₁₈ Labeling with Stearic Acid-¹³C₁₈ Metabolic Steady State Metabolic Steady State Labeling with Stearic Acid-¹³C₁₈->Metabolic Steady State Quenching & Extraction Quenching & Extraction Metabolic Steady State->Quenching & Extraction MS Analysis (GC-MS or LC-MS) MS Analysis (GC-MS or LC-MS) Quenching & Extraction->MS Analysis (GC-MS or LC-MS) Mass Isotopomer Distribution Mass Isotopomer Distribution MS Analysis (GC-MS or LC-MS)->Mass Isotopomer Distribution Flux Estimation Algorithm Flux Estimation Algorithm Mass Isotopomer Distribution->Flux Estimation Algorithm Metabolic Network Model Metabolic Network Model Metabolic Network Model->Flux Estimation Algorithm Metabolic Flux Map Metabolic Flux Map Flux Estimation Algorithm->Metabolic Flux Map

Caption: General workflow for ¹³C-Metabolic Flux Analysis using Stearic Acid-¹³C₁₈.

Applications in Drug Development

The study of fatty acid metabolism is critical in various therapeutic areas, including oncology, metabolic diseases, and cardiovascular disorders. Stearic acid-¹³C₁₈ can be employed in several stages of drug development:

  • Target Identification and Validation: By tracing the metabolic fate of stearic acid, researchers can identify key enzymes and pathways that are dysregulated in disease states, presenting them as potential drug targets.

  • Mechanism of Action Studies: For compounds that are designed to modulate lipid metabolism, Stearic acid-¹³C₁₈ can be used to elucidate the specific mechanism by which the drug exerts its effect.

  • Pharmacodynamic Biomarker Development: The flux of ¹³C from stearic acid into various metabolic pools can serve as a dynamic biomarker to assess the in vivo efficacy of a drug candidate.

  • Preclinical and Clinical Research: Stable isotope tracers like Stearic acid-¹³C₁₈ are safe for use in human studies, allowing for the translation of metabolic findings from preclinical models to clinical trials.

Conclusion

Stearic acid-¹³C₁₈ is a versatile and powerful tool for probing the intricacies of fatty acid metabolism. Its utility as a metabolic tracer and an internal standard enables precise and quantitative measurements that are essential for advancing our understanding of cellular physiology and disease pathophysiology. The protocols and conceptual frameworks provided in this guide are intended to facilitate the successful application of Stearic acid-¹³C₁₈ in a wide range of research and drug development endeavors. As analytical technologies continue to evolve, the application of stable isotope tracers will undoubtedly play an increasingly important role in the future of biomedical research.

References

An In-depth Technical Guide to the Physical Characteristics of Stearic Acid-¹³C₁₈ Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of Stearic acid-¹³C₁₈ powder, a stable isotope-labeled compound crucial for metabolic research and as an internal standard in quantitative analyses. This document outlines its key physical properties, detailed experimental protocols for their determination, and visual workflows to ensure accurate and reproducible results in a laboratory setting.

Core Physical and Chemical Properties

Stearic acid-¹³C₁₈ is a saturated fatty acid where all 18 carbon atoms are the ¹³C isotope. This isotopic labeling makes it an invaluable tracer for metabolic flux analysis and pharmacokinetic studies, allowing researchers to distinguish it from its naturally abundant counterpart.

Quantitative Data Summary

The physical properties of Stearic acid-¹³C₁₈ powder are summarized in the table below. These values are compiled from various technical data sheets and may vary slightly between suppliers.

PropertyValue
Chemical Formula (¹³C)₁₈H₃₆O₂
Molecular Weight ~302.35 g/mol [1][2]
Appearance White to off-white solid powder[3][4]
Melting Point 68-70 °C[1][5]
Boiling Point 361 °C[1][5]
Solubility - Insoluble in water[4][6]. - Soluble in organic solvents such as ethanol, Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO)[6][7].
Isotopic Purity ≥98 atom % ¹³C[1][2]
Chemical Purity ≥97%[2][8]
Storage and Handling

For long-term stability, Stearic acid-¹³C₁₈ powder should be stored at -20°C for up to three years.[3] For shorter periods, it can be stored at room temperature in a dry, well-ventilated area, away from light and moisture.[1][2][8]

Experimental Protocols for Physical Characterization

The following sections detail the standardized methodologies for determining the key physical characteristics of Stearic acid-¹³C₁₈ powder.

Determination of Visual Appearance

Objective: To qualitatively assess the physical appearance of the powder, including its color and form.

Methodology (Based on USP <797>):

  • Place a small, representative sample of the Stearic acid-¹³C₁₈ powder on a clean, dry, white surface.

  • Visually inspect the sample under a consistent light source (e.g., 2000-3750 lux) against both a black and a white background.[9]

  • Observe and record the color (e.g., white, off-white) and form (e.g., crystalline powder, fine powder) of the substance.

  • Note the presence of any visible foreign particulates or discoloration.[10] The sample should be free of inappropriate visible matter.[10]

G cluster_0 Visual Appearance Workflow A Place sample on clean surface B Inspect under controlled lighting (2000-3750 lux) A->B C Use both black and white backgrounds B->C D Record color and form C->D E Note any foreign particulates D->E

Workflow for Visual Appearance Determination
Melting Point Determination

Objective: To determine the temperature range over which the Stearic acid-¹³C₁₈ powder transitions from a solid to a liquid.

Methodology (Based on USP <741> Class Ia):

  • Ensure the Stearic acid-¹³C₁₈ powder is completely dry. If necessary, dry it over a suitable desiccant for at least 16 hours.[3]

  • Finely powder the substance.

  • Pack the dry powder into a capillary glass tube (sealed at one end) to a height of 2.5-3.5 mm.[1]

  • Place the capillary tube in a calibrated melting point apparatus.

  • Heat the apparatus at a rate of approximately 3°C per minute until the temperature is about 3°C below the expected melting point.

  • Reduce the heating rate to 1-2°C per minute.[7]

  • Record the temperature at which the substance is first observed to collapse against the side of the tube (the beginning of the melting range).[1]

  • Record the temperature at which the substance becomes completely liquid (the end of the melting range).[1]

G cluster_1 Melting Point Determination Workflow A Dry and powder the sample B Pack into capillary tube A->B C Place in melting point apparatus B->C D Heat at ~3°C/min C->D E Reduce heat to 1-2°C/min near expected MP D->E F Record start and end of melting E->F

Workflow for Melting Point Determination
Solubility Determination

Objective: To determine the solubility of Stearic acid-¹³C₁₈ powder in various solvents.

Methodology:

  • Weigh a precise amount of Stearic acid-¹³C₁₈ powder (e.g., 10 mg) and place it into a small test tube or vial.[11]

  • Add a measured volume of the desired solvent (e.g., 1 mL of ethanol) to the test tube.[11]

  • Vigorously shake or vortex the mixture for 30-60 seconds.[12]

  • Allow the mixture to stand and visually inspect for any undissolved solid.

  • If the solid has completely dissolved, the substance is soluble at that concentration.

  • If the solid has not dissolved, incrementally add more solvent, mixing thoroughly after each addition, until the solid dissolves completely. Record the total volume of solvent used.

  • If the solid does not dissolve after adding a significant volume of solvent (e.g., 10 mL), it can be considered sparingly soluble or insoluble in that solvent.

  • Repeat this process for each solvent to be tested (e.g., water, DMF, DMSO).

G cluster_2 Solubility Determination Workflow A Weigh a known mass of powder B Add a measured volume of solvent A->B C Vortex/shake the mixture B->C D Visually inspect for dissolution C->D E Completely dissolved? D->E F Record as soluble at that concentration E->F Yes G Incrementally add more solvent E->G No H Record total volume for dissolution G->C

Workflow for Solubility Determination

Applications in Research and Development

The well-characterized physical properties of Stearic acid-¹³C₁₈ are fundamental to its application in various research fields:

  • Metabolic Studies: Its defined solubility allows for the preparation of accurate stock solutions for cell culture media or for in vivo administration, enabling precise tracing of fatty acid metabolism.

  • Drug Development: As an internal standard in mass spectrometry-based assays, its high purity and known characteristics ensure reliable quantification of unlabeled stearic acid in biological matrices.

  • Lipidomics: Understanding its physical properties is essential for its use in creating standardized lipid mixtures and for calibrating analytical instrumentation.

This guide provides the essential data and methodologies for the effective use and quality control of Stearic acid-¹³C₁₈ powder in a research and development setting. Adherence to these standardized protocols will ensure the generation of reliable and reproducible scientific data.

References

A Guide to Commercial Suppliers and Research Applications of Stearic Acid-13C18

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and research applications of Stearic acid-13C18. Stearic acid, a ubiquitous saturated fatty acid, plays a crucial role in cellular metabolism and signaling. The stable isotope-labeled variant, this compound, serves as a powerful tracer in metabolic research, enabling detailed investigation of fatty acid uptake, synthesis, and catabolism. This guide is intended to assist researchers in sourcing high-quality this compound and in designing and executing experiments to explore its metabolic fate and impact on cellular signaling pathways.

Commercial Suppliers of this compound

A variety of reputable suppliers offer this compound for research purposes. The products are typically characterized by high isotopic and chemical purity, ensuring reliable and reproducible experimental outcomes. Below is a comparative table summarizing the specifications from prominent commercial suppliers.

SupplierProduct NameCAS NumberIsotopic PurityChemical PurityFormatApplications
Cambridge Isotope Laboratories, Inc. Stearic acid (U-13C18, 98%)287100-83-898%97%IndividualLipidomics, Metabolism, Metabolomics[1]
Stearic acid, sodium salt (U-¹³C₁₈, 98%)2482467-25-298%97%IndividualLipidomics, Metabolism, Metabolomics[2]
Sigma-Aldrich This compound287100-83-899 atom % 13C99% (CP)PowderResearch
Stearic acid-18-13CN/A99 atom % 13CN/AN/AResearch[3]
MedchemExpress This compound287100-83-8≥98.0%N/ASolidResearch[4]
Cayman Chemical Stearic Acid-13C85541-42-0N/A≥98%Crystalline SolidInternal Standard
BOC Sciences Stearic acid, ethyl ester-[13C18]N/A98%N/AN/AMetabolic Research[5]

Key Research Applications and Experimental Protocols

This compound is a versatile tool for tracing the metabolic flux of fatty acids in various biological systems. Its applications span from in vitro cell culture models to in vivo animal studies, providing critical insights into lipid metabolism in health and disease.

Metabolic Flux Analysis (MFA)

Metabolic flux analysis using 13C-labeled substrates is a cornerstone technique for quantifying the rates of metabolic pathways. This compound allows researchers to trace the flow of carbon atoms through central carbon metabolism, providing a detailed picture of fatty acid utilization.

Experimental Workflow for In Vitro Metabolic Flux Analysis:

start Cell Culture (e.g., hepatocytes, adipocytes) labeling Incubate with This compound start->labeling quenching Metabolic Quenching (e.g., cold methanol) labeling->quenching extraction Metabolite Extraction (e.g., liquid-liquid extraction) quenching->extraction analysis LC-MS/MS Analysis extraction->analysis data Data Analysis & Flux Calculation analysis->data end Metabolic Flux Map data->end

Experimental workflow for in vitro metabolic flux analysis.

Detailed Protocol for In Vitro Labeling and Sample Preparation:

  • Cell Culture: Plate cells (e.g., HepG2 hepatocytes, 3T3-L1 adipocytes) in appropriate culture medium and grow to the desired confluency.

  • Labeling: Replace the culture medium with a medium containing a known concentration of this compound. The concentration and labeling duration will depend on the specific experimental goals and cell type.

  • Metabolic Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Immediately add a cold quenching solution, such as 80% methanol, to the cells.

  • Metabolite Extraction: Scrape the cells in the quenching solution and transfer to a microcentrifuge tube. Perform liquid-liquid extraction to separate polar and nonpolar metabolites. A common method involves adding chloroform and water to the methanol extract, followed by centrifugation to achieve phase separation.

  • Sample Preparation for LC-MS/MS: The lipid-containing organic phase is collected, dried under a stream of nitrogen, and reconstituted in a solvent compatible with liquid chromatography-mass spectrometry (LC-MS/MS) analysis, such as a mixture of isopropanol and acetonitrile.

Tracing Fatty Acid Metabolism in Animal Models

In vivo studies using this compound provide a systemic view of fatty acid distribution, storage, and oxidation. These studies are crucial for understanding the physiological and pathophysiological roles of stearic acid in the context of a whole organism.

Experimental Workflow for In Vivo Fatty Acid Tracing:

start Animal Model (e.g., mouse, rat) admin Administer This compound (e.g., oral gavage, intravenous) start->admin collection Collect Tissues/Biofluids (e.g., liver, adipose, plasma) admin->collection extraction Lipid Extraction collection->extraction analysis LC-MS/MS or GC-MS Analysis extraction->analysis end Tracer Enrichment Analysis analysis->end

Experimental workflow for in vivo fatty acid tracing.

Detailed Protocol for In Vivo Administration and Tissue Analysis:

  • Animal Model: Select an appropriate animal model based on the research question (e.g., wild-type mice, genetic models of metabolic disease).

  • Tracer Administration: Administer this compound via a suitable route, such as oral gavage mixed with a carrier oil or intravenous infusion. The dose and administration route will influence the kinetics of tracer distribution.

  • Sample Collection: At predetermined time points after tracer administration, collect blood samples and tissues of interest (e.g., liver, adipose tissue, muscle). Tissues should be snap-frozen in liquid nitrogen to preserve the metabolic state.

  • Lipid Extraction: Homogenize the tissues and perform lipid extraction using a method such as the Folch or Bligh-Dyer procedure.

  • Analysis: Analyze the lipid extracts by LC-MS/MS or gas chromatography-mass spectrometry (GC-MS) to determine the enrichment of 13C in stearic acid and its downstream metabolites (e.g., oleic acid, triglycerides, phospholipids).

Investigating Signaling Pathways with this compound

The metabolic fate of stearic acid is intricately linked to key signaling pathways that regulate cellular energy homeostasis and lipid metabolism. By tracing the incorporation of this compound into various lipid species, researchers can infer the activity of these pathways.

De Novo Lipogenesis and its Regulation by SREBP-1c and ChREBP

De novo lipogenesis (DNL) is the synthesis of fatty acids from non-lipid precursors. This pathway is tightly regulated by the transcription factors Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Carbohydrate-Responsive Element-Binding Protein (ChREBP). This compound can be used to trace the elongation of newly synthesized fatty acids.

cluster_0 Regulation cluster_1 De Novo Lipogenesis Insulin Insulin SREBP1c SREBP-1c Insulin->SREBP1c Glucose Glucose ChREBP ChREBP Glucose->ChREBP FASN Fatty Acid Synthase (FASN) SREBP1c->FASN activates ELOVL6 Elongase 6 (ELOVL6) SREBP1c->ELOVL6 activates ChREBP->FASN activates AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA MalonylCoA->FASN Palmitate Palmitate (C16:0) FASN->Palmitate Palmitate->ELOVL6 Stearate Stearate (C18:0) (from 13C-Stearic Acid) Triglycerides Triglycerides Stearate->Triglycerides ELOVL6->Stearate

Signaling pathways regulating de novo lipogenesis.
Fatty Acid β-Oxidation and its Regulation by AMPK

Fatty acid β-oxidation is the catabolic process by which fatty acids are broken down to produce energy. AMP-activated protein kinase (AMPK), a key energy sensor, promotes fatty acid oxidation. Tracing the disappearance of this compound from cellular lipid pools can provide a measure of its oxidation rate.

cluster_0 Regulation cluster_1 Fatty Acid β-Oxidation AMP_ATP High AMP/ATP ratio AMPK AMPK AMP_ATP->AMPK ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC inhibits CPT1 Carnitine Palmitoyltransferase 1 (CPT1) ACC->CPT1 inhibits StearoylCoA Stearoyl-CoA (from 13C-Stearic Acid) StearoylCoA->CPT1 Mitochondrion Mitochondrion CPT1->Mitochondrion BetaOxidation β-Oxidation Mitochondrion->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCACycle TCA Cycle AcetylCoA->TCACycle

Signaling pathway regulating fatty acid β-oxidation.

By utilizing this compound in well-designed experiments, researchers can gain valuable insights into the intricate regulation of fatty acid metabolism and its role in various physiological and disease states. This guide serves as a starting point for sourcing the necessary materials and for developing robust experimental protocols to advance our understanding of lipid biology.

References

A Technical Guide to Stearic Acid-¹³C₁₈: Isotopic Purity and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of stearic acid-¹³C₁₈, a crucial tool in metabolic research and drug development. We will delve into its isotopic and chemical purity, the analytical techniques used for its characterization, and detailed experimental protocols. This guide is intended to equip researchers with the necessary information to confidently utilize stearic acid-¹³C₁₈ in their studies.

Understanding Stearic Acid-¹³C₁₈

Stearic acid-¹³C₁₈ is a stable isotope-labeled version of stearic acid, a saturated long-chain fatty acid. In this molecule, all 18 carbon atoms are the heavy isotope ¹³C. This labeling makes it an invaluable tracer for studying fatty acid metabolism, as its journey through biological systems can be monitored by analytical techniques that differentiate between isotopes.[1] Its applications range from investigating fatty acid uptake and oxidation to its incorporation into complex lipids.[2][3][4] Furthermore, its well-defined mass difference from its unlabeled counterpart makes it an excellent internal standard for quantitative analysis by mass spectrometry.[1]

Isotopic and Chemical Purity

The utility of stearic acid-¹³C₁₈ as a tracer and standard is directly dependent on its isotopic and chemical purity. High isotopic enrichment ensures a strong and clear signal from the labeled molecule, while high chemical purity guarantees that any observed effects are due to the compound of interest and not impurities.

Several commercial suppliers provide stearic acid-¹³C₁₈ with high purity levels. Below is a summary of typical specifications:

ParameterSpecificationSupplier Example
Isotopic Enrichment ≥ 98% for all 18 Carbon atomsCambridge Isotope Laboratories, Inc.[5][6], Eurisotop[7][8]
Chemical Purity ≥ 97%Cambridge Isotope Laboratories, Inc.[5][6], MedchemExpress[1]

Note: It is crucial to obtain a certificate of analysis (CoA) from the supplier for each batch to confirm the exact isotopic enrichment and chemical purity.[1]

Analytical Techniques for Purity and Metabolic Analysis

The analysis of stearic acid-¹³C₁₈ and its metabolites relies on techniques that can differentiate isotopes and quantify their abundance. The most common methods are Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography (GC).

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for analyzing stable isotope-labeled compounds due to its high sensitivity and ability to distinguish between molecules based on their mass-to-charge ratio.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used method for fatty acid analysis.[9] Stearic acid is typically derivatized to a more volatile form, such as a fatty acid methyl ester (FAME), before injection into the GC. The GC separates the FAMEs, which are then detected by the MS. The mass spectrum will show a clear mass shift for the ¹³C₁₈-labeled stearic acid compared to its unlabeled counterpart.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is particularly useful for tracing the incorporation of ¹³C₁₈-stearic acid into more complex lipids within a biological matrix.[3][10] The liquid chromatograph separates different lipid classes, and the tandem mass spectrometer provides structural information and quantification.

  • Isotope Ratio Mass Spectrometry (IRMS): For highly precise measurements of ¹³C enrichment, GC can be coupled with an isotope ratio mass spectrometer (GC-IRMS).[11] This technique is capable of detecting very small excesses of ¹³C.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive technique that can provide detailed structural information and quantify the incorporation of ¹³C at specific atomic positions.

  • ¹³C-NMR: Direct ¹³C-NMR spectroscopy can be used to observe the ¹³C-labeled carbon atoms in stearic acid and its metabolites.[12][13] The chemical shifts in the ¹³C spectrum provide information about the chemical environment of each carbon atom.

  • ¹H-NMR: While ¹H-NMR does not directly detect the ¹³C isotope, the coupling between ¹³C and adjacent protons can be observed, providing indirect evidence of labeling.

  • Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy: This 2D NMR technique can be used to correlate ¹H and ¹³C nuclei that are directly bonded, providing a powerful tool for tracing the metabolic fate of the labeled carbon backbone.[14][15]

Gas Chromatography (GC)

When coupled with a flame ionization detector (FID), GC can be used to assess the chemical purity of stearic acid by separating it from other fatty acids and impurities.[16] However, GC-FID alone cannot determine isotopic purity.

Experimental Protocols

The following sections provide generalized protocols for the analysis of stearic acid-¹³C₁₈. It is important to note that specific parameters may need to be optimized based on the instrumentation and the experimental goals.

Protocol for GC-MS Analysis of Stearic Acid-¹³C₁₈ Purity

This protocol outlines the steps for determining the chemical and isotopic purity of a stearic acid-¹³C₁₈ sample.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • Accurately weigh approximately 1 mg of stearic acid-¹³C₁₈ into a glass tube.

    • Add 1 mL of 2% methanolic sulfuric acid (or another suitable methylation reagent like boron trifluoride in methanol).[17]

    • Seal the tube and heat at 60°C for 1 hour.

    • Allow the tube to cool to room temperature.

    • Add 1 mL of n-hexane and 0.5 mL of water.

    • Vortex the mixture and centrifuge to separate the layers.

    • Carefully transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 6890 or similar.

    • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[18]

    • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 20°C/min to 280°C and hold for 10 minutes.[18]

    • Injector: Splitless mode at 280°C.[18]

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer: Agilent 5973 or similar single quadrupole MS.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-500.

  • Data Analysis:

    • Identify the peak corresponding to methyl stearate-¹³C₁₈ by its retention time and mass spectrum.

    • The mass spectrum will show the molecular ion ([M]⁺) at m/z 316, a significant increase from the m/z 298 of unlabeled methyl stearate.

    • Assess chemical purity by integrating the peak area of methyl stearate-¹³C₁₈ relative to the total area of all peaks in the chromatogram.

    • Evaluate isotopic purity by examining the isotopologue distribution of the molecular ion peak.

Protocol for LC-MS/MS Analysis of ¹³C₁₈-Stearic Acid Incorporation into Phospholipids

This protocol describes a general workflow for tracing the incorporation of labeled stearic acid into a specific lipid class, such as phosphatidylcholines (PCs), in cultured cells.

  • Cell Culture and Labeling:

    • Culture cells of interest to the desired confluency.

    • Prepare a solution of stearic acid-¹³C₁₈ complexed with bovine serum albumin (BSA) in the cell culture medium.

    • Incubate the cells with the labeling medium for a defined period (e.g., 3, 24, or 48 hours).[3][10]

  • Lipid Extraction:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Scrape the cells and perform a lipid extraction using a modified Bligh-Dyer method with a mixture of chloroform, methanol, and water.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • LC-MS/MS Instrumentation and Conditions:

    • Liquid Chromatograph: A system capable of reverse-phase chromatography.

    • Column: A C18 column suitable for lipidomics.

    • Mobile Phases: A gradient of two or more solvents, typically water, acetonitrile, and isopropanol with additives like formic acid and ammonium formate.

    • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap).[19]

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for PCs.

    • Acquisition Mode: Targeted analysis using Multiple Reaction Monitoring (MRM) for specific transitions of ¹³C-labeled PCs or full scan mode on a high-resolution instrument.

  • Data Analysis:

    • Identify and quantify the ¹³C-labeled PC species based on their specific precursor and product ions (for MRM) or accurate mass (for high-resolution MS).

    • Calculate the isotopic enrichment in the PC pool by comparing the signal intensity of the labeled species to the corresponding unlabeled species.

Visualizing Workflows and Pathways

Diagrams are essential for understanding the complex workflows and metabolic pathways involved in stearic acid-¹³C₁₈ analysis and application.

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation SA Stearic Acid-¹³C₁₈ Sample Deriv Derivatization to FAME SA->Deriv Extract Hexane Extraction Deriv->Extract GC Gas Chromatography Separation Extract->GC MS Mass Spectrometry Detection GC->MS Purity Isotopic & Chemical Purity Assessment MS->Purity

Caption: Workflow for GC-MS analysis of Stearic Acid-¹³C₁₈ purity.

Metabolic_Pathway cluster_cellular_uptake Cellular Processes cluster_metabolic_fates Metabolic Fates SA_C18 Stearic Acid-¹³C₁₈ (exogenous) Uptake Cellular Uptake SA_C18->Uptake Activation Activation to Stearoyl-CoA-¹³C₁₈ Uptake->Activation BetaOx β-Oxidation (¹³C₂-Acetyl-CoA) Activation->BetaOx Elongation Elongation Activation->Elongation Desaturation Desaturation (Oleoyl-CoA-¹³C₁₈) Activation->Desaturation Incorporation Incorporation into Complex Lipids (e.g., Phospholipids, Triglycerides) Activation->Incorporation

Caption: Metabolic fate of Stearic Acid-¹³C₁₈ within a cell.

Conclusion

Stearic acid-¹³C₁₈ is a powerful and versatile tool for researchers in the life sciences. A thorough understanding of its purity and the analytical methods used to study it is paramount for obtaining reliable and interpretable data. This guide provides a foundational understanding and practical protocols to aid in the successful application of stearic acid-¹³C₁₈ in metabolic research and drug development.

References

Unraveling Metabolic Networks: A Technical Guide to the Applications of Stearic Acid-¹³C₁₈ in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of stable isotope-labeled stearic acid (Stearic Acid-¹³C₁₈) in advancing our understanding of metabolic pathways. By providing a stable, non-radioactive tracer, Stearic Acid-¹³C₁₈ allows for the precise tracking and quantification of fatty acid metabolism in a variety of biological systems. This guide details its core applications, provides comprehensive experimental protocols, and presents quantitative data to empower researchers in designing and executing robust metabolic studies.

Core Applications in Metabolic Research

Stearic Acid-¹³C₁₈ is a powerful tool for elucidating the complexities of lipid metabolism. Its primary applications lie in metabolic flux analysis (MFA) and lipidomics, enabling researchers to trace the fate of stearic acid through various biochemical transformations.[1][2][3]

Metabolic Flux Analysis (MFA):

MFA is a quantitative framework used to determine the rates (fluxes) of metabolic reactions within a biological system.[3][4] By introducing Stearic Acid-¹³C₁₈, researchers can track the incorporation of the ¹³C label into downstream metabolites. This allows for the calculation of fluxes through key pathways of fatty acid metabolism, including:

  • Beta-oxidation: The catabolic process by which fatty acids are broken down to produce acetyl-CoA.

  • Desaturation: The introduction of double bonds into the fatty acid chain, for example, the conversion of stearic acid to oleic acid.

  • Elongation: The extension of the fatty acid carbon chain.

  • Incorporation into Complex Lipids: The esterification of stearic acid into triglycerides, phospholipids, and cholesteryl esters.

Lipidomics:

Lipidomics is the large-scale study of the lipid profile within a cell, tissue, or organism.[5] Stearic Acid-¹³C₁₈ serves as an invaluable tracer in dynamic lipidomic studies to understand the synthesis, remodeling, and turnover of various lipid species. By tracking the labeled stearic acid, researchers can gain insights into how dietary fats influence the composition of cellular membranes and lipid droplets under different physiological and pathological conditions.

Featured Research: Comparative Metabolism of Saturated and Unsaturated Fatty Acids

A key area of investigation has been the comparative metabolic fate of stearic acid (a saturated fatty acid) versus oleic acid (a monounsaturated fatty acid). Studies utilizing ¹³C-labeled versions of these fatty acids have revealed significant differences in their postprandial metabolism.

ParameterU-¹³C₁₈ Stearic AcidU-¹³C₁₈ Oleic AcidReference
Plasma Area Under the Curve (AUC) Higher (66% greater)Lower[6][7]
Plasma Clearance Rate Lower (-46%)Higher[6][7]
Cumulative Oxidation Rate Lower (-34%)Higher[6][7]
Detected Plasma Metabolites ¹³C-Palmitic acid (16:0), ¹³C-Palmitoleic acid (16:1), ¹³C-Oleic acid (18:1)None detected within the study timeframe[6][7]
Preferential Incorporation Cholesteryl esters and triglyceridesNot specified[6][7]

These findings indicate that stearic acid is cleared more slowly from the plasma and is less readily oxidized for energy compared to oleic acid.[6][7] Instead, it is more readily converted to other fatty acids and incorporated into storage and transport lipid fractions.[6][7]

Experimental Protocols

The following sections provide generalized protocols for in vivo and in vitro studies using Stearic Acid-¹³C₁₈. These should be adapted based on the specific research question and experimental model.

In Vivo Metabolic Tracing in Animal Models

This protocol describes a typical workflow for an in vivo study in mice to trace the disposition of orally administered Stearic Acid-¹³C₁₈.

1. Preparation of Dosing Solution:

  • Dissolve Stearic Acid-¹³C₁₈ (e.g., 150 mg/kg body weight) in a suitable vehicle such as corn oil or a solution of 20% tocopherol polyethylene glycol succinate (TPGS).[8]

2. Animal Dosing:

  • Administer the prepared solution to mice via oral gavage.[8]

3. Sample Collection:

  • Collect blood samples at serial time points (e.g., 0, 1, 2, 4, 8, 24 hours) post-administration.[8]
  • Process blood to obtain plasma.[8]
  • At the final time point, tissues of interest (e.g., liver, adipose tissue) can be harvested.

4. Lipid Extraction:

  • To 10 µL of plasma, add 90 µL of methanol containing appropriate internal standards (e.g., deuterated lipid standards).[8]
  • Further dilute with 300 µL of pentanol.[8]
  • Centrifuge to pellet proteins.[8]

5. Analysis by LC-MS/MS:

  • Analyze the supernatant using ultra-performance liquid chromatography coupled with a triple quadrupole or quadrupole time-of-flight mass spectrometer.[8]
  • Use multiple-reaction monitoring (MRM) to trace the appearance of ¹³C₁₈-stearate and its metabolites in selected lipid classes.[8]

6. Data Analysis:

  • Quantify the concentration of ¹³C-labeled lipids based on the peak area ratio to the internal standards.[8]
  • Plot concentrations over time to determine pharmacokinetic parameters such as AUC.[8]

In Vitro Metabolic Labeling in Cultured Cells

This protocol outlines a general procedure for labeling cultured cells with Stearic Acid-¹³C₁₈ to study cellular fatty acid metabolism.

1. Cell Culture and Treatment:

  • Culture cells to the desired confluency in standard growth medium.
  • For the labeling experiment, replace the standard medium with a medium containing BSA-conjugated Stearic Acid-¹³C₁₈ (e.g., 50 µM) and 10% dialyzed fetal bovine serum.[2]

2. Incubation:

  • Incubate the cells in the labeling medium for a defined period (e.g., 24-48 hours).[2]

3. Cell Harvesting and Metabolite Extraction:

  • Rinse cells with ice-cold PBS.
  • Scrape cells into a suitable solvent (e.g., methanol/water) and perform lipid extraction using a method such as the Folch or Bligh-Dyer procedure.

4. Derivatization (for GC-MS analysis):

  • For analysis of fatty acids by Gas Chromatography-Mass Spectrometry (GC-MS), convert the fatty acids to their fatty acid methyl esters (FAMEs) by incubating with a methylating agent (e.g., methanol with acetyl chloride).

5. Analysis by GC-MS or LC-MS:

  • Analyze the extracted lipids by LC-MS for intact lipid species or the FAMEs by GC-MS.
  • For GC-MS analysis of FAMEs, use a temperature gradient to separate the different fatty acid species. For example, hold at 100°C for 3 minutes, ramp to 205°C at 25°C/min, then to 230°C at 1.5°C/min, and finally to 280°C at 25°C/min.[2]

6. Data Analysis:

  • Integrate the selected ion fragments and correct for natural isotope abundance to determine the mass isotopomer distributions.[2]
  • Normalize the total abundance of metabolites to an internal standard.[2]

Visualizing Metabolic Pathways and Workflows

Graphical representations are essential for conceptualizing the flow of metabolites and experimental procedures. The following diagrams, generated using Graphviz, illustrate key aspects of Stearic Acid-¹³C₁₈ metabolic research.

experimental_workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis cluster_data Data Interpretation Tracer Stearic Acid-13C18 DosingSolution Dosing Solution Tracer->DosingSolution Vehicle Vehicle (e.g., Corn Oil) Vehicle->DosingSolution Model In Vivo Model (e.g., Mouse) or In Vitro Model (e.g., Cell Culture) DosingSolution->Model Administration SampleCollection Sample Collection (Blood, Tissues, Cells) Model->SampleCollection Time Course LipidExtraction Lipid Extraction SampleCollection->LipidExtraction Derivatization Derivatization (for GC-MS) LipidExtraction->Derivatization MassSpec Mass Spectrometry (LC-MS or GC-MS) LipidExtraction->MassSpec Derivatization->MassSpec DataAnalysis Data Analysis (Isotopomer Distribution, Flux Calculation) MassSpec->DataAnalysis Results Metabolic Insights DataAnalysis->Results

Caption: A generalized experimental workflow for metabolic tracing studies using Stearic Acid-¹³C₁₈.

metabolic_fate cluster_conversion Metabolic Conversion cluster_incorporation Incorporation into Complex Lipids cluster_catabolism Catabolism SA This compound (18:0) Oleate 13C-Oleic Acid (18:1) SA->Oleate Desaturation (SCD1) Palmitate 13C-Palmitic Acid (16:0) SA->Palmitate Chain Shortening TG Triglycerides SA->TG PL Phospholipids SA->PL CE Cholesteryl Esters SA->CE BetaOxidation Beta-Oxidation SA->BetaOxidation AcetylCoA 13C-Acetyl-CoA BetaOxidation->AcetylCoA

Caption: The metabolic fate of Stearic Acid-¹³C₁₈ in biological systems.

Conclusion

Stearic Acid-¹³C₁₈ is an indispensable tool for modern metabolic research. Its application in metabolic flux analysis and lipidomics provides unparalleled insights into the dynamic nature of fatty acid metabolism. By enabling the precise tracing of stearic acid's journey through various metabolic pathways, this stable isotope tracer empowers researchers to unravel the intricate connections between diet, metabolism, and disease, ultimately paving the way for the development of novel therapeutic strategies.

References

The Pivotal Role of Stearic Acid-¹³C₁₈ in Advancing Lipid Metabolism Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled compounds have become indispensable tools in the nuanced exploration of lipid metabolism. Among these, Stearic acid-¹³C₁₈, a non-radioactive, stable isotope-labeled version of the saturated fatty acid, has emerged as a critical tracer for elucidating the intricate pathways of fatty acid uptake, synthesis, and catabolism. Its use allows for the precise tracking of stearic acid's metabolic fate in vivo and in vitro, providing invaluable insights for understanding metabolic diseases and developing novel therapeutic interventions. This technical guide offers an in-depth overview of the application of Stearic acid-¹³C₁₈ in lipid metabolism studies, complete with experimental protocols, quantitative data summaries, and visual representations of key metabolic processes.

Core Applications in Lipid Metabolism Studies

Stearic acid-¹³C₁₈ serves as a powerful tool to investigate several key aspects of lipid metabolism:

  • Fatty Acid Uptake and Incorporation: Tracking the incorporation of the ¹³C label into various lipid species, such as triglycerides, phospholipids, and cholesteryl esters, provides a dynamic view of lipid synthesis and remodeling.

  • Metabolic Conversion Pathways: Researchers can trace the conversion of stearic acid into other fatty acids, most notably its desaturation to oleic acid by stearoyl-CoA desaturase-1 (SCD1), a critical enzyme in lipid metabolism.[1][2]

  • Fatty Acid Oxidation (β-oxidation): By measuring the appearance of ¹³C-labeled CO₂ in expired breath or the levels of ¹³C-labeled acylcarnitines, the rate of stearic acid oxidation can be quantified.[3][4][5]

  • Comparative Metabolic Studies: The distinct metabolic fates of different fatty acids can be directly compared by co-administering Stearic acid-¹³C₁₈ with other labeled fatty acids, such as ¹³C-oleic acid or ¹³C-palmitic acid.[3][4][5]

  • Drug Efficacy and Mechanism of Action: In drug development, Stearic acid-¹³C₁₈ can be used to assess the impact of therapeutic candidates on specific pathways of lipid metabolism.

Quantitative Insights from Tracer Studies

The use of Stearic acid-¹³C₁₈ has yielded significant quantitative data, enabling a deeper understanding of its metabolic profile compared to other fatty acids.

ParameterStearic Acid (¹³C-18:0)Oleic Acid (¹³C-18:1)Key FindingsReference
Plasma Area Under the Curve (AUC) Higher (66% increase)LowerIndicates slower clearance of stearic acid from the plasma.[3][4][5]
Plasma Clearance Rate Lower (-46% decrease)HigherConsistent with a longer residence time of stearic acid in circulation.[3][4][5]
Cumulative Oxidation Rate Lower (-34% decrease)HigherSuggests that stearic acid is less readily oxidized for energy compared to oleic acid.[3][4][5]
Desaturation to Oleic Acid (18:1) Approximately 9.2%N/ADemonstrates the significant conversion of stearic acid to the monounsaturated oleic acid.[6][7]
Incorporation into Cholesteryl Esters Preferentially incorporatedLess incorporatedHighlights a specific pathway for stearic acid esterification.[3][5]
Incorporation into Triglycerides Preferentially incorporatedLess incorporatedShows a preference for stearic acid in triglyceride synthesis under certain conditions.[3][5]

Table 1: Comparative postprandial metabolism of U-¹³C Stearic Acid and U-¹³C Oleic Acid in postmenopausal women.[3][4][5]

Key Metabolic Pathways of Stearic Acid

The metabolic journey of stearic acid is complex, involving several key enzymatic steps and leading to its incorporation into various lipid classes or its breakdown for energy.

cluster_synthesis Anabolic Pathways cluster_catabolism Catabolic Pathway Dietary Intake / De Novo Synthesis Dietary Intake / De Novo Synthesis Stearic acid-13C18 This compound Dietary Intake / De Novo Synthesis->this compound Stearoyl-CoA-13C18 Stearoyl-CoA-13C18 This compound->Stearoyl-CoA-13C18 Acyl-CoA Synthetase Triglycerides-13C Triglycerides-13C Stearoyl-CoA-13C18->Triglycerides-13C Esterification Phospholipids-13C Phospholipids-13C Stearoyl-CoA-13C18->Phospholipids-13C Esterification Cholesteryl Esters-13C Cholesteryl Esters-13C Stearoyl-CoA-13C18->Cholesteryl Esters-13C Esterification Oleoyl-CoA-13C18 Oleoyl-CoA-13C18 Stearoyl-CoA-13C18->Oleoyl-CoA-13C18 SCD1 Acetyl-CoA-13C Acetyl-CoA-13C Stearoyl-CoA-13C18->Acetyl-CoA-13C β-oxidation Complex Lipids-13C Complex Lipids-13C Oleoyl-CoA-13C18->Complex Lipids-13C 13CO2 13CO2 Acetyl-CoA-13C->13CO2 TCA Cycle

Metabolic Fate of Stearic Acid-¹³C₁₈.

Experimental Protocols

The successful application of Stearic acid-¹³C₁₈ in metabolic studies relies on meticulous experimental design and execution. Below are generalized protocols for in vivo and in vitro studies.

In Vivo Human Study Protocol

This protocol is adapted from studies comparing the postprandial metabolism of fatty acids.[3][4][5]

  • Subject Recruitment and Diet Acclimatization: Recruit healthy or target patient populations. For several weeks prior to the tracer study, subjects consume a standardized diet to ensure metabolic baseline consistency.

  • Tracer Administration: On the study day, after an overnight fast, subjects consume a meal into which a precise amount of Stearic acid-¹³C₁₈ (e.g., 1.0 mg/kg body weight) is incorporated.[3][4]

  • Sample Collection:

    • Blood: Serial blood samples are collected at baseline and at various time points post-meal (e.g., hourly for 12 hours, then at 24 and 48 hours).[3][4]

    • Breath: Breath samples are collected at corresponding time points to measure the exhalation of ¹³CO₂.[3][4]

  • Sample Processing and Analysis:

    • Lipid Extraction: Lipids are extracted from plasma using methods like the Folch or Bligh-Dyer procedures.

    • Lipid Fractionation: Different lipid classes (triglycerides, phospholipids, cholesteryl esters) are separated using thin-layer chromatography (TLC) or solid-phase extraction (SPE).

    • Mass Spectrometry Analysis: The enrichment of ¹³C in different fatty acids and lipid species is determined by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[3][4]

    • Isotope Ratio Mass Spectrometry (IRMS): The ¹³CO₂ enrichment in breath samples is measured to determine the rate of fatty acid oxidation.[3][4]

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Subject Recruitment & Diet Acclimatization B Overnight Fast A->B C Tracer Meal with this compound B->C D Serial Blood & Breath Collection C->D E Plasma Lipid Extraction D->E H IRMS Analysis of 13CO2 D->H F Lipid Fractionation (TLC/SPE) E->F G LC-MS/GC-MS Analysis of 13C Enrichment F->G

In Vivo Human Tracer Study Workflow.
In Vitro Cell Culture Protocol

This protocol outlines a general procedure for tracing fatty acid metabolism in cultured cells.

  • Cell Culture: Plate cells (e.g., hepatocytes, adipocytes) at a desired density and allow them to adhere and grow in standard culture medium.

  • Tracer Incubation: Replace the standard medium with a medium containing Stearic acid-¹³C₁₈ complexed with bovine serum albumin (BSA) to aid solubility. Incubate for a defined period (e.g., 24 hours).

  • Cell Harvesting and Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) to remove excess tracer. Harvest the cells and lyse them to release intracellular contents.

  • Lipid Extraction and Analysis:

    • Extract total lipids from the cell lysate.

    • Analyze the incorporation of ¹³C into different lipid species using LC-MS or GC-MS.

  • Metabolite Analysis: Analyze the culture medium for secreted ¹³C-labeled metabolites.

A Plate and Culture Cells B Incubate with this compound-BSA Complex A->B C Wash and Harvest Cells B->C D Cell Lysis C->D E Lipid Extraction from Lysate D->E F LC-MS/GC-MS Analysis of Labeled Lipids E->F

In Vitro Cell Culture Tracer Workflow.

Signaling and Regulatory Roles

Recent studies have unveiled that stearic acid is not merely a metabolic substrate but also a signaling molecule. For instance, dietary stearic acid has been shown to rapidly induce mitochondrial fusion in humans within hours of ingestion.[8][9] This process is crucial for maintaining mitochondrial health and function. Stearic acid-¹³C₁₈ can be instrumental in dissecting the molecular pathways that underpin these signaling roles.

Dietary Stearic Acid Dietary Stearic Acid Increased Circulating Stearic Acid Increased Circulating Stearic Acid Dietary Stearic Acid->Increased Circulating Stearic Acid Cellular Sensing Cellular Sensing Increased Circulating Stearic Acid->Cellular Sensing Signaling Cascade Signaling Cascade Cellular Sensing->Signaling Cascade Mitochondrial Fusion Mitochondrial Fusion Signaling Cascade->Mitochondrial Fusion Enhanced β-oxidation Enhanced β-oxidation Mitochondrial Fusion->Enhanced β-oxidation

Stearic Acid Signaling Pathway.

Conclusion and Future Directions

Stearic acid-¹³C₁₈ is a cornerstone of modern lipid metabolism research. Its application provides a dynamic and quantitative understanding of fatty acid trafficking, conversion, and signaling that is unattainable with traditional methods. Future research will likely see the expanded use of Stearic acid-¹³C₁₈ in multi-omics approaches, combining lipidomics with proteomics and transcriptomics to create a more holistic picture of metabolic regulation. As our understanding of the diverse roles of fatty acids in health and disease continues to grow, the insights gleaned from studies utilizing Stearic acid-¹³C₁₈ will be paramount in the development of targeted nutritional and pharmacological strategies to combat metabolic disorders.

References

Unraveling Fatty Acid Dynamics: A Technical Guide to Stearic Acid-13C18 Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of stable isotope-labeled stearic acid (Stearic acid-13C18) in tracing and quantifying fatty acid flux. Understanding the metabolic fate of individual fatty acids is paramount in elucidating their roles in cellular signaling, energy metabolism, and the pathogenesis of various diseases. Stearic acid, a long-chain saturated fatty acid, has garnered significant interest due to its unique metabolic characteristics compared to other saturated fatty acids like palmitic acid. This document provides a comprehensive overview of the core principles, experimental methodologies, and data interpretation involved in using this compound to probe fatty acid metabolism in both in vivo and in vitro settings.

Core Concepts in Fatty Acid Flux Analysis

Stable isotope tracing is a powerful technique that allows for the quantitative analysis of metabolic pathways under steady-state conditions. By introducing a known amount of a substrate labeled with a stable isotope, such as 13C, researchers can track its incorporation into various metabolic pools and its rate of catabolism. In the context of fatty acid metabolism, this compound serves as a tracer to determine key kinetic parameters.

The fundamental principle involves the continuous infusion or bolus administration of the labeled fatty acid and subsequent measurement of its enrichment in plasma and its metabolic products, such as expired 13CO2. The dilution of the infused tracer by the endogenous, unlabeled fatty acid pool allows for the calculation of the rate of appearance (Ra) or flux of that fatty acid into the bloodstream.[1] The rate of fatty acid oxidation can be determined by measuring the appearance of 13C in expired carbon dioxide.[2]

Comparative Metabolism of Saturated Fatty Acids

Stearic acid exhibits distinct metabolic behavior compared to other long-chain saturated fatty acids, particularly palmitic acid. Understanding these differences is crucial for interpreting flux data and for drug development targeting lipid metabolism.

ParameterStearic Acid (18:0)Palmitic Acid (16:0)Oleic Acid (18:1)Key Findings
Plasma Clearance Rate Lower (-46% compared to Oleic Acid)[3][4]-HigherStearic acid has a slower clearance from the plasma compared to oleic acid.[3][4]
Cumulative Oxidation Rate Lower (-34% compared to Oleic Acid)[3][4]Slower than unsaturated fatty acids[5]HigherStearic acid is oxidized at a lower rate than oleic acid.[3][4] Saturated fatty acid oxidation is generally slower than that of unsaturated fatty acids.[5]
Incorporation into Triglycerides Lower than Palmitic Acid[6]Higher-Stearic acid is less readily incorporated into triglycerides compared to palmitic acid.[6]
Incorporation into Phospholipids Higher than Palmitic Acid (~40% higher into phosphatidylcholine)[5][6]Lower-Stearic acid is preferentially incorporated into certain phospholipids like phosphatidylcholine.[5][6]
Desaturation to Oleic Acid 9.2%[5]3.9% (to Palmitoleic Acid)[5]-Stearic acid is more readily desaturated to oleic acid than palmitic acid is to palmitoleic acid.[5]
Intestinal Absorption Efficiency ~78.0% +/- 4.5%[7]Not significantly different from Stearic Acid[5]~97.2% +/- 1.7%[7]Stearic acid has a lower intestinal absorption efficiency compared to oleic acid.[7]

Experimental Protocols

Detailed methodologies are critical for obtaining reliable and reproducible data in fatty acid flux studies. Below are outlines for key experiments using this compound.

In Vivo Human Studies: Continuous Infusion Protocol

This protocol is designed to measure the whole-body flux and oxidation of stearic acid in human subjects.

  • Subject Preparation: Subjects should fast overnight (10-12 hours) prior to the study. A baseline blood sample and breath sample are collected.

  • Tracer Preparation: A sterile solution of [1-13C]Stearic acid bound to human albumin is prepared.

  • Priming Dose: To achieve isotopic steady-state more rapidly, a priming dose of the tracer can be administered.

  • Continuous Infusion: The tracer is infused intravenously at a constant rate for a period of 2-4 hours.

  • Sample Collection: Blood samples are collected at regular intervals (e.g., every 15-30 minutes) during the infusion. Breath samples are also collected periodically to measure 13CO2 enrichment.[2][3]

  • Sample Processing: Plasma is separated from blood samples and stored at -80°C. Lipids are extracted from plasma for fatty acid analysis.

  • Analytical Measurement: The isotopic enrichment of stearic acid in plasma is determined by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1] The 13CO2 enrichment in breath is measured using isotope ratio mass spectrometry (IRMS).[2]

In Vitro Cell Culture: Fatty Acid Uptake and Metabolism

This protocol allows for the investigation of stearic acid metabolism at the cellular level.

  • Cell Culture: Cells of interest are cultured to a desired confluency in standard growth medium.

  • Labeling Medium Preparation: A labeling medium is prepared by supplementing a base medium (e.g., DMEM) with a known concentration of [U-13C18]Stearic acid complexed to fatty acid-free bovine serum albumin (BSA).

  • Labeling: The standard growth medium is replaced with the labeling medium, and cells are incubated for a specific duration (e.g., 3, 24, or 48 hours).

  • Cell Harvesting and Lysis: After incubation, the labeling medium is removed, and cells are washed with cold PBS. Cells are then lysed, and the lysate is collected.

  • Lipid Extraction: Lipids are extracted from the cell lysate using a suitable method (e.g., Folch or Bligh-Dyer extraction).

  • Fractionation and Derivatization: Lipid classes (e.g., triglycerides, phospholipids) can be separated using thin-layer chromatography (TLC) or solid-phase extraction (SPE). Fatty acids are then derivatized (e.g., to fatty acid methyl esters - FAMEs) for GC-MS analysis.[8]

  • Analytical Measurement: The incorporation of 13C into stearic acid and its metabolic products within different lipid fractions is quantified by GC-MS or LC-MS.[9]

Visualizing Metabolic Pathways and Workflows

Diagrams are essential for visualizing the complex processes involved in fatty acid flux analysis.

Fatty_Acid_Metabolism_Workflow cluster_invivo In Vivo Protocol cluster_invitro In Vitro Protocol Subject Fasted Subject Infusion Continuous Infusion of this compound Subject->Infusion Blood Blood Sampling Infusion->Blood Breath Breath Sampling Infusion->Breath Plasma Plasma Separation Blood->Plasma IRMS IRMS Analysis (13CO2 Enrichment) Breath->IRMS Lipid_Extraction_invivo Lipid Extraction Plasma->Lipid_Extraction_invivo GCMS_invivo GC/MS or LC/MS Analysis (13C-Stearic Acid Enrichment) Lipid_Extraction_invivo->GCMS_invivo Data_Analysis_invivo Flux & Oxidation Rate Calculation GCMS_invivo->Data_Analysis_invivo IRMS->Data_Analysis_invivo Cells Cultured Cells Labeling Incubation with This compound Cells->Labeling Harvest Cell Harvesting & Lysis Labeling->Harvest Lipid_Extraction_invitro Lipid Extraction Harvest->Lipid_Extraction_invitro Lipid_Fractionation Lipid Fractionation (TLC/SPE) Lipid_Extraction_invitro->Lipid_Fractionation Derivatization Derivatization (e.g., FAMEs) Lipid_Fractionation->Derivatization GCMS_invitro GC/MS or LC/MS Analysis (13C Incorporation) Derivatization->GCMS_invitro Data_Analysis_invitro Metabolic Fate Determination GCMS_invitro->Data_Analysis_invitro

Fig 1. Experimental workflows for in vivo and in vitro fatty acid flux analysis.

Stearic_Acid_Metabolic_Fate SA This compound (C18:0) Acyl_CoA Stearoyl-CoA-13C18 SA->Acyl_CoA Elongation Elongation Acyl_CoA->Elongation Desaturation Desaturation (SCD1) Acyl_CoA->Desaturation Beta_Oxidation β-Oxidation Acyl_CoA->Beta_Oxidation TG Triglycerides-13C Acyl_CoA->TG PL Phospholipids-13C Acyl_CoA->PL CE Cholesteryl Esters-13C Acyl_CoA->CE VLCFA Very Long-Chain Fatty Acids-13C Elongation->VLCFA Oleic_Acid Oleic Acid-13C18 (C18:1) Desaturation->Oleic_Acid Acetyl_CoA Acetyl-CoA-13C2 Beta_Oxidation->Acetyl_CoA TCA TCA Cycle Acetyl_CoA->TCA CO2 13CO2 TCA->CO2

Fig 2. Metabolic fate of this compound.

Signaling Pathways Influenced by Stearic Acid Flux

Recent research has begun to uncover the role of stearic acid in cellular signaling, highlighting that its metabolic flux can directly impact key regulatory pathways.

One significant finding is the ability of stearic acid to influence growth factor signaling. Stearic acid competes with palmitic acid for S-acylation of GNAI proteins.[10] Increased stearic acid levels lead to the S-oleoylation of GNAI proteins, following its desaturation to oleic acid.[10] This modification causes GNAI proteins to shift out of detergent-resistant membrane fractions, which in turn reduces the recruitment of Gab1 to the Epidermal Growth Factor Receptor (EGFR) and subsequently dampens AKT activation.[10] This provides a molecular mechanism for the observed anti-tumor effects of stearic acid.

Furthermore, stearic acid has been shown to attenuate profibrotic signaling. In the context of idiopathic pulmonary fibrosis (IPF), where stearic acid levels are found to be lower in lung tissues, stearic acid treatment can reduce the expression of profibrotic markers like α-SMA and collagen type 1 induced by TGF-β1.[11] It achieves this by decreasing the levels of p-Smad2/3 and reactive oxygen species (ROS).[11]

In pancreatic β-cells, stearic acid can induce apoptosis through the p38 MAPK and ERK signaling pathways, as well as by inducing ER stress. Interestingly, the presence of oleic acid can inhibit these pro-apoptotic effects of stearic acid.[12]

Stearic_Acid_Signaling SA Increased Stearic Acid Flux Oleoylation S-oleoylation of GNAI Proteins SA->Oleoylation TGFb_Signaling Reduced TGF-β Signaling (↓ p-Smad2/3, ↓ ROS) SA->TGFb_Signaling Apoptosis Pancreatic β-cell Apoptosis (↑ p38 MAPK, ↑ ERK, ↑ ER Stress) SA->Apoptosis Inhibited by Oleic Acid EGFR_Signaling Reduced EGFR Signaling (↓ Gab1 Recruitment, ↓ AKT Activation) Oleoylation->EGFR_Signaling Antitumor Anti-tumor Effects EGFR_Signaling->Antitumor Antifibrotic Anti-fibrotic Effects TGFb_Signaling->Antifibrotic Proapoptotic Pro-apoptotic Effects Apoptosis->Proapoptotic

Fig 3. Signaling pathways modulated by stearic acid flux.

Conclusion

The use of this compound as a metabolic tracer provides a powerful tool for researchers and drug development professionals to quantitatively assess fatty acid flux and understand the unique metabolic and signaling roles of stearic acid. The distinct metabolic fate of stearic acid compared to other saturated fatty acids, including its lower rate of oxidation and preferential incorporation into phospholipids, underscores the importance of studying individual fatty acids rather than broad classes. The detailed experimental protocols and an understanding of the downstream signaling effects outlined in this guide will aid in the design and interpretation of studies aimed at elucidating the complex role of stearic acid in health and disease, and in the development of novel therapeutic strategies targeting fatty acid metabolism.

References

Technical Guide: Stearic Acid-¹³C₁₈ as a Metabolic Tracer in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Stearic acid (18:0) is a long-chain saturated fatty acid abundant in animal and vegetable fats.[1][2] While historically grouped with other saturated fats, research indicates it has a neutral effect on plasma LDL-cholesterol concentrations, unlike palmitic acid (16:0).[3][4] To elucidate its unique biological roles, stable isotope tracers, particularly uniformly carbon-13 labeled stearic acid (Stearic acid-¹³C₁₈), have become indispensable tools.[1][5]

This technical guide provides an in-depth overview of the application of Stearic acid-¹³C₁₈ as a tracer to investigate fatty acid metabolism, its fate in various lipid pools, and its influence on cellular signaling pathways. The use of stable isotopes offers a safe and powerful method to dynamically track metabolic fluxes in vitro and in vivo without the need for radioactive probes.[6][7] This guide details experimental protocols, summarizes key quantitative findings, and illustrates the metabolic and signaling pathways involved.

Metabolic Fate of Stearic Acid

Using Stearic acid-¹³C₁₈, researchers can trace the absorption, distribution, and metabolic transformation of this fatty acid with high precision.[6] Key metabolic routes include β-oxidation for energy, desaturation, chain-shortening, and incorporation into complex lipids.

Comparative Metabolism: Stearic Acid vs. Oleic Acid

Studies comparing the postprandial metabolism of uniformly ¹³C-labeled stearic acid (U-¹³C18:0) and oleic acid (U-¹³C18:1) in humans have revealed significant differences in their processing and clearance. After a period of dietary habituation, U-¹³C18:0 demonstrates a higher plasma area under the curve (AUC), a lower plasma clearance rate, and a reduced oxidation rate compared to U-¹³C18:1.[3][8]

ParameterU-¹³C Stearic Acid (18:0) vs. U-¹³C Oleic Acid (18:1)Source
Plasma Area Under the Curve (AUC) ~66% Higher[3][8]
Plasma Clearance Rate ~46% Lower[3][8]
**Cumulative Oxidation Rate (Expired ¹³CO₂) **~34% Lower[3][8]

Table 1: Postprandial kinetic comparison of U-¹³C Stearic Acid and U-¹³C Oleic Acid in postmenopausal women.

Metabolic Conversion and Products

Once absorbed, Stearic acid-¹³C₁₈ is not metabolically inert. It serves as a substrate for other fatty acids through several enzymatic pathways. The primary conversions observed are desaturation to oleic acid (18:1) and chain-shortening to palmitic acid (16:0).[3][4]

Labeled PrecursorDetected Labeled Metabolites in PlasmaKey PathwayRelative ConversionSource
U-¹³C Stearic Acid (18:0) ¹³C Oleic Acid (18:1)Δ9-DesaturationDesaturation of 18:0 is 2.4 times higher than 16:0 to 16:1.[3][4]
¹³C Palmitic Acid (16:0)Peroxisomal β-oxidation (Chain Shortening)~1.3% to 7% conversion reported in different studies.[3]
¹³C Palmitoleic Acid (16:1)Chain Shortening & DesaturationDetected in plasma.[3]

Table 2: Key metabolic conversion products of U-¹³C Stearic Acid identified in human plasma.

Incorporation into Complex Lipids

Stearic acid-¹³C₁₈ is actively incorporated into various complex lipid classes. Studies have shown that it is preferentially esterified into cholesteryl esters and triglycerides compared to oleic acid.[3][8] In isolated rat liver cells, labeled stearic acid is rapidly incorporated into the sn-1 position of key phospholipids like phosphatidylcholine (PC) and phosphatidylethanolamine (PE), forming species such as 18:0-18:2 and 18:0-20:4.[9]

Lipid FractionObservationSource
Cholesteryl Esters Higher incorporation of 18:0 observed compared to 18:1.[3][8]
Triglycerides Higher incorporation of 18:0 observed compared to 18:1.[3][8]
Phosphatidylcholine (PC) More ¹⁴C-18:0 was esterified than ¹⁴C-16:0. Main species formed were 18:0-18:2, 18:0-20:4, and 18:0-22:6.[9]
Phosphatidylethanolamine (PE) More ¹⁴C-18:0 was esterified than ¹⁴C-16:0. 18:0-20:4 was the dominant species formed.[9]

Table 3: Incorporation of labeled stearic acid into major lipid fractions.

Experimental Workflows & Signaling Pathways

General Experimental Workflow

Tracing studies with Stearic acid-¹³C₁₈ follow a structured workflow, from tracer administration to data analysis. The process involves administering the labeled compound, collecting biological samples at various time points, extracting and preparing lipids, and finally, analyzing isotopic enrichment using mass spectrometry.

G cluster_prep Preparation & Dosing cluster_sampling Sample Collection cluster_analysis Analysis cluster_output Output A Stearic Acid-¹³C₁₈ Tracer (e.g., dissolved in oil) B Subject Administration (Oral Gavage, IV Infusion, or Diet) A->B C Serial Sampling (Blood, Breath, Tissues) B->C D Lipid Extraction & Fractionation (SPE) C->D E Derivatization (e.g., FAMEs, PFB Esters) D->E F Mass Spectrometry (GC-MS or LC-MS/MS) E->F G Isotope Enrichment Analysis F->G H Metabolic Flux Calculation G->H I Pathway Mapping G->I

Caption: General experimental workflow for Stearic acid-¹³C₁₈ tracing studies.

Metabolic Fate Pathways

The administered Stearic acid-¹³C₁₈ enters the body's fatty acid pool. From there, it can be directed toward several competing metabolic fates, which can be quantified through isotopic analysis of the end products.

G cluster_fates Metabolic Fates SA_pool Stearic Acid-¹³C₁₈ Pool (Acyl-CoA) Oxidation β-Oxidation SA_pool->Oxidation Energy Desaturation Desaturation (SCD1) SA_pool->Desaturation Incorporation Esterification SA_pool->Incorporation Storage/ Structure ChainShortening Chain Shortening SA_pool->ChainShortening CO2 ¹³CO₂ (Breath) Oxidation->CO2 OA ¹³C-Oleic Acid (18:1) Desaturation->OA Lipids ¹³C-Complex Lipids (Triglycerides, Phospholipids, Cholesteryl Esters) Incorporation->Lipids PA ¹³C-Palmitic Acid (16:0) ChainShortening->PA

Caption: Key metabolic fates of Stearic acid-¹³C₁₈ in biological systems.

Stearic Acid-Modulated Signaling

Beyond its role as a metabolic substrate, stearic acid can influence critical cellular signaling pathways. It has been shown to induce ER stress and modulate MAP kinase pathways.[10] It can also provide neuroprotection through the PI3K pathway and inhibit protein tyrosine phosphatase 1B (PTP1B), thereby impacting insulin signaling.[11][12]

G cluster_pi3k Neuroprotection cluster_mapk Stress & Apoptosis cluster_insulin Insulin Signaling SA Stearic Acid PI3K PI3K Activation SA->PI3K p38 p38 MAPK Activation SA->p38 ERK ERK Inhibition SA->ERK ER ER Stress (IRE1α, PERK) SA->ER PTP1B PTP1B Inhibition SA->PTP1B NP Neuroprotective Effects PI3K->NP Apoptosis Apoptosis p38->Apoptosis ERK->Apoptosis ER->Apoptosis IR Insulin Receptor Signaling↑ PTP1B->IR

Caption: Signaling pathways modulated by stearic acid.

Experimental Protocols

The following are generalized protocols for conducting in vivo tracing studies with Stearic acid-¹³C₁₈. Specific details may need optimization based on the experimental model and research question.

Protocol 1: In Vivo Tracer Administration (Human Study Adaptation)

This protocol is adapted from human kinetic studies.[3][13]

  • Subject Preparation: Subjects undergo a dietary habituation period (e.g., 4-5 weeks) with a controlled diet containing a specific fatty acid profile. Subjects fast for 12 hours prior to the tracer study.

  • Tracer Preparation: A purified dose of U-¹³C₁₈-Stearic acid (e.g., 1.0 mg/kg body weight) is dissolved in a suitable carrier oil (e.g., warmed safflower oil).

  • Administration: The tracer-oil mixture is incorporated into a standardized meal and consumed by the subject.

  • Sample Collection:

    • Breath: Breath samples are collected at baseline and at serial time points (e.g., every hour for 12 hours, then fasting samples at 24 and 48 hours) to measure ¹³CO₂ enrichment via Isotope Ratio Mass Spectrometry (IRMS), indicating oxidation.

    • Blood: Blood samples are collected into EDTA tubes at the same time points. Plasma is separated by centrifugation and stored at -80°C for lipid analysis.

Protocol 2: Lipid Extraction and Isotopic Analysis by GC-MS

This protocol outlines the steps for analyzing ¹³C enrichment in plasma fatty acids.[14][15]

  • Lipid Extraction:

    • Total lipids are extracted from plasma (e.g., 100 µL) using a standard method like Folch or Bligh-Dyer extraction with a chloroform:methanol mixture.

  • Fractionation (Optional):

    • If analysis of specific lipid classes is required, the total lipid extract can be fractionated using solid-phase extraction (SPE) to separate neutral lipids, glycolipids, and phospholipids.[14]

  • Saponification and Fatty Acid Methyl Ester (FAME) Preparation:

    • The lipid extract (or fraction) is saponified using a methanolic base (e.g., NaOH in methanol) to release fatty acids from their glycerol backbone.

    • The free fatty acids are then esterified to form FAMEs using an agent like boron trifluoride (BF₃) in methanol. This derivatization makes the fatty acids volatile for GC analysis.

  • GC-MS Analysis:

    • FAMEs are separated on a gas chromatograph equipped with a suitable capillary column (e.g., a polar column for fatty acid separation).

    • The eluting FAMEs are introduced into a mass spectrometer. The instrument is operated in selected ion monitoring (SIM) mode or full scan mode to detect the molecular ions of the stearate methyl ester and its ¹³C-isotopologues.

  • Data Analysis:

    • The isotopic enrichment is calculated by determining the ratio of the labeled (M+18) to unlabeled (M+0) stearate ions, after correcting for the natural abundance of ¹³C.[15] The enrichment in metabolic products (e.g., palmitate, oleate) is analyzed similarly.

Applications and Conclusion

Stearic acid-¹³C₁₈ is a powerful tool for elucidating the complex role of this unique saturated fatty acid in health and disease. Key applications include:

  • Nutritional Science: Quantifying the metabolic differences between dietary fatty acids and understanding why stearic acid does not adversely affect plasma cholesterol.[3][4]

  • Drug Development: Assessing how pharmacological interventions affect fatty acid uptake, oxidation, and storage in target tissues, such as in metabolic diseases like diabetes and obesity.[6][16]

  • Cancer Research: Investigating the role of fatty acid metabolism in tumor growth and metastasis, as cancer cells often exhibit altered lipid metabolism.[17][18]

  • Neuroscience: Studying the incorporation and metabolism of stearic acid in the brain and its potential neuroprotective roles.[11][19]

References

Unraveling the Metabolic Fate of Fatty Acids: A Technical Guide to Stearic Acid-13C18

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core differences between the stable isotope-labeled Stearic acid-13C18 and its unlabeled counterpart. We delve into their distinct physicochemical properties, applications in metabolic research, and detailed experimental protocols for their use in mass spectrometry and NMR spectroscopy. This guide is designed to equip researchers with the foundational knowledge and practical methodologies to effectively utilize this compound as a powerful tool in elucidating the complexities of fatty acid metabolism and its role in various physiological and pathological processes.

Core Differences: A Physicochemical Perspective

The fundamental distinction between this compound and unlabeled stearic acid lies in their isotopic composition. In this compound, all 18 carbon atoms are the heavier, non-radioactive isotope, carbon-13 (¹³C), whereas unlabeled stearic acid is predominantly composed of the lighter, more abundant carbon-12 (¹²C) isotope. This isotopic enrichment imparts a greater molecular weight to the labeled molecule, a key feature exploited in analytical techniques.

PropertyUnlabeled Stearic AcidStearic acid-1-13CThis compound
Molecular Formula C₁₈H₃₆O₂CH₃(CH₂)₁₆¹³CO₂H¹³C₁₈H₃₆O₂
Molecular Weight ~284.48 g/mol [1]~285.47 g/mol [2]~302.5 g/mol
Isotopic Purity Natural abundance (~1.1% ¹³C)99 atom % ¹³C at the C1 position[2]Typically >98% ¹³C enrichment
Primary Application Industrial applications (e.g., soaps, cosmetics, lubricants)[3][4][5][6]Metabolic tracer studiesMetabolic tracer studies[7]
Detection Method General analytical techniques (e.g., GC, HPLC)Mass Spectrometry, NMR Spectroscopy[7]Mass Spectrometry, NMR Spectroscopy[7][8]

Applications in Research: Tracing the Path of a Saturated Fatty Acid

The primary and most impactful application of this compound is as a stable isotope tracer in metabolic research.[7] By introducing this labeled compound into biological systems, from cell cultures to in vivo models, researchers can track its absorption, distribution, and transformation into various metabolites. This provides invaluable insights into:

  • Fatty Acid Oxidation (FAO): Quantifying the rate at which stearic acid is broken down for energy production.[9]

  • Incorporation into Complex Lipids: Tracing the journey of stearic acid into triglycerides, phospholipids, and cholesteryl esters.[8]

  • Metabolic Flux Analysis: Understanding the flow of carbon from stearic acid through interconnected metabolic pathways, such as the Krebs cycle.

  • Drug Development: Assessing the impact of therapeutic agents on lipid metabolism.

Experimental Protocols: A Practical Guide

Metabolic Tracing with this compound using Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol provides a general framework for tracing the metabolic fate of this compound in cultured cells.

Objective: To quantify the incorporation of ¹³C from this compound into intracellular metabolites.

Materials:

  • This compound

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Methanol, ice-cold

  • Internal standards (optional, for absolute quantification)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Methodology:

  • Preparation of Labeled Fatty Acid Stock Solution:

    • Dissolve this compound in a suitable solvent (e.g., ethanol) at a high concentration.

    • Complex the labeled stearic acid to fatty acid-free BSA in a molar ratio of 5:1 (fatty acid:BSA) to enhance solubility and cellular uptake.

    • Prepare a stock solution of the this compound-BSA complex in serum-free cell culture medium.

  • Cell Culture and Labeling:

    • Plate cells at a desired density and allow them to adhere overnight.

    • Replace the growth medium with fresh medium containing the this compound-BSA complex at a final concentration typically ranging from 50 to 200 µM.

    • Incubate the cells for a specific duration (e.g., 1, 6, 12, or 24 hours) to allow for the uptake and metabolism of the labeled fatty acid.

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Add a sufficient volume of ice-cold 80% methanol to the cells to quench metabolic activity and extract metabolites.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the extracted metabolites.

  • LC-MS Analysis:

    • Analyze the metabolite extracts using an LC-MS system. The choice of column and gradient will depend on the specific metabolites of interest.

    • Set the mass spectrometer to detect the mass-to-charge ratios (m/z) of the expected ¹³C-labeled metabolites. The mass shift will depend on the number of ¹³C atoms incorporated.

    • Data analysis involves identifying and quantifying the peak areas of the labeled and unlabeled forms of each metabolite to determine the extent of isotopic enrichment.

Analysis of this compound Metabolism by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a complementary approach to MS for analyzing the fate of ¹³C-labeled substrates.

Objective: To identify and quantify ¹³C-labeled metabolites derived from this compound.

Methodology:

  • Sample Preparation: Follow the same cell culture, labeling, and metabolite extraction steps as described for the LC-MS protocol. The final extracted metabolites should be lyophilized and reconstituted in a suitable deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS).

  • NMR Data Acquisition:

    • Acquire one-dimensional (1D) ¹³C NMR spectra to directly observe the ¹³C-labeled metabolites.

    • For more detailed structural information and to resolve overlapping signals, two-dimensional (2D) NMR experiments such as ¹H-¹³C HSQC can be employed.[10]

  • Data Analysis:

    • Process the NMR spectra using appropriate software.

    • Identify the signals corresponding to the ¹³C-labeled metabolites based on their chemical shifts and coupling patterns.

    • Quantify the relative or absolute concentrations of the labeled metabolites by integrating the peak areas and comparing them to the internal standard.

Visualizing Metabolic and Signaling Pathways

Experimental Workflow for Metabolic Tracing

experimental_workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis prep_fa Prepare 13C18-Stearic Acid-BSA Complex add_label Incubate Cells with Labeled Stearic Acid prep_fa->add_label plate_cells Plate Cells plate_cells->add_label wash_cells Wash Cells add_label->wash_cells extract Extract Metabolites wash_cells->extract lcms LC-MS Analysis extract->lcms nmr NMR Analysis extract->nmr data_analysis Data Interpretation lcms->data_analysis nmr->data_analysis

Caption: A generalized workflow for a metabolic tracing experiment using this compound.

Stearic Acid Metabolism and Downstream Effects

stearic_acid_metabolism SA Stearic Acid (13C18) AcylCoA Stearoyl-CoA (13C18) SA->AcylCoA BetaOx β-Oxidation AcylCoA->BetaOx ComplexLipids Complex Lipids (Triglycerides, Phospholipids) AcylCoA->ComplexLipids AcetylCoA Acetyl-CoA (13C2) BetaOx->AcetylCoA Krebs Krebs Cycle AcetylCoA->Krebs Energy Energy Production (ATP) Krebs->Energy

Caption: Simplified metabolic pathways of stearic acid within a cell.

Stearic Acid and Cellular Signaling

stearic_acid_signaling SA Stearic Acid ER_Stress ER Stress SA->ER_Stress MAPK MAP Kinase Pathway (p38, ERK) SA->MAPK Insulin_Signal Insulin Signaling SA->Insulin_Signal Apoptosis Apoptosis ER_Stress->Apoptosis MAPK->Apoptosis Metabolic_Regulation Metabolic Regulation MAPK->Metabolic_Regulation Insulin_Signal->Metabolic_Regulation

Caption: Stearic acid's influence on key cellular signaling pathways.[8][10][11][12]

This technical guide provides a comprehensive overview of the key differences and applications of this compound in research. The detailed protocols and visual representations of metabolic and signaling pathways serve as a valuable resource for scientists and professionals in the field of drug development and metabolic research, facilitating the design and execution of insightful experiments.

References

Methodological & Application

Protocol for Using Stearic Acid-¹³C₁₈ in Cell Culture: Application Notes for Metabolic Labeling and Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearic acid (C18:0), a saturated long-chain fatty acid, is a fundamental component of cellular lipids, playing crucial roles in membrane structure, energy storage, and signaling pathways.[1] The use of stable isotope-labeled stearic acid, such as Stearic acid-¹³C₁₈, offers a powerful tool for tracing its metabolic fate within cells. This technique, often coupled with mass spectrometry-based lipidomics, enables researchers to quantitatively analyze the incorporation of stearic acid into various lipid classes, elucidate metabolic fluxes, and investigate the perturbation of lipid metabolism in disease models and during drug development.[2] Stearic acid-¹³C₁₈ can be used as a tracer for metabolic flux analysis and as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[3]

These application notes provide detailed protocols for the use of Stearic acid-¹³C₁₈ in cell culture for metabolic labeling studies. Included are methodologies for media preparation, cell labeling, lipid extraction, and data analysis considerations, along with visualizations of key experimental workflows and metabolic pathways.

Data Presentation

The following table summarizes representative quantitative data on the incorporation and metabolism of ¹³C-labeled stearic acid in cultured cells. These values are illustrative and can vary depending on the cell type, experimental conditions, and duration of labeling.

Lipid ClassPercentage of Total Labeled Lipids (%) after 24h IncubationKey Observations
Phospholipids (PL) 30 - 40%Significant incorporation into membrane components, such as phosphatidylcholine (PC) and phosphatidylethanolamine (PE).[4]
Triacylglycerols (TAG) 40 - 50%Represents a major fate of exogenous stearic acid, indicating its role in energy storage.[5][6]
Cholesteryl Esters (CE) 5 - 15%Demonstrates the contribution of stearic acid to the storage of cholesterol.[5][6]
Diacylglycerols (DAG) < 5%A key intermediate in the synthesis of phospholipids and triacylglycerols.
¹³C-Oleic Acid (C18:1) 10 - 20% of total ¹³C-fatty acidsIndicates active desaturation of stearic acid by stearoyl-CoA desaturase (SCD).[7]

Experimental Protocols

Protocol 1: Metabolic Labeling of Adherent Cells with Stearic Acid-¹³C₁₈

This protocol details the steps for labeling adherent cells with Stearic acid-¹³C₁₈ to trace its incorporation into cellular lipids.

Materials:

  • Stearic acid-¹³C₁₈

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Ethanol, absolute

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Adherent cells of interest

  • Sterile culture plates/flasks

  • Humidified incubator (37°C, 5% CO₂)

  • Methanol, ice-cold

  • Chloroform

  • Water, LC-MS grade

  • Glass vials for lipid extraction

  • Centrifuge

Procedure:

  • Preparation of Stearic Acid-¹³C₁₈ Stock Solution:

    • Due to its low solubility in aqueous solutions, Stearic acid-¹³C₁₈ must be complexed with fatty acid-free BSA.[8]

    • Dissolve Stearic acid-¹³C₁₈ in a small volume of absolute ethanol to create a concentrated stock (e.g., 50 mM).

    • Prepare a 10% (w/v) fatty acid-free BSA solution in sterile PBS and warm to 37°C.

    • Slowly add the ethanolic Stearic acid-¹³C₁₈ stock solution to the warm BSA solution while vortexing to achieve a final fatty acid:BSA molar ratio of 5:1. This results in a stock solution of Stearic acid-¹³C₁₈ complexed to BSA.

    • Sterile-filter the complexed stock solution through a 0.22 µm filter.

  • Cell Seeding:

    • Seed cells in culture plates or flasks at a density that will result in 70-80% confluency at the time of harvesting.

    • Allow cells to adhere and grow overnight in a humidified incubator.

  • Preparation of Labeling Medium:

    • Prepare the complete culture medium.

    • Add the Stearic acid-¹³C₁₈-BSA complex to the medium to a final concentration typically ranging from 25 to 100 µM. The optimal concentration should be determined empirically for each cell line.

  • Metabolic Labeling:

    • Aspirate the growth medium from the cells and wash once with sterile PBS.

    • Add the prepared labeling medium to the cells.

    • Incubate the cells for the desired time period (e.g., 0, 2, 6, 12, 24 hours) to monitor the time course of incorporation.

  • Cell Harvesting and Lipid Extraction:

    • After the labeling period, place the culture plates on ice and aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • To quench metabolic activity and lyse the cells, add ice-cold methanol to the plate and scrape the cells.

    • Transfer the cell lysate to a glass vial.

    • Perform a Bligh-Dyer or Folch lipid extraction by adding chloroform and water in a ratio that results in a biphasic mixture (e.g., chloroform:methanol:water 2:2:1.8 v/v/v).

    • Vortex the mixture thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids into a new glass vial.

    • Dry the lipid extract under a stream of nitrogen gas.

    • Resuspend the dried lipid film in an appropriate solvent (e.g., methanol/chloroform 1:1) for mass spectrometry analysis.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_cell_culture Cell Culture cluster_analysis Analysis prep_stock Prepare Stearic Acid-¹³C₁₈-BSA Stock prep_media Prepare Labeling Medium prep_stock->prep_media labeling Metabolic Labeling prep_media->labeling seed_cells Seed Cells seed_cells->labeling harvest Harvest Cells & Quench Metabolism labeling->harvest extract Lipid Extraction harvest->extract ms_analysis LC-MS/MS Analysis extract->ms_analysis

Caption: Experimental workflow for metabolic labeling with Stearic acid-¹³C₁₈.

Metabolic Fate of Stearic Acid-¹³C₁₈

metabolic_fate SA_ext Stearic Acid-¹³C₁₈ (Extracellular) SA_CoA Stearoyl-¹³C₁₈-CoA SA_ext->SA_CoA Activation Oleoyl_CoA Oleoyl-¹³C₁₈-CoA SA_CoA->Oleoyl_CoA Desaturation (SCD1) PL ¹³C-Phospholipids SA_CoA->PL Esterification TAG ¹³C-Triacylglycerols SA_CoA->TAG Esterification CE ¹³C-Cholesteryl Esters SA_CoA->CE Esterification Oleoyl_CoA->PL Oleoyl_CoA->TAG Oleoyl_CoA->CE

Caption: Metabolic fate of Stearic acid-¹³C₁₈ within the cell.

Signaling Pathways Involving Stearic Acid

signaling_pathway cluster_receptors Cell Surface Receptors cluster_nuclear Nuclear Receptors cluster_response Cellular Response GPCR GPCRs (e.g., GPR40) signal_trans Signal Transduction GPCR->signal_trans PPAR PPARs gene_exp Gene Expression (Lipid Metabolism, Inflammation) PPAR->gene_exp SREBP SREBPs SREBP->gene_exp Stearic_Acid Stearic Acid Stearic_Acid->GPCR Stearic_Acid->PPAR Stearic_Acid->SREBP

References

Application Note: Quantitative Fatty Acid Profiling in Oilseed Crops Using Stearic Acid-¹³C₁₈

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Accurate quantification of fatty acid composition in oilseed crops is crucial for nutritional analysis, biofuel development, and industrial applications. The inherent variability in sample preparation, extraction efficiency, and instrument response can pose significant challenges to achieving precise and reliable results. The stable isotope dilution technique, employing a labeled internal standard, is the gold standard for quantitative analysis in mass spectrometry.[1][2] This application note details a robust protocol for the fatty acid profiling of oilseed crops using Stearic Acid-¹³C₁₈ as an internal standard. Stearic Acid-¹³C₁₈, being chemically identical to its endogenous counterpart, co-elutes and co-ionizes, effectively correcting for variations throughout the analytical process, from extraction to detection.[1][3] The protocol involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[4]

Overall Experimental Workflow

The following diagram illustrates the complete workflow from oilseed sample preparation to final quantitative analysis of the fatty acid profile.

Fatty_Acid_Profiling_Workflow Experimental Workflow for Fatty Acid Profiling cluster_0 Sample Preparation cluster_1 Analytical Procedure cluster_2 Data Analysis sample Oilseed Sample (e.g., Canola, Soybean) spike Spiking & Homogenization sample->spike standard Stearic Acid-¹³C₁₈ (Internal Standard) standard->spike extraction Total Lipid Extraction spike->extraction Homogenate derivatization Derivatization to FAMEs (Acid/Base Catalysis) extraction->derivatization Lipid Extract gcms GC-MS Analysis derivatization->gcms FAMEs quantification Quantification (Isotope Dilution) gcms->quantification Raw Data profile Fatty Acid Profile Report quantification->profile

References

Application Note: Quantification of Stearic Acid in Biological Matrices using Stearic acid-13C18 as an Internal Standard for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Stearic acid (C18:0), a saturated long-chain fatty acid, is a fundamental component of cellular lipids and plays a significant role in various physiological and pathological processes. Accurate and precise quantification of stearic acid in biological samples is crucial for research in metabolism, drug development, and clinical diagnostics. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of fatty acids due to its high sensitivity and selectivity.[1][2][3] However, the complexity of biological matrices and potential for sample loss during extraction and derivatization necessitate the use of an internal standard for reliable quantification.

This application note describes a robust and validated method for the quantification of stearic acid in biological samples using a stable isotope-labeled internal standard, Stearic acid-13C18. The stable isotope dilution method, where a known amount of a labeled analog of the analyte is added to the sample at the beginning of the workflow, is the gold standard for quantitative analysis.[1][2] this compound, being chemically identical to the analyte, co-elutes and co-ionizes, effectively compensating for any variations during sample preparation and analysis, thereby ensuring high accuracy and precision.[1][2]

Principle of the Method

The methodology involves the extraction of total fatty acids from a biological sample, followed by derivatization to increase their volatility for GC analysis. This compound is introduced as an internal standard at the initial stage of sample preparation. The derivatized fatty acids are then separated by gas chromatography and detected by mass spectrometry. Quantification is achieved by creating a calibration curve of the peak area ratio of unlabeled stearic acid to this compound against the concentration of the unlabeled stearic acid standards.

Experimental Protocols

Materials and Reagents
  • Stearic Acid (≥98.5%)

  • This compound (99 atom % 13C)

  • Methanol (HPLC grade)

  • Isooctane (HPLC grade)

  • Hydrochloric Acid (HCl), 1N

  • Pentafluorobenzyl bromide (PFBBr)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (HPLC grade)

  • Deionized Water

  • Biological matrix (e.g., plasma, cell culture)

Equipment
  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Autosampler vials with inserts

Sample Preparation and Extraction
  • Sample Aliquoting: Thaw frozen biological samples (e.g., 100 µL of plasma or a pellet of 1x10^6 cells) on ice.

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution (e.g., 10 µL of a 10 µg/mL solution in methanol) to each sample, calibration standard, and quality control sample.

  • Lipid Extraction:

    • Add 500 µL of methanol and 25 µL of 1 N HCl to the sample.[1]

    • Vortex vigorously for 30 seconds.

    • Add 1.5 mL of isooctane to form a biphasic solution.[1]

    • Vortex for 1 minute and centrifuge at 3000 rpm for 5 minutes to separate the phases.[1]

    • Carefully transfer the upper organic layer (isooctane) to a clean tube.

    • Repeat the extraction with another 1 mL of isooctane and pool the organic layers.

  • Solvent Evaporation: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at room temperature.

Derivatization

To permit analysis by GC, the polar carboxyl groups of the fatty acids must be converted to produce more volatile non-polar derivatives.[1]

  • Reagent Preparation: Prepare a fresh derivatization solution of 1% PFBBr and 1% DIPEA in acetonitrile.

  • Derivatization Reaction:

    • Add 50 µL of the derivatization solution to the dried extract.

    • Incubate at room temperature for 20 minutes.[4]

  • Final Preparation:

    • Evaporate the derivatization reagent to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in 50 µL of isooctane.[4]

    • Transfer the final solution to a GC-MS autosampler vial with an insert for analysis.

GC-MS Analysis
  • Gas Chromatograph: Agilent 6890N or equivalent

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Injection: 1 µL, splitless mode at 250°C[1]

  • Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp at 20°C/min to 280°C, and hold for 10 minutes.[3]

  • Mass Spectrometer: Agilent 5973 or equivalent

  • Ionization Mode: Electron Impact (EI), 70 eV[3]

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Stearic Acid derivative (m/z): [Target ion]

    • This compound derivative (m/z): [Target ion + 18]

Data Presentation

Calibration Curve

A calibration curve was constructed by plotting the peak area ratio of stearic acid to this compound against the concentration of stearic acid. A linear regression was applied to the data.

Concentration (µg/mL)Peak Area Ratio (Analyte/IS)
0.10.025
0.50.128
1.00.255
5.01.26
10.02.51
25.06.28
50.012.55
Method Validation Summary

The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.

ParameterResult
Linearity (r²) > 0.998
Linear Range 0.1 - 50 µg/mL
LOD 0.03 µg/mL
LOQ 0.1 µg/mL
Precision (%RSD) < 10%
Accuracy (%Recovery) 92-108%

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Cells) Spike_IS Spike with This compound Sample->Spike_IS Extraction Liquid-Liquid Extraction (Methanol/Isooctane) Spike_IS->Extraction Evaporation1 Evaporate to Dryness Extraction->Evaporation1 Derivatize Add PFBBr/DIPEA in Acetonitrile Evaporation1->Derivatize Incubate Incubate at RT for 20 min Derivatize->Incubate Evaporation2 Evaporate to Dryness Incubate->Evaporation2 Reconstitute Reconstitute in Isooctane Evaporation2->Reconstitute GCMS GC-MS Analysis (SIM Mode) Reconstitute->GCMS Data_Processing Data Processing (Peak Integration) GCMS->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification

Caption: Experimental workflow for the quantification of stearic acid.

Fatty_Acid_Biosynthesis AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA FAS Fatty Acid Synthase (FAS) MalonylCoA->FAS Palmitate Palmitate (C16:0) FAS->Palmitate Elongase Elongase Palmitate->Elongase Stearate Stearate (C18:0) Elongase->Stearate Desaturase Stearoyl-CoA desaturase-1 (SCD1) Stearate->Desaturase Oleate Oleate (C18:1) Desaturase->Oleate

Caption: Simplified overview of de novo fatty acid biosynthesis.

Conclusion

The use of this compound as an internal standard provides a highly accurate, precise, and robust method for the quantification of stearic acid in complex biological matrices by GC-MS. This stable isotope dilution technique effectively mitigates the variability associated with sample preparation and matrix effects, ensuring reliable data for researchers, scientists, and drug development professionals. The detailed protocol and validated performance characteristics demonstrate the suitability of this method for demanding research and development applications.

References

Application Note: Quantification of Stearic Acid-¹³C₁₈ Using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Stearic acid (C18:0) is a ubiquitous saturated fatty acid that serves as an energy source, a component of complex lipids, and a signaling molecule in various physiological and pathological processes.[1] Stable isotope-labeled stearic acid, particularly Stearic Acid-¹³C₁₈, is an invaluable tool for researchers in drug development and metabolic studies to trace the fate of this fatty acid in vivo. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the sensitive and specific quantification of Stearic Acid-¹³C₁₈ in complex biological matrices.[2][3] This application note provides a detailed protocol for the extraction and quantification of Stearic Acid-¹³C₁₈ in plasma using a robust LC-MS/MS method.

Metabolic Pathway of Stearic Acid

Stearic acid, obtained from the diet or synthesized endogenously from palmitate, is a primary substrate for the enzyme Stearoyl-CoA Desaturase (SCD). SCD introduces a double bond into the fatty acid chain, converting stearate into oleate (C18:1).[4] This conversion is a critical step in the biosynthesis of triglycerides and other complex lipids.[4] The ratio of stearic acid to oleic acid is crucial for cellular function and has been implicated in various diseases.[1]

Dietary Intake / De Novo Synthesis Dietary Intake / De Novo Synthesis Stearoyl-CoA Stearoyl-CoA Dietary Intake / De Novo Synthesis->Stearoyl-CoA Stearic Acid-¹³C₁₈ (Tracer) Stearic Acid-¹³C₁₈ (Tracer) Stearic Acid-¹³C₁₈ (Tracer)->Stearoyl-CoA Oleoyl-CoA Oleoyl-CoA Stearoyl-CoA->Oleoyl-CoA SCD1 Complex Lipids (Triglycerides, Phospholipids) Complex Lipids (Triglycerides, Phospholipids) Oleoyl-CoA->Complex Lipids (Triglycerides, Phospholipids) SCD1 (Stearoyl-CoA Desaturase-1) SCD1 (Stearoyl-CoA Desaturase-1)

Caption: Metabolic fate of Stearic Acid-¹³C₁₈.

Experimental Protocol

This protocol details the procedure for the quantification of Stearic Acid-¹³C₁₈ in human plasma.

Experimental Workflow

The overall workflow involves sample preparation through protein precipitation and liquid-liquid extraction, followed by LC-MS/MS analysis and data processing.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Sample Plasma Sample Add Internal Standard (IS) Add Internal Standard (IS) Plasma Sample->Add Internal Standard (IS) Protein Precipitation (Methanol) Protein Precipitation (Methanol) Add Internal Standard (IS)->Protein Precipitation (Methanol) Liquid-Liquid Extraction (MTBE) Liquid-Liquid Extraction (MTBE) Protein Precipitation (Methanol)->Liquid-Liquid Extraction (MTBE) Evaporate & Reconstitute Evaporate & Reconstitute Liquid-Liquid Extraction (MTBE)->Evaporate & Reconstitute Inject Sample Inject Sample Evaporate & Reconstitute->Inject Sample Chromatographic Separation Chromatographic Separation Inject Sample->Chromatographic Separation Mass Spectrometry Detection (MRM) Mass Spectrometry Detection (MRM) Chromatographic Separation->Mass Spectrometry Detection (MRM) Peak Integration Peak Integration Mass Spectrometry Detection (MRM)->Peak Integration Calibration Curve Calibration Curve Peak Integration->Calibration Curve Quantification Quantification Calibration Curve->Quantification

Caption: LC-MS/MS quantification workflow.

Materials and Reagents
  • Stearic Acid-¹³C₁₈ (Cambridge Isotope Laboratories, Inc. or equivalent)[5]

  • Stearic Acid-d₃ (or other suitable deuterated analog) as internal standard (IS)

  • LC-MS grade Methanol, Acetonitrile, Isopropanol, and Water

  • LC-MS grade Formic Acid

  • Methyl tert-butyl ether (MTBE)

  • Human Plasma (drug-free)

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials

Standard and Internal Standard Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Stearic Acid-¹³C₁₈ and Stearic Acid-d₃ (IS) in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Stearic Acid-¹³C₁₈ primary stock with methanol to create calibration standards (e.g., 1-1000 ng/mL).

  • Internal Standard Working Solution (50 ng/mL): Dilute the IS primary stock with methanol.

Sample Preparation Protocol

This protocol is adapted from established methods for fatty acid extraction from plasma.[6]

  • Pipette 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Internal Standard Working Solution (50 ng/mL) to all tubes except for the blank matrix samples.

  • Add 200 µL of cold methanol to precipitate proteins. Vortex for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Add 1 mL of MTBE to the supernatant for liquid-liquid extraction. Vortex for 1 minute.

  • Centrifuge at 5,000 rpm for 5 minutes to separate the layers.

  • Transfer the upper organic layer (MTBE) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 70:30 Acetonitrile:Water). Vortex to dissolve.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Data Presentation

Table 1: LC-MS/MS Method Parameters
ParameterCondition
Liquid Chromatography
ColumnC8 or Phenyl Column (e.g., ACQUITY UPLC BEH C₈, 1.8 µm, 2.1 x 100 mm)[6][7]
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile/Isopropanol (1:1, v/v) with 0.1% Formic Acid[8]
Flow Rate0.35 mL/min[6]
Gradient30% B to 100% B over 15 min, hold 3 min, re-equilibrate for 2 min[8]
Injection Volume5 - 10 µL[6]
Column Temperature40 - 45°C[7][8]
Mass Spectrometry
InstrumentTriple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Negative Mode[9]
Monitored TransitionStearic Acid-¹³C₁₈ : 301.3 -> specific fragment (e.g., 255.3) Stearic Acid-d₃ (IS) : 286.3 -> 242.3
Dwell Time50-100 ms
Collision GasArgon
Spray Voltage-4500 V[10]
Source Temperature250°C[10]

Note: Precursor/product ion pairs for Stearic Acid-¹³C₁₈ should be optimized experimentally on the specific mass spectrometer being used. The [M-H]⁻ for fully labeled ¹³C₁₈ Stearic Acid is m/z 301.33.

Table 2: Example Method Validation Data
ParameterResult
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)1 ng/mL
Intra-day Precision (%RSD)< 15%
Inter-day Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%
Matrix EffectMinimal, compensated by IS

These values represent typical performance characteristics for a validated bioanalytical method and should be established for each specific application.

Data Analysis
  • Peak Integration: Integrate the chromatographic peaks for both the analyte (Stearic Acid-¹³C₁₈) and the internal standard (Stearic Acid-d₃) using the instrument's software.

  • Calibration Curve: Calculate the peak area ratio (Analyte Area / IS Area) for each calibration standard. Plot the peak area ratio against the nominal concentration of the standards. Perform a linear regression (typically with 1/x or 1/x² weighting) to generate a calibration curve.

  • Quantification: Determine the concentration of Stearic Acid-¹³C₁₈ in the unknown samples by interpolating their peak area ratios from the calibration curve.

This comprehensive LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Stearic Acid-¹³C₁₈ in biological matrices, enabling researchers to conduct detailed metabolic flux and pharmacokinetic studies.

References

Application Note: Quantitative Analysis of Stearic Acid in Biological Matrices using Isotope Dilution Mass Spectrometry with Stearic acid-13C18

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stearic acid (C18:0) is a ubiquitous saturated fatty acid that plays a critical role in cellular structure, energy metabolism, and signaling pathways.[1] Accurate quantification of stearic acid in biological samples is essential for understanding its physiological and pathological roles in various diseases, including metabolic syndrome, cardiovascular disease, and cancer. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative analysis due to its high precision and accuracy. This method utilizes a stable isotope-labeled internal standard, in this case, Stearic acid-13C18, which is chemically identical to the analyte of interest but mass-shifted.[2] This allows for the correction of sample loss during preparation and variations in instrument response, leading to highly reliable quantification.

This application note provides a detailed protocol for the quantification of stearic acid in biological matrices using IDMS with this compound as the internal standard. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods are described.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry relies on the addition of a known amount of an isotopically labeled standard (e.g., this compound) to a sample containing the native analyte (stearic acid). The labeled standard, often referred to as the internal standard, behaves identically to the native analyte during sample extraction, derivatization, and chromatographic separation. By measuring the ratio of the mass spectrometric signal of the native analyte to that of the labeled internal standard, the concentration of the native analyte in the original sample can be accurately determined, irrespective of sample losses during processing.

G cluster_0 Sample cluster_1 Spiking cluster_2 Sample Preparation cluster_3 Analysis cluster_4 Quantification Analyte Native Analyte (Stearic Acid) Preparation Extraction & Derivatization Analyte->Preparation Mix Standard Known Amount of Isotope-Labeled Standard (this compound) Standard->Preparation MS Mass Spectrometry (GC-MS or LC-MS/MS) Preparation->MS Analyze Quant Calculate Analyte Concentration Based on Isotope Ratio MS->Quant Measure Ratio

Caption: Principle of Isotope Dilution Mass Spectrometry.

Experimental Protocols

This section details the procedures for sample preparation and analysis for both GC-MS and LC-MS/MS platforms.

Experimental Workflow

G start Start: Biological Sample (e.g., Plasma, Tissue) spike Spike with This compound Internal Standard start->spike extract Lipid Extraction (e.g., Folch Method) spike->extract hydrolyze Saponification (Hydrolysis of Esters) extract->hydrolyze derivatize Derivatization hydrolyze->derivatize lcms LC-MS/MS Analysis (as Free Fatty Acid) hydrolyze->lcms For LC-MS/MS (No Derivatization) gcms GC-MS Analysis (as FAME) derivatize->gcms For GC-MS quantify Data Analysis & Quantification gcms->quantify lcms->quantify end End: Concentration of Stearic Acid quantify->end G Dietary Intake Dietary Intake Stearic Acid Stearic Acid Dietary Intake->Stearic Acid De Novo Lipogenesis De Novo Lipogenesis De Novo Lipogenesis->Stearic Acid Elongation Elongation Stearic Acid->Elongation Desaturation (SCD1) Desaturation (SCD1) Stearic Acid->Desaturation (SCD1) Complex Lipid Synthesis Complex Lipid Synthesis Stearic Acid->Complex Lipid Synthesis Beta-oxidation Beta-oxidation Stearic Acid->Beta-oxidation Longer-chain Saturated FAs Longer-chain Saturated FAs Elongation->Longer-chain Saturated FAs Oleic Acid Oleic Acid Desaturation (SCD1)->Oleic Acid Triglycerides Triglycerides Complex Lipid Synthesis->Triglycerides Phospholipids Phospholipids Complex Lipid Synthesis->Phospholipids Energy (ATP) Energy (ATP) Beta-oxidation->Energy (ATP)

References

Application Notes and Protocols for Stearic Acid-13C18 in Untargeted Metabolomics Workflows

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Untargeted metabolomics aims to comprehensively analyze all small molecules in a biological system. The use of stable isotope-labeled internal standards is crucial for accurate metabolite quantification and pathway elucidation. Stearic acid-13C18, a stable isotope-labeled version of the saturated fatty acid stearic acid, serves as a powerful tool in these workflows. It can be used as an internal standard for the quantification of endogenous stearic acid and as a tracer to investigate its metabolic fate, including its incorporation into complex lipids and its role in various signaling pathways. These application notes provide a detailed protocol for the use of this compound in untargeted metabolomics studies, from sample preparation to data analysis, and highlight its application in metabolic research.

Stearic acid is a key player in cellular metabolism and signaling. It is a major component of cellular membranes and a precursor for the synthesis of other fatty acids and complex lipids.[1][2] Dysregulation of stearic acid metabolism has been implicated in various diseases, including cardiovascular disease and cancer.[1] By tracing the metabolic fate of this compound, researchers can gain valuable insights into the mechanisms underlying these pathologies and identify potential therapeutic targets.

Experimental Protocols

This section details a comprehensive protocol for an untargeted metabolomics workflow using this compound. The workflow is divided into three main stages: sample preparation, LC-MS/MS analysis, and data processing.

Sample Preparation

The choice of sample preparation method is critical for the accurate analysis of lipids. The following protocol is a general guideline and may need to be optimized for specific sample types.

a. Cell Culture and Labeling:

  • Culture cells to the desired confluency.

  • Introduce this compound into the culture medium. The final concentration and incubation time will depend on the specific cell type and experimental goals. A typical starting point is 10-100 µM for 24-48 hours.

  • For control samples, add an equivalent amount of unlabeled stearic acid.

  • After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Quench metabolism by adding ice-cold 80% methanol.

  • Scrape the cells and collect the cell suspension.

b. Lipid Extraction (Folch Method):

  • To the cell suspension, add chloroform and methanol to achieve a final solvent ratio of 2:1:0.8 (chloroform:methanol:water).

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase, which contains the lipids.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1 v/v).

LC-MS/MS Analysis

The following are recommended starting parameters for the analysis of this compound and its metabolites. Optimization may be necessary depending on the instrument and specific lipids of interest.

Parameter Setting
LC Column C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 10 mM ammonium formate
Mobile Phase B Acetonitrile/Isopropanol (90:10) with 0.1% formic acid and 10 mM ammonium formate
Gradient Start at 30% B, ramp to 100% B over 20 min, hold for 5 min, return to 30% B and re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 50°C
Ionization Mode Negative Electrospray Ionization (ESI-)
MS Scan Range m/z 150-1500
MS/MS Data-dependent acquisition (DDA) or data-independent acquisition (DIA)
Collision Energy Ramped collision energy (e.g., 20-60 eV)
Data Processing

The complex datasets generated in untargeted metabolomics require specialized software for processing.

  • Peak Picking and Alignment: Use software such as XCMS, MZmine, or vendor-specific software to detect and align peaks across all samples.

  • Isotopologue Extraction: Utilize tools like XCMS or MetaboAnalyst to identify and group features corresponding to the unlabeled and 13C-labeled forms of metabolites.

  • Metabolite Identification: Identify metabolites by matching their accurate mass, retention time, and fragmentation patterns to spectral libraries (e.g., METLIN, LipidMaps).

  • Statistical Analysis: Perform statistical analysis (e.g., t-test, ANOVA) to identify significant differences in metabolite levels between experimental groups.

  • Pathway Analysis: Use tools like MetaboAnalyst to map identified metabolites to metabolic pathways and visualize the impact of the experimental conditions.

Data Presentation

The following tables provide examples of how to present quantitative data from a this compound tracing experiment.

Table 1: Incorporation of this compound into Major Lipid Classes

Lipid Class% Labeled (Mean ± SD)
Phosphatidylcholine (PC)35.2 ± 4.1
Phosphatidylethanolamine (PE)28.7 ± 3.5
Triglycerides (TG)15.4 ± 2.8
Cholesteryl Esters (CE)8.9 ± 1.7

Table 2: Relative Abundance of Labeled Downstream Metabolites of this compound

MetaboliteFold Change vs. Unlabeled Control (Mean ± SD)p-value
Oleic acid (18:1)-13C184.2 ± 0.8< 0.01
Palmitic acid (16:0)-13C162.1 ± 0.5< 0.05
Arachidonic acid (20:4)-13C201.8 ± 0.4< 0.05

Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing & Analysis cell_culture Cell Culture & 13C18-Stearic Acid Labeling quenching Metabolism Quenching cell_culture->quenching extraction Lipid Extraction quenching->extraction lc_separation Liquid Chromatography Separation extraction->lc_separation ms_detection Mass Spectrometry Detection (MS1) lc_separation->ms_detection msms_fragmentation MS/MS Fragmentation ms_detection->msms_fragmentation peak_picking Peak Picking & Alignment msms_fragmentation->peak_picking isotopologue_extraction Isotopologue Extraction peak_picking->isotopologue_extraction metabolite_id Metabolite Identification isotopologue_extraction->metabolite_id statistical_analysis Statistical Analysis metabolite_id->statistical_analysis pathway_analysis Pathway Analysis statistical_analysis->pathway_analysis

Caption: Untargeted metabolomics workflow using this compound.

Stearic Acid Metabolic Pathway

G SA Stearic Acid (18:0) Acyl_CoA Stearoyl-CoA SA->Acyl_CoA Elongation Elongation Acyl_CoA->Elongation Desaturation Desaturation (SCD1) Acyl_CoA->Desaturation Beta_Oxidation β-Oxidation Acyl_CoA->Beta_Oxidation Complex_Lipids Complex Lipids (e.g., PC, PE, TG) Acyl_CoA->Complex_Lipids Longer_SFAs Longer Chain Saturated FAs Elongation->Longer_SFAs Oleic_Acid Oleic Acid (18:1) Desaturation->Oleic_Acid Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Simplified metabolic pathways of stearic acid.

Conclusion

The use of this compound in untargeted metabolomics provides a robust method for quantifying endogenous stearic acid and tracing its metabolic fate. This approach enables a deeper understanding of the complex roles of stearic acid in health and disease. The detailed protocols and data presentation guidelines provided here serve as a valuable resource for researchers in the field of metabolomics and drug development. By applying these methods, scientists can uncover novel insights into metabolic pathways and identify new biomarkers and therapeutic targets.

References

Application Notes: Tracing In Vivo Lipid Metabolism with Stearic Acid-¹³C₁₈

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Stable isotope labeling is a powerful technique for investigating the in vivo dynamics of metabolic pathways, offering a window into the synthesis, transport, and fate of molecules without perturbing the biological system.[1][2] Stearic acid-¹³C₁₈ (¹³C-SA), a non-radioactive, stable isotope-labeled saturated fatty acid, serves as an invaluable tracer for elucidating lipid metabolism.[3] As one of the most abundant fatty acids in the Western diet, understanding the metabolic journey of stearic acid is crucial for research into metabolic diseases such as atherosclerosis, hypertriglyceridemia, and type 2 diabetes.[1][4]

These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the incorporation of Stearic acid-¹³C₁₈ for in vivo metabolic labeling studies in animal models. The focus is on experimental design, sample preparation, and analytical strategies to trace the metabolic fate of stearic acid as it is absorbed, distributed, and transformed into other lipid species.

Key Applications

  • Metabolic Flux Analysis (MFA): Quantifying the rate of conversion (flux) of stearic acid into other fatty acids and complex lipids.[3][5]

  • Desaturation and Elongation: Tracking the conversion of stearic acid to oleic acid by stearoyl-CoA desaturase (SCD1), a key enzyme in lipid metabolism.[4][6][7][8]

  • Incorporation into Complex Lipids: Following the integration of the ¹³C label into various lipid classes, such as triglycerides (TG), phospholipids (PL), and cholesteryl esters (CE).[1][4][9]

  • Fatty Acid Oxidation (FAO): Assessing the rate at which stearic acid is utilized as an energy source through β-oxidation.[1][8][9]

  • Drug Efficacy Studies: Evaluating how therapeutic interventions affect lipid metabolism by observing changes in the flux of ¹³C-SA through various pathways.

Metabolic Fate of Stearic Acid

Stearic acid obtained from the diet or synthesized endogenously is activated to stearoyl-CoA. From there, it enters several key metabolic pathways. A primary fate is its desaturation to oleoyl-CoA by the enzyme stearoyl-CoA desaturase-1 (SCD1).[4][6] This conversion is critical, as oleate is a preferred substrate for the synthesis of triglycerides and other complex lipids.[4] Stearic acid can also be incorporated directly into complex lipids or undergo chain shortening to form palmitic acid (¹³C-C16:0).[9]

Metabolic Pathway of Stearic Acid-¹³C₁₈ cluster_activation Activation cluster_fates Metabolic Fates SA Stearic acid-¹³C₁₈ (Exogenous Tracer) SA_CoA Stearoyl-CoA-¹³C₁₈ SA->SA_CoA Acyl-CoA Synthetase Oleate_CoA Oleoyl-CoA-¹³C₁₈ SA_CoA->Oleate_CoA SCD1 (Desaturation) Palmitate_CoA Palmitoyl-CoA-¹³C₁₆ SA_CoA->Palmitate_CoA Chain Shortening Complex_Lipids Complex Lipids (Triglycerides, Phospholipids, etc.) SA_CoA->Complex_Lipids Esterification Beta_Ox β-Oxidation (Energy Production) SA_CoA->Beta_Ox Oleate_CoA->Complex_Lipids Esterification

Fig 1. Metabolic Pathway of Stearic Acid-¹³C₁₈

Experimental Design and Protocols

A typical in vivo labeling experiment involves administering the ¹³C-SA tracer to an animal model, followed by sample collection at various time points to track the label's incorporation into different lipid pools.

General Experimental Workflow for In Vivo Labeling Tracer ¹³C₁₈-Stearic Acid Administration (Oral Gavage / IV) Animal Animal Model (e.g., C57BL/6 Mouse) Tracer->Animal Collection Time-Course Sample Collection (Blood, Tissues) Animal->Collection t = 0, 1, 3, 6, 24h... Extraction Lipid Extraction (e.g., Folch Method) Collection->Extraction Analysis Mass Spectrometry (LC-MS or GC-MS) Extraction->Analysis Data Data Analysis (Isotopologue Enrichment, Flux Calculation) Analysis->Data

Fig 2. General Experimental Workflow for In Vivo Labeling
Protocol 1: In Vivo Administration of Stearic Acid-¹³C₁₈

This protocol is adapted for a mouse model and can be scaled accordingly.

1. Materials:

  • Stearic acid-¹³C₁₈ (e.g., from Cambridge Isotope Laboratories, Inc.)

  • Vehicle for administration (e.g., corn oil, 20% Tocopherol Polyethylene Glycol Succinate (TPGS), or Intralipid)

  • Oral gavage needles or supplies for intravenous injection

  • Animal model (e.g., C57BL/6 mice)

2. Preparation of Dosing Solution:

  • For oral gavage, Stearic acid-¹³C₁₈ can be mixed with a carrier oil like corn oil.[1]

  • Warm the vehicle slightly to aid in dissolving the fatty acid.

  • Prepare the solution to achieve the desired final dosage. A common dosage is 150 mg/kg.[1][10]

  • Vortex or sonicate the mixture to ensure a homogenous suspension.

3. Administration:

  • Oral Gavage: Fast the mice for 4-6 hours prior to dosing to ensure consistent absorption. Administer the prepared ¹³C-SA solution carefully using an appropriate gauge gavage needle.

  • Intravenous Infusion: For direct circulation studies, the labeled fatty acid can be complexed with fatty acid-free bovine serum albumin (BSA) or formulated in a lipid emulsion (e.g., Intralipid) for intravenous administration.[11] This method bypasses gut absorption.

Protocol 2: Sample Collection and Processing

1. Materials:

  • Collection tubes (e.g., EDTA-coated tubes for plasma)

  • Surgical tools for tissue dissection

  • Liquid nitrogen or dry ice for snap-freezing

  • Centrifuge

2. Blood Collection:

  • Collect blood via tail vein, submandibular, or retro-orbital bleeding at predetermined time points (e.g., 0, 1, 3, 6, 12, 24 hours post-administration).[1][12] A peak of ¹³C-labeled stearic acid in the blood is often observed around 3 hours after ingestion.[12]

  • For plasma, collect blood in EDTA tubes and centrifuge at 2,000 x g for 15 minutes at 4°C.

  • Aspirate the plasma supernatant and store at -80°C until analysis.

3. Tissue Collection:

  • At the final time point, euthanize the animal according to approved institutional protocols.

  • Quickly dissect tissues of interest (e.g., liver, adipose tissue, heart, muscle).

  • Rinse tissues in cold phosphate-buffered saline (PBS) to remove excess blood.

  • Blot dry, weigh, and immediately snap-freeze in liquid nitrogen.

  • Store tissues at -80°C until lipid extraction.

Protocol 3: Lipid Extraction from Tissues

The Folch or Bligh & Dyer methods are standard for total lipid extraction.[13][14] Chloroform-based methods have been shown to be highly effective.[15]

1. Materials:

  • Chloroform

  • Methanol (MeOH)

  • 0.9% NaCl solution or water

  • Tissue homogenizer

  • Glass centrifuge tubes

2. Procedure (Folch Method):

  • Weigh approximately 50-100 mg of frozen tissue.

  • Homogenize the tissue in a 20-volume excess of Chloroform:Methanol (2:1, v/v). For 100 mg of tissue, use 2 mL of the solvent mixture.

  • After homogenization, agitate the sample for 15-20 minutes.

  • Add 0.2 volumes of 0.9% NaCl solution to the homogenate (e.g., 0.4 mL for a 2 mL extraction). This will break the emulsion and induce phase separation.

  • Vortex the mixture and centrifuge at a low speed (e.g., 1,500 x g for 10 minutes) to separate the layers.

  • The lower organic phase contains the lipids. Carefully aspirate this layer and transfer it to a new glass tube.

  • Dry the lipid extract under a stream of nitrogen gas.

  • Resuspend the dried lipid film in an appropriate solvent for mass spectrometry analysis (e.g., isopropanol or methanol).[16]

Protocol 4: Sample Analysis by Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) is often used for analyzing fatty acid composition, while Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for analyzing intact complex lipids.[17]

1. Sample Preparation for GC-MS (Fatty Acid Analysis):

  • The extracted lipids must be saponified and derivatized to fatty acid methyl esters (FAMEs) for GC-MS analysis.

  • This allows for the separation and quantification of individual fatty acids and their isotopologues.

2. Sample Preparation for LC-MS (Lipidomics):

  • Resuspend the dried lipid extract in a suitable solvent (e.g., Methanol:Chloroform 1:1).

  • For quantitative analysis, add a suite of internal standards, including a heavy-labeled standard for each lipid class to be analyzed.[1]

  • Analyze samples via reverse-phase liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[1][17]

3. Data Acquisition and Analysis:

  • Acquire data in full-scan mode to capture the entire mass spectrum of labeled and unlabeled lipids.

  • Use multiple-reaction monitoring (MRM) on a triple quadrupole mass spectrometer to trace the appearance of the ¹³C₁₈-oleate label in specific triglycerides and cholesteryl esters.[18]

  • Extract selected ion chromatograms for each lipid of interest and its corresponding ¹³C-labeled isotopologues.

  • Correct the raw mass spectra data for the natural abundance of ¹³C.[2]

  • Calculate the percent enrichment of the ¹³C label in stearic acid and its metabolic products over time. The concentration of labeled lipids can be determined from the peak area ratio of the analyte to its matched, heavy-labeled internal standard.[1][18]

Quantitative Data Summary

The following tables present example data that can be generated from in vivo labeling studies with Stearic acid-¹³C₁₈.

Table 1: Example Dosing Regimens for In Vivo Lipid Tracing in Mice
Parameter Value/Description
Animal Model C57BL/6 Mice
Tracer Oleic acid, potassium salt (¹³C₁₈) or Stearic acid (D₃₅)
Dosage 150 mg/kg
Administration Route Oral Gavage or IV
Vehicle Corn oil, 20% TPGS, or Intralipid
Reference[1][10]
Table 2: Postprandial Metabolic Fate of U-¹³C₁₈ Stearic Acid in Humans (48h period)
Metabolic Conversion Conversion Rate (%)
U-¹³C₁₈ Stearic Acid → U-¹³C₁₈ Oleic Acid~17%
U-¹³C₁₈ Stearic Acid → U-¹³C₁₆ Palmitic Acid~4%
U-¹³C₁₆ Palmitic Acid → U-¹³C₁₆ Palmitoleic Acid~21%
Data adapted from a kinetic substudy in postmenopausal women.[9]

Stearic Acid and Cellular Signaling

Beyond its role in energy storage and membrane structure, stearic acid acts as a signaling molecule. For instance, dietary stearic acid has been shown to rapidly cause mitochondrial fusion in humans within hours of ingestion, a process linked to improved mitochondrial function.[19] It can also modulate key signaling pathways involved in cellular stress and apoptosis, such as the p38 MAPK and ER stress pathways.[20][21]

Stearic Acid-Mediated Cellular Signaling SA Dietary Stearic Acid (C18:0) Mito Mitochondria SA->Mito ER Endoplasmic Reticulum SA->ER Fusion Mitochondrial Fusion ↑ Mito->Fusion Oxidation Fatty Acid β-Oxidation ↑ Mito->Oxidation ER_Stress ER Stress Pathways (IRE1α, PERK) ER->ER_Stress

Fig 3. Stearic Acid-Mediated Cellular Signaling

References

Application Notes and Protocols for Studying Polysorbate Hydrolysis Using Stearic Acid-13C18

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Polysorbates, such as Polysorbate 20 and Polysorbate 80, are non-ionic surfactants essential for stabilizing biopharmaceutical formulations. They protect therapeutic proteins from denaturation and aggregation at interfaces. However, polysorbates are susceptible to degradation through hydrolysis, which can be catalyzed by residual host cell enzymes like lipases, leading to the release of free fatty acids (FFAs).[1][2] This degradation can compromise the stability of the drug product and may lead to the formation of visible and sub-visible particles due to the low solubility of the released FFAs.[1][2][3][4] Therefore, accurate quantification of FFA formation is critical during formulation development and stability testing. This document outlines a robust and sensitive method for the quantification of stearic acid, a component of Polysorbate 80, using Stearic acid-13C18 as an internal standard with Liquid Chromatography-Mass Spectrometry (LC-MS).

Principle

The analytical method is based on the principle of stable isotope dilution analysis (SIDA). This compound, a stable isotope-labeled version of stearic acid, is used as an internal standard (IS). The IS is chemically identical to the analyte (stearic acid) and thus exhibits the same behavior during sample preparation (e.g., extraction) and analysis (e.g., ionization in the mass spectrometer). By spiking a known amount of the IS into the sample, any variations in sample handling or instrument response can be normalized. The quantification is achieved by measuring the peak area ratio of the analyte to the IS using LC-MS/MS. This approach provides high accuracy and precision for the quantification of stearic acid released from polysorbate hydrolysis.

I. Quantitative Data Summary

The following tables summarize the typical performance characteristics of a validated LC-MS/MS method for the quantification of free fatty acids using a stable isotope-labeled internal standard.

Table 1: Linearity and Range

AnalyteRange (µg/mL)Correlation Coefficient (R²)
Stearic Acid0.05 - 10.0> 0.995

Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)

AnalyteLOD (µg/mL)LOQ (µg/mL)
Stearic Acid0.0150.05

Table 3: Accuracy and Precision

AnalyteSpiked Concentration (µg/mL)Accuracy (% Recovery)Precision (% RSD)
Stearic Acid0.195 - 105< 15
1.098 - 102< 10
7.598 - 102< 10

II. Experimental Protocols

A. Materials and Reagents

  • Standards: Stearic acid (≥98.5%), this compound (≥99% isotopic purity)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Isopropanol (LC-MS grade), Water (LC-MS grade)

  • Reagents: Formic acid (LC-MS grade), Ammonium acetate (LC-MS grade)

  • Sample Preparation: Protein precipitation plates or tubes, solid-phase extraction (SPE) cartridges (optional), centrifuge, vortex mixer.

B. Standard Solution Preparation

  • Stearic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of stearic acid in 10 mL of methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stearic acid stock solution with methanol to achieve concentrations ranging from 0.05 µg/mL to 10.0 µg/mL.

  • Internal Standard Spiking Solution (1 µg/mL): Dilute the IS stock solution with methanol to a final concentration of 1 µg/mL.

C. Sample Preparation Protocol (Protein Precipitation)

  • Sample Aliquot: Transfer 100 µL of the biopharmaceutical formulation sample into a microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the 1 µg/mL this compound internal standard spiking solution to each sample, standard, and blank.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortex: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean HPLC vial for LC-MS/MS analysis.

D. LC-MS/MS Analysis Protocol

Table 4: LC-MS/MS Instrument Parameters

ParameterSetting
LC System UPLC/HPLC System
ColumnC18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile/Isopropanol (90:10, v/v)
Flow Rate0.4 mL/min
Column Temperature45°C
Injection Volume5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization ModeNegative Electrospray Ionization (ESI-)
Capillary Voltage3.0 kV
Source Temperature150°C
Desolvation Temperature400°C
MRM Transitions
Stearic AcidQ1: 283.3 m/z -> Q3: 283.3 m/z
This compoundQ1: 301.3 m/z -> Q3: 301.3 m/z

LC Gradient:

Time (min)% Mobile Phase B
0.040
1.040
8.095
9.095
9.140
12.040

E. Data Analysis

  • Integrate the peak areas for both stearic acid and this compound for all standards and samples.

  • Calculate the peak area ratio (Analyte Peak Area / IS Peak Area) for each standard and sample.

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

  • Perform a linear regression analysis of the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Use the calibration curve to determine the concentration of stearic acid in the unknown samples.

III. Visualizations

Polysorbate_Hydrolysis Polysorbate Hydrolysis Reaction cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products Polysorbate Polysorbate 80 (Sorbitan Monooleate Polyoxyethylene Ether) StearicAcid Stearic Acid (Free Fatty Acid) Polysorbate->StearicAcid Water Water (H₂O) Sorbitan Polyoxyethylated Sorbitan Water->Sorbitan Enzyme Lipase/Esterase (Host Cell Protein) Enzyme->Polysorbate Experimental_Workflow Experimental Workflow for FFA Quantification Sample Biopharmaceutical Sample Spike Spike with this compound (IS) Sample->Spike Precipitate Protein Precipitation (ice-cold acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Processing & Quantification LCMS->Data

References

Troubleshooting & Optimization

Technical Support Center: Stearic Acid-13C18 Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility of Stearic acid-13C18 in various solvents. It includes quantitative data, experimental protocols, troubleshooting advice, and frequently asked questions to facilitate successful experimental outcomes.

Solubility Data

The solubility of this compound is expected to be nearly identical to that of unlabeled stearic acid due to the negligible effect of isotopic labeling on this physical property. The following tables summarize the solubility of stearic acid in common laboratory solvents.

Table 1: Solubility of Stearic Acid in Organic Solvents at Various Temperatures

SolventTemperature (K)Solubility ( g/100g solvent)
Ethanol301~2.0
303~2.2
308~3.0
311~3.8
313~4.5
Methanol301~0.5
303~0.6
308~0.8
311~1.0
313~1.2
Ethyl Acetate301~10.8
303~12.0
308~15.5
311~18.5
313~21.5
Acetone301~1.8
303~2.0
308~2.7
311~3.3
313~3.8

Data adapted from studies on unlabeled stearic acid and presented as approximate values.[1][2][3]

Table 2: General Solubility of Stearic Acid in Various Solvents

SolventSolubility
WaterPractically insoluble (0.568 mg/L at 25 °C)[4]
EthanolSoluble, increasing with temperature[1][5][6][7]
MethanolLess soluble than in ethanol[1][2]
Ethyl AcetateHighly soluble[1][2]
AcetoneSoluble[1][6]
ChloroformSoluble[5][6]
TolueneSoluble
Dimethyl Sulfoxide (DMSO)Approximately 10 mg/mL[7]
Dimethyl Formamide (DMF)Approximately 30 mg/mL[7]
EtherSoluble[5]

Experimental Protocols

Gravimetric Method for Solubility Determination

This method is a common and straightforward approach to determine the solubility of a solid in a liquid.

Materials:

  • This compound

  • Solvent of choice

  • Analytical balance (accuracy of 0.0001 g)

  • Thermostatically controlled water bath or incubator

  • Magnetic stirrer and stir bars

  • Vials or test tubes with secure caps

  • Syringe with a filter (e.g., 0.22 µm PTFE)

  • Pre-weighed drying dishes

Procedure:

  • Preparation: Add an excess amount of this compound to a known volume or mass of the solvent in a vial. The excess solid is crucial to ensure saturation.

  • Equilibration: Place the vial in the thermostatic bath set to the desired temperature. Stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sampling: Once equilibrium is achieved, stop stirring and allow the undissolved solid to settle. Carefully draw a known volume of the supernatant (the clear liquid phase) using a pre-warmed syringe fitted with a filter. The pre-warming of the syringe helps prevent precipitation of the solute during transfer.

  • Weighing: Dispense the filtered supernatant into a pre-weighed drying dish. Record the exact weight of the solution.

  • Drying: Place the drying dish in an oven at a temperature sufficient to evaporate the solvent without degrading the stearic acid (e.g., 60-80°C) until a constant weight is achieved.

  • Calculation: The solubility can be calculated using the following formula:

    Solubility ( g/100g solvent) = [(Weight of dish + solid) - (Weight of dish)] / [(Weight of dish + solution) - (Weight of dish + solid)] * 100

Troubleshooting Guide & FAQs

Frequently Asked Questions (FAQs)

  • Q1: Why is my this compound not dissolving in water?

    • A1: Stearic acid is a long-chain fatty acid with a long, non-polar hydrocarbon tail, making it inherently hydrophobic and thus practically insoluble in water, a polar solvent.[4][5] The principle of "like dissolves like" governs solubility.

  • Q2: How does temperature affect the solubility of this compound?

    • A2: For most solid solutes in liquid solvents, including stearic acid in organic solvents, solubility increases with temperature.[1][2][5] This is because the increased kinetic energy helps to overcome the intermolecular forces in the solid lattice.

  • Q3: Can I use sonication to dissolve this compound?

    • A3: Yes, sonication can be used to accelerate the dissolution process by breaking down the solid particles and increasing the surface area exposed to the solvent. However, it is still essential to ensure the system reaches equilibrium to determine the true solubility.

  • Q4: Is the solubility of this compound different from unlabeled stearic acid?

    • A4: The difference in solubility is negligible. The substitution of Carbon-12 with Carbon-13 does not significantly alter the intermolecular forces that govern solubility. Therefore, data for unlabeled stearic acid is a reliable guide.

  • Q5: What is the best solvent for dissolving this compound?

    • A5: Based on available data, ethyl acetate is an excellent solvent for stearic acid, showing high solubility.[1][2] Chloroform, toluene, and dimethyl formamide are also effective.[5][6][7] The choice of solvent will ultimately depend on the specific requirements of your experiment.

Troubleshooting Common Issues

  • Issue: Inconsistent solubility results.

    • Possible Cause 1: Equilibrium not reached.

      • Solution: Increase the stirring time and ensure the temperature remains constant. A minimum of 24 hours is often recommended.

    • Possible Cause 2: Inaccurate temperature control.

      • Solution: Use a calibrated thermostatic bath and monitor the temperature closely throughout the experiment.

    • Possible Cause 3: Impurities in the stearic acid or solvent.

      • Solution: Use high-purity grade this compound and analytical grade solvents. The presence of impurities can affect solubility.[1]

  • Issue: Precipitation of the compound during sampling.

    • Possible Cause: Temperature drop during transfer.

      • Solution: Pre-warm the syringe and filter to the experimental temperature before drawing the sample. Work quickly to minimize heat loss.

  • Issue: The dissolved stearic acid appears cloudy.

    • Possible Cause 1: Presence of water in the organic solvent.

      • Solution: Use anhydrous solvents, as water can cause the hydrophobic stearic acid to form micelles or suspensions, leading to a cloudy appearance.

    • Possible Cause 2: The solution is a suspension, not a true solution.

      • Solution: Ensure that after settling, the supernatant is completely clear before sampling. If it remains cloudy, the solubility limit may have been exceeded, or the compound may not be truly soluble in that solvent.

Visual Workflow

The following diagram illustrates a logical workflow for assessing the solubility of this compound.

Solubility_Workflow start Start: Define Experimental Conditions (Solvent, Temperature) prepare Prepare Supersaturated Mixture (Excess Stearic Acid) start->prepare equilibrate Equilibrate at Constant Temperature with Stirring prepare->equilibrate settle Allow Undissolved Solid to Settle equilibrate->settle sample Sample Supernatant with Filtered Syringe settle->sample weigh_solution Weigh the Collected Solution sample->weigh_solution evaporate Evaporate Solvent to Dryness weigh_solution->evaporate weigh_solid Weigh the Remaining Solid evaporate->weigh_solid calculate Calculate Solubility weigh_solid->calculate end End: Report Solubility Data calculate->end

Caption: Workflow for determining the solubility of this compound.

References

Technical Support Center: Stearic Acid-13C18 Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Stearic acid-13C18 during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a stable isotope-labeled version of stearic acid, a saturated fatty acid with an 18-carbon chain.[1][2] The carbon atoms are replaced with the heavy isotope 13C. This labeling makes it an ideal internal standard for quantitative analysis of fatty acids by mass spectrometry (GC-MS or LC-MS) and as a tracer in metabolic flux analysis studies.[1]

Q2: What are the primary causes of this compound degradation during sample preparation?

While stearic acid is a saturated fatty acid and thus less prone to oxidation than unsaturated fatty acids, degradation can still occur.[3] The primary causes of degradation during sample preparation include:

  • Oxidation: Exposure to oxygen, light, and high temperatures can initiate oxidative processes.[4]

  • Enzymatic Activity: Lipases present in biological samples can hydrolyze triglycerides and esters, leading to the loss of the fatty acid.[4]

  • pH Instability: Extreme pH conditions can potentially affect the stability of the carboxylic acid group.[4]

  • Physical Loss: Adsorption to surfaces of labware, incomplete extraction, and sample loss during solvent evaporation steps can all contribute to low recovery.

Q3: How should this compound be stored to ensure its stability?

Proper storage is crucial for maintaining the integrity of this compound.[1]

Storage ConditionDurationRationale
-80°C Up to 6 months (in solution)Minimizes enzymatic activity and chemical degradation.[1][5]
-20°C Up to 1 month (in solution)Suitable for short-term storage.[1]
Room Temperature Short-term (neat solid)Stable as a solid, but should be protected from light and moisture.[6]

Note: When stored in solution, it is advisable to use an organic solvent like chloroform or isopropanol and to overlay with an inert gas like nitrogen or argon to prevent oxidation.[4]

Troubleshooting Guide: Low Recovery or Degradation of this compound

This guide provides a systematic approach to troubleshooting common issues encountered during the sample preparation of this compound.

Problem: Low or no signal of this compound in the final analysis (GC-MS or LC-MS).

This is a common issue that can arise from multiple steps in the sample preparation workflow. The following troubleshooting diagram and detailed steps will help you identify the potential cause.

Troubleshooting_Workflow start Start: Low/No this compound Signal check_storage 1. Verify Storage and Handling start->check_storage check_extraction 2. Evaluate Lipid Extraction Efficiency check_storage->check_extraction Storage OK solution_storage Solution: Store at -80°C in an inert atmosphere. Use fresh aliquots. check_storage->solution_storage Improper Storage check_derivatization 3. Assess Derivatization (for GC-MS) check_extraction->check_derivatization Extraction OK solution_extraction Solution: Optimize solvent system (e.g., Folch/Bligh & Dyer). Ensure complete phase separation. Use glass to avoid plastic contamination. check_extraction->solution_extraction Inefficient Extraction check_instrument 4. Check Analytical Instrument Performance check_derivatization->check_instrument Derivatization OK solution_derivatization Solution: Ensure fresh derivatization reagent. Optimize reaction time and temperature. Check for complete dryness before derivatization. check_derivatization->solution_derivatization Incomplete Derivatization solution_instrument Solution: Run instrument diagnostics. Check for leaks and contamination. Verify MS parameters for labeled compound. check_instrument->solution_instrument Instrument Issue

Caption: Troubleshooting workflow for low this compound signal.

Step 1: Verify Storage and Handling

  • Potential Issue: The stock solution of this compound may have degraded due to improper storage.

  • Troubleshooting Actions:

    • Confirm the storage temperature and duration against the recommended conditions in the table above.[1]

    • If stored in a solvent, was the vial sealed tightly and the headspace filled with an inert gas?

    • Prepare a fresh dilution from the stock and analyze it directly to confirm its integrity.

Step 2: Evaluate Lipid Extraction Efficiency

  • Potential Issue: Inefficient extraction of lipids from the sample matrix will result in low recovery of the internal standard.

  • Troubleshooting Actions:

    • Solvent System: Ensure the chosen extraction method (e.g., Folch, Bligh & Dyer) is appropriate for your sample matrix. The ratio of chloroform:methanol:water is critical for proper phase separation.[5]

    • Homogenization: Ensure the sample was thoroughly homogenized with the extraction solvents to facilitate lipid release.

    • Phase Separation: After centrifugation, ensure a clear separation between the organic (chloroform) and aqueous layers. The lipids, including this compound, will be in the lower organic phase.

    • Contamination from Plastics: Avoid using plastic labware, as plasticizers can leach into the organic solvents and interfere with the analysis. Use glass tubes and vials whenever possible.[7]

Step 3: Assess Derivatization (for GC-MS Analysis)

  • Potential Issue: Incomplete conversion of stearic acid to its methyl ester (FAME) will lead to a poor signal in GC-MS. Fatty acids in their free form are highly polar and exhibit poor chromatographic behavior.[8][9]

  • Troubleshooting Actions:

    • Reagent Quality: Use fresh derivatization reagents, such as boron trifluoride-methanol (BF3-methanol) or methanolic HCl.[10]

    • Reaction Conditions: Optimize the reaction time and temperature as specified in the protocol. For example, heating at 100°C for 1 hour is a common condition for methylation with sulfuric acid in methanol.[11]

    • Sample Dryness: Ensure the lipid extract is completely dry before adding the derivatization reagent, as water can interfere with the reaction.

Step 4: Check Analytical Instrument Performance

  • Potential Issue: The analytical instrument may not be performing optimally.

  • Troubleshooting Actions:

    • GC-MS:

      • Check for leaks in the GC system.

      • Ensure the injection port and column are clean.

      • Verify that the MS is set to detect the correct mass-to-charge ratio (m/z) for the 13C-labeled stearic acid methyl ester.

    • LC-MS:

      • Check for clogs in the LC system.

      • Ensure the mobile phase composition is correct.

      • Verify the MS parameters, including the precursor and product ions for tandem MS analysis.

Experimental Protocols

Protocol 1: Lipid Extraction using a Modified Bligh & Dyer Method

This protocol is suitable for extracting total lipids from biological samples such as plasma, cell lysates, or tissue homogenates.[5]

  • To 100 µL of sample, add 450 µL of a 1:2 (v/v) mixture of chloroform and methanol containing the appropriate amount of this compound internal standard.

  • Vortex thoroughly for 1 minute.

  • Add 300 µL of water, vortex again, and centrifuge at 3000 x g for 5 minutes to separate the phases.[12]

  • Carefully collect the lower chloroform layer, which contains the lipids, using a glass Pasteur pipette and transfer to a new glass tube.

  • Re-extract the remaining aqueous layer with 500 µL of chloroform, vortex, and centrifuge again.

  • Combine the chloroform fractions and dry them under a gentle stream of nitrogen.

  • The dried lipid extract is now ready for derivatization or direct analysis by LC-MS.

Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS

This protocol describes the conversion of the extracted fatty acids to their corresponding methyl esters.[11]

  • To the dried lipid extract from Protocol 1, add 800 µL of freshly prepared 1.5% sulfuric acid in anhydrous methanol.[11]

  • Add heptane to a final volume of 1 mL.

  • Seal the tube tightly, vortex, and heat at 100°C for 1 hour in a heating block.[11]

  • Allow the tube to cool to room temperature.

  • Add 300 µL of 1M NaCl and 300 µL of heptane. Vortex and allow the phases to separate.

  • Transfer the upper heptane layer containing the FAMEs to a GC vial.

  • Repeat the heptane extraction twice more and pool the heptane fractions.[11]

  • If the sample has a low FAME content, the pooled heptane can be carefully concentrated under a gentle stream of nitrogen.

Visualization of Experimental Workflow

Experimental_Workflow cluster_extraction Lipid Extraction cluster_derivatization FAME Derivatization (for GC-MS) sample 1. Sample + This compound IS add_solvents 2. Add Chloroform:Methanol (1:2) sample->add_solvents vortex1 3. Vortex add_solvents->vortex1 add_water 4. Add Water vortex1->add_water vortex2 5. Vortex & Centrifuge add_water->vortex2 collect_organic 6. Collect Lower Organic Layer vortex2->collect_organic dry_extract 7. Dry Under Nitrogen collect_organic->dry_extract add_reagent 8. Add H2SO4 in Methanol & Heptane dry_extract->add_reagent to_lcms Analyze by LC-MS dry_extract->to_lcms heat 9. Heat at 100°C add_reagent->heat cool 10. Cool to RT heat->cool extract_fames 11. Extract with Heptane cool->extract_fames to_gcms 12. Analyze by GC-MS extract_fames->to_gcms

Caption: General workflow for sample preparation of this compound.

References

Technical Support Center: Optimizing Stearic Acid-13C18 Concentration for Cell Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Stearic acid-13C18 concentration in cell labeling experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during cell labeling experiments with this compound.

Problem Possible Cause Solution
Low Incorporation of this compound 1. Suboptimal this compound Concentration: The concentration may be too low for efficient uptake by the cells.Gradually increase the concentration of this compound in the labeling medium. Refer to the concentration optimization table below. A common starting point is 10-50 µM, which can be increased up to 100 µM if no toxicity is observed.[1]
2. Insufficient Incubation Time: The labeling duration may not be long enough for significant incorporation into cellular lipids.Increase the incubation time. For metabolic flux analysis, labeling times can range from a few hours to 24 hours or longer to reach isotopic steady state.[2]
3. Poor Solubility of this compound: Stearic acid is poorly soluble in aqueous media, leading to low bioavailability.Prepare a stock solution of this compound in an organic solvent like ethanol or DMSO before diluting it in culture medium containing fatty acid-free Bovine Serum Albumin (BSA) to enhance solubility and cellular uptake.[3][4]
4. High Levels of Endogenous Stearic Acid: High concentrations of unlabeled stearic acid in the serum of the culture medium can compete with the labeled form, reducing its incorporation.Use fatty acid-free BSA and serum-depleted or dialyzed fetal bovine serum (FBS) in the labeling medium to minimize competition from unlabeled fatty acids.[3][5][6][7]
Cell Death or Toxicity 1. This compound Concentration is Too High: High concentrations of stearic acid can be cytotoxic to cells.[3][8][9][10]Determine the optimal, non-toxic concentration of this compound for your specific cell line by performing a dose-response curve and assessing cell viability using assays like MTT, WST-1, or Trypan Blue exclusion.[8][11] Refer to the IC50 values in the table below as a starting point.
2. Solvent Toxicity: The organic solvent (e.g., ethanol, DMSO) used to dissolve the stearic acid may be at a toxic concentration in the final culture medium.Ensure the final concentration of the organic solvent in the culture medium is minimal and non-toxic to the cells (typically <0.1%). Prepare a vehicle control with the solvent alone to assess its effect on cell viability.
3. Contamination: Contamination of the labeling medium or cell culture can lead to cell death.Follow aseptic techniques throughout the experimental procedure.
Inconsistent or Variable Results 1. Inconsistent Preparation of Labeling Medium: Variations in the preparation of the this compound-BSA complex can lead to inconsistent results.Follow a standardized and detailed protocol for preparing the labeling medium to ensure reproducibility.[3][5][6][7]
2. Cell Culture Conditions: Differences in cell density, passage number, or growth phase can affect fatty acid metabolism and labeling efficiency.Standardize cell culture conditions for all experiments, including seeding density, passage number, and ensuring cells are in the exponential growth phase.
3. Sample Processing and Analysis: Variability in sample extraction, derivatization, or analytical instrumentation can introduce errors.Use a consistent and validated protocol for lipid extraction and analysis. Include internal standards during sample preparation to control for analytical variability.[12][13][14][15]

Quantitative Data Summary

Recommended this compound Concentration Ranges for Cell Labeling
Parameter Concentration Range Notes
Initial Optimization 10 - 100 µMStart with a lower concentration and increase incrementally while monitoring cell viability.[1][9][16]
Metabolic Flux Analysis 50 - 200 µMHigher concentrations may be required to achieve sufficient labeling for downstream analysis. Ensure the concentration is below the cytotoxic level for the specific cell line.
Lipidomics Profiling 10 - 50 µMSufficient for tracing the incorporation into various lipid species.
Reported IC50 Values for Stearic Acid in Various Cancer Cell Lines
Cell Line Cancer Type IC50 (µM) Reference
MDA-MB-231Breast Cancer~150[9]
Hs578tBreast Cancer~200[9]
MDA-MB-435Breast Cancer~175[9]
PC-3Prostate Cancer87.74[17]
MCF-7Breast Cancer38.08[17]
HT-29Colon Cancer>100[17]

Note: IC50 values can vary depending on the experimental conditions (e.g., incubation time, cell density, assay used). It is crucial to determine the IC50 for your specific cell line and experimental setup.

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex

This protocol describes the preparation of a stock solution of this compound complexed with fatty acid-free BSA for use in cell culture.

Materials:

  • This compound

  • Ethanol (100%, sterile)

  • Fatty acid-free Bovine Serum Albumin (BSA)[18]

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture medium (serum-free)

  • Sterile microcentrifuge tubes and conical tubes

  • Water bath or heat block

Procedure:

  • Prepare a 10 mM stock solution of this compound: Dissolve the required amount of this compound in 100% ethanol. For example, to make 1 ml of a 10 mM stock, dissolve 2.85 mg of this compound (MW: ~285.4 g/mol for 13C18) in 1 ml of ethanol. Gently warm the solution at 55-60°C to aid dissolution.

  • Prepare a 10% (w/v) fatty acid-free BSA solution: Dissolve fatty acid-free BSA in sterile PBS to a final concentration of 10%. Filter-sterilize the solution through a 0.22 µm filter.

  • Prepare a 1 mM this compound / 1% BSA stock solution: a. In a sterile conical tube, add 9 ml of the 10% fatty acid-free BSA solution. b. Warm the BSA solution to 37°C. c. Slowly add 1 ml of the 10 mM this compound stock solution to the warm BSA solution while gently vortexing. d. Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for the complex to form.

  • Prepare the final labeling medium: Dilute the 1 mM this compound / 1% BSA stock solution in serum-free cell culture medium to achieve the desired final concentration of this compound. For example, to make a 50 µM labeling medium, add 50 µl of the stock solution to 950 µl of medium.

Protocol 2: Cell Labeling with this compound

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Serum-free cell culture medium

  • This compound labeling medium (prepared as in Protocol 1)

  • PBS, sterile

  • Cell counting solution (e.g., Trypan Blue)

  • Appropriate cell culture plates or flasks

Procedure:

  • Cell Seeding: Seed cells in culture plates or flasks at a density that will ensure they are in the exponential growth phase at the time of labeling.

  • Cell Culture: Culture the cells in their complete growth medium until they reach the desired confluency (typically 70-80%).

  • Washing: a. Aspirate the complete growth medium. b. Gently wash the cells twice with pre-warmed sterile PBS to remove any residual serum and unlabeled fatty acids. c. Wash the cells once with pre-warmed serum-free medium.

  • Labeling: a. Aspirate the serum-free medium. b. Add the pre-warmed this compound labeling medium to the cells. c. Incubate the cells for the desired period (e.g., 4, 8, 12, or 24 hours) in a standard cell culture incubator (37°C, 5% CO2).

  • Cell Harvesting: a. After the incubation period, place the culture plate on ice. b. Aspirate the labeling medium. c. Wash the cells twice with ice-cold PBS. d. Harvest the cells by scraping in ice-cold PBS or by using trypsinization followed by washing with ice-cold PBS. e. Centrifuge the cell suspension to pellet the cells. f. Discard the supernatant and flash-freeze the cell pellet in liquid nitrogen. g. Store the cell pellets at -80°C until further analysis.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_culture Cell Culture & Labeling cluster_analysis Analysis prep_sa Prepare this compound Stock (in Ethanol) prep_complex Prepare SA-13C18-BSA Complex prep_sa->prep_complex prep_bsa Prepare Fatty Acid-Free BSA Solution prep_bsa->prep_complex add_label Add Labeling Medium prep_complex->add_label seed_cells Seed Cells wash_cells Wash Cells seed_cells->wash_cells wash_cells->add_label incubate Incubate add_label->incubate harvest Harvest Cells incubate->harvest extract Lipid Extraction harvest->extract analyze LC-MS/GC-MS Analysis extract->analyze data Data Interpretation analyze->data

Caption: Experimental workflow for this compound cell labeling.

Troubleshooting_Tree start Start Troubleshooting issue What is the primary issue? start->issue low_incorp Low 13C Incorporation issue->low_incorp Low Labeling toxicity Cell Toxicity / Death issue->toxicity Toxicity inconsistent Inconsistent Results issue->inconsistent Inconsistency check_conc Is SA concentration optimal? low_incorp->check_conc check_tox_conc Is SA concentration too high? toxicity->check_tox_conc check_protocol Is the labeling protocol standardized? inconsistent->check_protocol increase_conc Increase SA concentration check_conc->increase_conc No check_time Is incubation time sufficient? check_conc->check_time Yes increase_time Increase incubation time check_time->increase_time No check_sol Is SA-BSA complex prepared correctly? check_time->check_sol Yes reprepare_sol Review and optimize SA-BSA preparation protocol check_sol->reprepare_sol No decrease_conc Decrease SA concentration / Perform dose-response check_tox_conc->decrease_conc Yes check_solvent Is solvent concentration toxic? check_tox_conc->check_solvent No reduce_solvent Reduce final solvent concentration check_solvent->reduce_solvent Yes standardize_protocol Standardize all experimental steps check_protocol->standardize_protocol No check_cells Are cell culture conditions consistent? check_protocol->check_cells Yes standardize_cells Standardize cell density, passage, etc. check_cells->standardize_cells No

Caption: Troubleshooting decision tree for this compound labeling.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound?

A1: this compound is soluble in organic solvents such as ethanol and DMSO.[4] For cell culture applications, it is recommended to prepare a concentrated stock solution in ethanol and then complex it with fatty acid-free BSA in your culture medium to improve solubility and delivery to cells.[3][5]

Q2: Why is it necessary to use fatty acid-free BSA?

A2: Standard BSA preparations contain endogenous fatty acids that will compete with this compound for binding to albumin and for uptake and metabolism by the cells. This can lead to lower and more variable incorporation of the labeled stearic acid. Using fatty acid-free BSA minimizes this competition and ensures more consistent and efficient labeling.[6][7][18]

Q3: What concentration of this compound should I use?

A3: The optimal concentration depends on your cell type and the specific application. A good starting point for optimization is in the range of 10-100 µM.[1][9][16] It is crucial to perform a dose-response experiment to determine the highest concentration that is not toxic to your cells. For applications requiring high enrichment, such as metabolic flux analysis, concentrations up to 200 µM may be used, provided they are not cytotoxic.

Q4: How long should I incubate my cells with this compound?

A4: The ideal incubation time varies depending on the metabolic pathway being studied and the turnover rate of the lipids of interest. For tracing into rapidly synthesized lipids, a few hours may be sufficient. To achieve isotopic steady-state for metabolic flux analysis, longer incubation times of 24 hours or more may be necessary.[2] Time-course experiments are recommended to determine the optimal labeling duration for your specific research question.

Q5: My cells are dying after adding the this compound labeling medium. What should I do?

A5: Cell death is likely due to either the cytotoxic effects of high stearic acid concentrations or the toxicity of the solvent used to dissolve it. First, perform a dose-response curve to find the maximum non-toxic concentration of stearic acid for your cells. Also, ensure that the final concentration of the organic solvent (e.g., ethanol) in your culture medium is very low (e.g., less than 0.1%) and not causing toxicity. Always include a vehicle control (medium with the solvent and BSA but without stearic acid) in your experiments.[8][9]

Q6: How can I confirm that the this compound is being incorporated into my cells?

A6: The incorporation of this compound into cellular lipids can be confirmed and quantified using mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13][14][19] These methods can identify and measure the abundance of 13C-labeled fatty acids and other lipids within the cells.

Q7: Can I use serum in my labeling medium?

A7: It is generally recommended to use a serum-free medium or a medium supplemented with dialyzed or fatty acid-depleted serum. Standard fetal bovine serum (FBS) contains high levels of unlabeled fatty acids, which will compete with the this compound and reduce its incorporation efficiency.[3][5]

Q8: What are the downstream applications of labeling cells with this compound?

A8: Labeling cells with this compound is a powerful tool for studying fatty acid metabolism. Downstream applications include metabolic flux analysis to quantify the rates of metabolic pathways, lipidomics to trace the fate of stearic acid into different lipid species, and studies on signaling pathways that are influenced by fatty acid metabolism.[19]

References

Technical Support Center: Stearic Acid-13C18 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of Stearic acid-13C18. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in this compound mass spectrometry analysis?

A1: The most common interferences in this compound mass spectrometry analysis can be categorized into four main areas:

  • Isotopic Interference: Cross-signal contribution between the analyte (native stearic acid) and the stable isotope-labeled internal standard (SIL-IS), this compound. This can occur due to the natural abundance of isotopes in the analyte or isotopic impurities in the SIL-IS.[1]

  • Matrix Effects: Co-eluting endogenous or exogenous components from the sample matrix (e.g., plasma, tissue) can suppress or enhance the ionization of the analyte and internal standard, leading to inaccurate quantification.[2][3] Phospholipids are a major contributor to matrix effects in lipidomics.[2]

  • Background Contamination: Stearic acid is a common contaminant found in laboratory environments. Sources can include glassware, solvents, plasticware, and even the instrument itself.[4][5] This background contamination can lead to high blank signals and interfere with the detection of low-level analytes.

  • Derivatization Issues (for GC-MS): In gas chromatography-mass spectrometry (GC-MS), incomplete or inconsistent derivatization of stearic acid to a more volatile form (e.g., fatty acid methyl ester - FAME) can result in poor peak shape, low sensitivity, and inaccurate quantification.[6][7]

Q2: I am observing a signal for my analyte (native stearic acid) at the m/z of my this compound internal standard. What is causing this?

A2: This phenomenon is likely due to isotopic cross-contribution. The natural abundance of 13C isotopes in the native stearic acid can lead to a small signal at the mass of your 13C18-labeled internal standard. While the natural abundance of a single 13C is about 1.1%, the cumulative probability of having 18 heavy isotopes in a single molecule is very low but can become significant at high analyte concentrations.

Another possibility is isotopic impurity in your this compound standard, where it may contain a small percentage of unlabeled or partially labeled stearic acid.

Q3: My signal intensity is inconsistent and lower than expected across replicates. Could this be a matrix effect?

A3: Yes, inconsistent and suppressed signal intensity are classic indicators of matrix effects.[2] Components in your sample matrix can co-elute with stearic acid and interfere with its ionization in the mass spectrometer's source. This leads to variability in the signal depending on the composition of each individual sample.

Q4: I am seeing a significant stearic acid peak in my blank samples when using GC-MS with BSTFA derivatization. What is the likely source?

A4: This is a common issue and is often due to contamination. Stearic acid can be present in the BSTFA reagent itself, or it could be a contaminant in your solvents, glassware, or even stuck in the GC inlet or on the column from previous injections.[5] When the derivatizing agent is introduced, it makes the non-volatile stearic acid contaminant volatile, allowing it to be detected.[5]

Troubleshooting Guides

Issue 1: Suspected Isotopic Interference

Troubleshooting Steps:

  • Analyze the Isotopic Purity of the Internal Standard: Inject a high-concentration solution of your this compound internal standard alone and check for the presence of a signal at the m/z of the unlabeled stearic acid.

  • Evaluate Analyte Contribution: Analyze a high-concentration sample of unlabeled stearic acid and monitor the m/z of the this compound internal standard to assess the contribution from natural isotopic abundance.

  • Optimize Chromatography: Improve chromatographic separation to ensure that any potential interfering peaks are resolved from your analyte and internal standard.

  • Mathematical Correction: If the interference is predictable and consistent, you can use software to apply a mathematical correction to your data to account for the isotopic contribution.

Issue 2: Investigating and Mitigating Matrix Effects

Troubleshooting Workflow:

MatrixEffect_Workflow start Inconsistent or Suppressed Signal qual_assess Qualitative Assessment: Post-Column Infusion start->qual_assess Quick Check quant_assess Quantitative Assessment: Post-Extraction Spike Experiment start->quant_assess Thorough Investigation is_effect Matrix Effect Observed? qual_assess->is_effect quant_assess->is_effect no_effect No Significant Matrix Effect is_effect->no_effect No mitigation Mitigation Strategies is_effect->mitigation Yes dilute Dilute Sample mitigation->dilute chromatography Optimize Chromatography mitigation->chromatography cleanup Improve Sample Cleanup (e.g., SPE, LLE) mitigation->cleanup reassess Re-assess Matrix Effect dilute->reassess chromatography->reassess cleanup->reassess reassess->is_effect

Caption: A logical workflow for troubleshooting suspected matrix effects.

Experimental Protocol: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)

This protocol helps to quantify the extent of ion suppression or enhancement.

Materials:

  • Blank matrix (the same type as your samples, e.g., human plasma)

  • Stearic acid standard solution

  • This compound internal standard solution

  • Extraction solvents

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the stearic acid and internal standard into the final reconstitution solvent.

    • Set B (Post-Spike Matrix): Process a blank matrix sample through your entire extraction procedure. Spike the stearic acid and internal standard into the final, dried extract just before reconstitution.[1]

    • Set C (Pre-Spike Matrix): Spike the stearic acid and internal standard into the blank matrix at the very beginning, before any extraction steps.

  • Analyze Samples: Analyze all three sets of samples using your LC-MS/MS method.

  • Calculate Matrix Effect:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

    • A value of 100% indicates no matrix effect.

  • Calculate Recovery:

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Sample SetDescriptionPurpose
A Analyte + IS in clean solventBaseline response
B Extracted blank matrix + Analyte + ISAssess matrix effect
C Blank matrix + Analyte + IS (then extracted)Assess recovery

Table 1: Interpretation of Post-Extraction Spike Experiment Results.

Issue 3: Reducing Background Contamination

Troubleshooting Steps:

  • Solvent and Reagent Blanks: Analyze each solvent and reagent used in your sample preparation individually to identify any sources of stearic acid contamination.

  • Glassware Cleaning:

    • Avoid using detergents, as they can be a source of fatty acids.

    • Rinse glassware thoroughly with high-purity organic solvents (e.g., methanol, hexane, chloroform) before use.

    • Consider baking glassware in a muffle furnace at high temperatures (e.g., 450-500°C) for several hours to burn off organic residues.[4]

  • Use High-Purity Consumables:

    • Use high-purity solvents (e.g., LC-MS grade).

    • Use disposable glass pipettes and vials to minimize cross-contamination.[4]

    • Be aware that some plasticware and vial septa can leach contaminants.[4] Perform extraction blanks with these materials to check for leachables.

  • Instrument Cleaning:

    • If contamination is suspected from the instrument, clean the injection port, syringe, and consider trimming the front end of the GC column (for GC-MS).

    • Run several blank injections with a strong solvent to wash the system.

Issue 4: Optimizing Derivatization for GC-MS Analysis

Troubleshooting Workflow:

Derivatization_Workflow start Poor Peak Shape or Low Signal in GC-MS check_reagents Check Derivatization Reagent (Age, Storage) start->check_reagents check_moisture Ensure Sample is Dry check_reagents->check_moisture optimize_reaction Optimize Reaction Conditions (Temp, Time, Reagent Volume) is_complete Is Derivatization Complete? optimize_reaction->is_complete good_result Good Peak Shape and Signal is_complete->good_result Yes troubleshoot_extraction Troubleshoot Extraction and Cleanup is_complete->troubleshoot_extraction No troubleshoot_extraction->optimize_reaction check_moisture->optimize_reaction

References

Improving peak resolution for Stearic acid-13C18 in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Stearic acid-13C18. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and improve peak resolution in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing poor peak shape (tailing or broadening) for this compound in my GC analysis?

A1: Poor peak shape for free fatty acids like this compound in Gas Chromatography (GC) is a common issue. The primary reasons are the low volatility of the fatty acid and the interaction of its polar carboxyl group with the stationary phase.[1][2] This interaction leads to secondary retention mechanisms, causing significant peak tailing.[2] To resolve this, derivatization is crucial.

Q2: What is derivatization and why is it necessary for GC analysis of this compound?

A2: Derivatization is a chemical modification process that converts an analyte into a more volatile and less polar derivative, making it suitable for GC analysis.[1] For fatty acids, the most common method is esterification to form Fatty Acid Methyl Esters (FAMEs).[1][3] This process neutralizes the polar carboxyl group, which minimizes interactions with the column's stationary phase and allows for separation based on boiling point and degree of unsaturation.[1][3]

Q3: I'm using LC-MS. Why is my this compound peak broad?

A3: Peak broadening in Liquid Chromatography (LC) can stem from several factors. Common causes include:

  • Column Overload: Injecting too high a concentration or volume of your sample can saturate the column.[4][5][6]

  • Extra-Column Volume: Excessive tubing length or poorly made connections can cause the analyte band to spread before reaching the detector.[4][7]

  • Solvent Mismatch: If the sample solvent is significantly stronger than the mobile phase, it can lead to poor peak shape.[5][7]

  • Improper Flow Rate: Each column has an optimal flow rate; significant deviation can reduce efficiency.[8]

  • Column Degradation: Contamination or degradation of the column over time can lead to performance issues.[5]

Q4: Can I analyze this compound without derivatization?

A4: While challenging for GC, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for analyzing underivatized long-chain fatty acids.[9][10] LC-MS offers high sensitivity and selectivity, but optimization of the method is key.[9][11] For saturated fatty acids like stearic acid, fragmentation efficiency in MS/MS can be low, so analyzing in single ion recording (SIR) mode might provide better sensitivity than multiple reaction monitoring (MRM).[11]

Troubleshooting Guides

Guide 1: Troubleshooting Peak Tailing in GC Analysis

This guide addresses the common issue of peak tailing for this compound when using Gas Chromatography.

Problem: My this compound peak is tailing significantly in my GC chromatogram.

Troubleshooting Workflow:

Start Start: Peak Tailing Observed CheckDerivatization Is the sample derivatized? Start->CheckDerivatization Derivatize Action: Derivatize the sample to form FAMEs. CheckDerivatization->Derivatize No CheckDerivatizationEfficiency Is derivatization complete? CheckDerivatization->CheckDerivatizationEfficiency Yes Derivatize->CheckDerivatizationEfficiency OptimizeDerivatization Action: Optimize derivatization reaction (time, temp, reagent ratio). CheckDerivatizationEfficiency->OptimizeDerivatization No CheckInlet Check GC Inlet Condition CheckDerivatizationEfficiency->CheckInlet Yes OptimizeDerivatization->CheckInlet MaintainInlet Action: Perform inlet maintenance (replace liner, septum, o-ring). CheckInlet->MaintainInlet Contaminated CheckColumn Check Column Health CheckInlet->CheckColumn Clean MaintainInlet->CheckColumn ColumnCare Action: Trim the first few cm of the column or replace it. CheckColumn->ColumnCare Contaminated/Old End End: Peak Shape Improved CheckColumn->End Good ColumnCare->End

Caption: Troubleshooting workflow for GC peak tailing.

Detailed Steps:

  • Verify Derivatization: As underivatized fatty acids are prone to tailing, ensure your sample has been derivatized to its fatty acid methyl ester (FAME).[2] If not, proceed with a derivatization protocol.

  • Check Derivatization Efficiency: Incomplete derivatization will leave free fatty acids that will tail. You may need to optimize your derivatization procedure.

  • Inlet Maintenance: An active or contaminated inlet liner can cause peak tailing.[12][13] Regularly replace the liner, septum, and seals.

  • Column Condition: Active sites on the column, often due to contamination at the head of the column, can cause tailing.[13][14] Trimming 5-10 cm from the front of the column can help. If the column is old, it may need to be replaced.

  • Chemical Interactions: Polar or acidic compounds can interact with components of the GC system. Ensure you are using an inert flow path.[15]

Guide 2: Improving Peak Resolution in LC-MS

This guide provides steps to improve the resolution between this compound and other components in your sample using Liquid Chromatography.

Problem: My this compound peak is broad or not well-separated from other peaks.

Troubleshooting Workflow:

Start Start: Poor Peak Resolution CheckMobilePhase Optimize Mobile Phase Strength Start->CheckMobilePhase AdjustGradient Action: Adjust gradient slope or organic solvent percentage. CheckMobilePhase->AdjustGradient CheckFlowRate Optimize Flow Rate AdjustGradient->CheckFlowRate AdjustFlowRate Action: Lower the flow rate to increase retention and improve efficiency. CheckFlowRate->AdjustFlowRate CheckColumn Evaluate Column AdjustFlowRate->CheckColumn ChangeColumn Action: Use a longer column, a column with smaller particles, or a different stationary phase. CheckColumn->ChangeColumn CheckSystem Check for Extra-Column Volume ChangeColumn->CheckSystem MinimizeTubing Action: Use shorter, narrower tubing and ensure proper connections. CheckSystem->MinimizeTubing End End: Resolution Improved MinimizeTubing->End

Caption: Troubleshooting workflow for poor LC peak resolution.

Detailed Steps:

  • Optimize Mobile Phase: The composition of the mobile phase is a powerful tool for adjusting selectivity.[16] For reversed-phase chromatography, decreasing the percentage of the organic solvent will increase retention and may improve resolution.[16][17]

  • Adjust Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, though it will also increase the run time.[18][19]

  • Evaluate Column Choice:

    • Column Length: A longer column generally provides better resolution.[16][18]

    • Particle Size: Smaller particle sizes lead to higher efficiency and sharper peaks.[16][17]

    • Stationary Phase: If adjusting the mobile phase is not effective, changing the column chemistry (stationary phase) can provide the necessary selectivity.[16]

  • Minimize Extra-Column Volume: Ensure that the tubing between the injector, column, and detector is as short and narrow as possible to prevent peak broadening.[4][7]

  • Check for Column Overload: If peaks are fronting, it may be a sign of column overload.[12] Try diluting your sample or injecting a smaller volume.[8]

Experimental Protocols

Protocol 1: Acid-Catalyzed Derivatization to FAMEs for GC Analysis

This protocol describes the esterification of this compound to its methyl ester using Boron Trifluoride (BF3) in methanol.

Materials:

  • Dried sample containing this compound

  • 14% Boron Trifluoride in methanol (BF3-Methanol)

  • Hexane

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Reaction vials

Procedure:

  • Place the dried sample (e.g., 1 mg of fatty acid mixture) into a reaction vial.[2]

  • Add 100 µL of a 1 mg/mL solution of the acid mixture in a suitable solvent like acetonitrile.[2]

  • Add 50 µL of 14% BF3-Methanol.[2]

  • Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[2]

  • After cooling to room temperature, add 0.5 mL of saturated NaCl solution and vortex for 10 seconds.[2]

  • Add 0.6 mL of hexane, vortex, and allow the layers to separate.[2]

  • Carefully transfer the upper hexane layer containing the FAMEs to a new vial containing a small amount of anhydrous Na2SO4 to remove any residual water.[2]

  • The sample is now ready for GC or GC-MS analysis.

Protocol 2: Silylation for GC Analysis

This protocol describes the derivatization of this compound using BSTFA.

Materials:

  • Dried sample containing this compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Aprotic solvent (e.g., Dichloromethane or Acetonitrile)

  • Reaction vials

Procedure:

  • Place the dried sample in a reaction vial.

  • Add a suitable amount of aprotic solvent.

  • Add the silylating agent (BSTFA with 1% TMCS) in molar excess.[2] For example, for 100 µL of a 1mg/mL acid solution, add 50 µL of the derivatizing agent.[2]

  • Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[1][2]

  • After cooling, the sample can be directly injected or diluted with a suitable solvent before GC or GC-MS analysis.[1]

Quantitative Data Summary

The following tables provide typical starting parameters for GC and LC analysis of long-chain fatty acids. These should be optimized for your specific instrument and application.

Table 1: Typical GC Parameters for FAME Analysis

ParameterValue
Column DB-23, Rtx-2330 or similar polar column
Injector Temp. 250 °C
Oven Program 60°C (hold 2 min), ramp to 220°C
Carrier Gas Helium or Hydrogen
Detector FID or MS

Table 2: Typical LC-MS Parameters for Fatty Acid Analysis

ParameterValue
Column C8 or C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid or an ion-pairing agent like Tributylamine
Mobile Phase B Acetonitrile/Methanol
Gradient Optimized for separation of long-chain fatty acids
Flow Rate 0.2 - 0.4 mL/min
Ionization Mode Negative Electrospray Ionization (ESI-)
MS Detection Single Ion Recording (SIR) or Multiple Reaction Monitoring (MRM)

References

Technical Support Center: Quantification of Stearic acid-13C18

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of Stearic acid-13C18 by LC-MS.

Troubleshooting Guides

This section addresses common issues encountered during the quantification of this compound, offering step-by-step solutions to identify and resolve them.

Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)

Possible Causes and Solutions:

  • Cause: Suboptimal chromatographic conditions.

    • Solution:

      • Optimize Gradient: Adjust the gradient elution profile to ensure adequate separation of stearic acid from co-eluting matrix components. A shallower gradient around the elution time of stearic acid can improve peak shape.[1]

      • Mobile Phase Modification: Ensure the mobile phase pH is appropriate for stearic acid, which is an acidic analyte. Acidifying the mobile phase (e.g., with 0.1% formic acid) can improve peak shape by keeping the analyte in a single ionic form.

      • Column Choice: A C18 column is commonly used for fatty acid analysis. If issues persist, consider a column with a different chemistry or a smaller particle size for better resolution.

  • Cause: Column Contamination and Degradation.

    • Solution:

      • Column Wash: Implement a robust column wash method after each analytical run to remove strongly retained matrix components, particularly phospholipids. A high percentage of a strong organic solvent like isopropanol is often effective.

      • Guard Column: Use a guard column to protect the analytical column from contaminants, which can extend its lifetime.

  • Cause: Matrix Overload.

    • Solution:

      • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby improving peak shape. However, ensure the diluted concentration of this compound remains above the limit of quantification (LOQ).

      • Improve Sample Cleanup: Employ a more rigorous sample preparation method (see Experimental Protocols section) to remove a larger portion of the matrix before injection.

Troubleshooting Flowchart for Poor Peak Shape

G Start Start: Poor Peak Shape Observed Check_Chroma Review Chromatographic Conditions Start->Check_Chroma Optimize_Gradient Adjust Gradient Profile Check_Chroma->Optimize_Gradient Suboptimal separation? Modify_Mobile_Phase Modify Mobile Phase (e.g., pH) Check_Chroma->Modify_Mobile_Phase Asymmetric peak? Check_Column Evaluate Column Performance Check_Chroma->Check_Column Degradation over time? Assess_Matrix Suspect Matrix Overload? Check_Chroma->Assess_Matrix Consistent issue across samples? End End: Peak Shape Improved Optimize_Gradient->End Modify_Mobile_Phase->End Wash_Column Implement Aggressive Column Wash Check_Column->Wash_Column Use_Guard_Column Install/Replace Guard Column Wash_Column->Use_Guard_Column Use_Guard_Column->End Dilute_Sample Dilute Sample Assess_Matrix->Dilute_Sample Improve_Cleanup Enhance Sample Preparation Dilute_Sample->Improve_Cleanup Signal still low? Improve_Cleanup->End

Caption: Troubleshooting flowchart for addressing poor peak shape.

Issue 2: High Variability in Signal Intensity (Poor Precision)

Possible Causes and Solutions:

  • Cause: Inconsistent Matrix Effects.

    • Solution:

      • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS, such as this compound itself when quantifying endogenous stearic acid, is the most effective way to compensate for variable matrix effects.[2] The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for reliable normalization.

      • Improve Sample Preparation Consistency: Ensure that the sample preparation procedure is performed identically for all samples and standards. Automated sample preparation can reduce variability.

      • Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation process as the study samples. This helps to normalize for consistent matrix effects.

  • Cause: Carryover from Previous Injections.

    • Solution:

      • Optimize Wash Steps: Ensure the autosampler wash is effective. Use a strong solvent mixture (e.g., isopropanol/acetonitrile) to clean the injection needle and port between samples.

      • Blank Injections: Run blank injections between samples to assess and mitigate carryover.

Issue 3: Inaccurate Quantification (Poor Accuracy)

Possible Causes and Solutions:

  • Cause: Uncorrected Matrix Effects.

    • Solution:

      • Quantitative Assessment of Matrix Effects: Perform a post-extraction spike experiment to quantify the extent of ion suppression or enhancement (see FAQ section).

      • Selection of Appropriate Sample Preparation: Choose a sample preparation method that effectively removes interfering matrix components, particularly phospholipids.[3]

  • Cause: Contribution from Endogenous Stearic Acid to the Internal Standard Signal.

    • Solution:

      • Check for Isotopic Overlap: When using this compound as an internal standard for the quantification of endogenous stearic acid, it is crucial to assess the contribution of the natural isotopes of the analyte to the mass channel of the internal standard. This can be calculated using tools that predict natural isotope abundance.[4]

      • Use a Higher Labeled IS: If significant overlap exists, consider using an internal standard with a higher mass difference (e.g., more 13C atoms or deuterium labeling) to minimize this interference.[5]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a problem in this compound quantification?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting compounds from the sample matrix.[3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification. In biological matrices like plasma or tissue, phospholipids are a major cause of matrix effects in LC-MS analysis.[3]

Q2: How can I quantitatively assess matrix effects for my this compound analysis?

A2: A common method is the post-extraction spike experiment. This involves comparing the peak area of the analyte spiked into a blank matrix extract with the peak area of the analyte in a neat solution at the same concentration. The matrix effect percentage can be calculated as follows:

Matrix Effect (%) = (1 - (Peak Area in Matrix / Peak Area in Neat Solution)) * 100

A positive value indicates ion suppression, while a negative value indicates ion enhancement.

Q3: What is the best sample preparation technique to minimize matrix effects for stearic acid?

A3: The optimal technique depends on the sample matrix and the required throughput.

  • Protein Precipitation (PPT): This is a simple and fast method but is often the least effective at removing phospholipids, which can lead to significant matrix effects.[6]

  • Liquid-Liquid Extraction (LLE): LLE is effective at separating lipids from more polar matrix components. The Folch and Bligh-Dyer methods are classic LLE procedures for lipids.

  • Solid-Phase Extraction (SPE): SPE can provide cleaner extracts than LLE by using a sorbent to selectively retain and elute the analyte. Polymeric SPE phases can be effective for extracting acidic compounds like stearic acid.[7]

Q4: When should I use this compound as an internal standard?

A4: this compound is an ideal internal standard for the quantification of endogenous (unlabeled) stearic acid. Since it is chemically identical to the analyte, it co-elutes perfectly and experiences the same matrix effects, providing the most accurate correction for signal variability.

Q5: Are there any potential issues with using this compound as an internal standard?

A5: Yes, the main potential issue is the natural isotopic abundance of unlabeled stearic acid, which can contribute to the signal of the this compound, especially at the M+1 and M+2 isotopes. It is important to choose a 13C-labeled standard with a sufficient mass shift to avoid this overlap or to correct for it computationally.[4][8]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Stearic Acid from Plasma

This protocol is based on the widely used Folch method for lipid extraction.

Materials:

  • Plasma sample

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution

  • This compound internal standard solution

  • Glass centrifuge tubes

  • Nitrogen evaporator

Procedure:

  • To a glass centrifuge tube, add 100 µL of plasma.

  • Add 200 µL of methanol containing the this compound internal standard.

  • Vortex for 30 seconds to precipitate proteins.

  • Add 400 µL of chloroform.

  • Vortex for 1 minute.

  • Add 120 µL of 0.9% NaCl solution to induce phase separation.

  • Vortex for 30 seconds.

  • Centrifuge at 2000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic layer (chloroform phase) using a glass Pasteur pipette and transfer to a new glass tube.

  • Dry the extract under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Stearic Acid from Plasma

This is a general protocol for a polymeric reversed-phase SPE cartridge.

Materials:

  • Plasma sample

  • This compound internal standard solution

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Polymeric reversed-phase SPE cartridge (e.g., Agilent Bond Elut Plexa)

  • SPE manifold

Procedure:

  • Sample Pre-treatment:

    • To 100 µL of plasma, add 10 µL of the this compound internal standard solution.

    • Add 300 µL of 1% formic acid in water and vortex.

  • SPE Cartridge Conditioning:

    • Pass 1 mL of methanol through the cartridge.

    • Pass 1 mL of water through the cartridge. Do not let the sorbent go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Pass 1 mL of 5% methanol in water through the cartridge to remove polar interferences.

  • Elution:

    • Elute the stearic acid with 1 mL of acetonitrile.

  • Dry-down and Reconstitution:

    • Dry the eluate under a stream of nitrogen.

    • Reconstitute the sample in the initial mobile phase.

Sample Preparation Workflow

G cluster_0 Sample Preparation Start Start: Biological Sample (e.g., Plasma) Add_IS Add this compound Internal Standard Start->Add_IS PPT Protein Precipitation (e.g., with Methanol) Add_IS->PPT LLE Liquid-Liquid Extraction (e.g., Folch Method) PPT->LLE Option 1 SPE Solid-Phase Extraction PPT->SPE Option 2 Dry_Down Dry Down Extract (Nitrogen Evaporation) LLE->Dry_Down SPE->Dry_Down Reconstitute Reconstitute in Mobile Phase Dry_Down->Reconstitute LCMS_Analysis LC-MS Analysis Reconstitute->LCMS_Analysis

Caption: General workflow for sample preparation for this compound analysis.

Data Presentation

Table 1: Illustrative Comparison of Sample Preparation Methods for Stearic Acid Quantification
ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Analyte Recovery Moderate to HighHigh (>90%)[3]High (>90%)[7]
Matrix Effect HighModerateLow to Moderate
Phospholipid Removal PoorGoodVery Good
Throughput HighLow to ModerateModerate to High (96-well plate format)
Cost per Sample LowModerateHigh
Selectivity LowModerateHigh

Note: The values in this table are illustrative and can vary depending on the specific protocol and matrix.

Table 2: Typical LC-MS/MS Parameters for this compound
ParameterTypical Value/Setting
LC Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Isopropanol (90:10)
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Negative Electrospray Ionization (ESI-)
MRM Transition (Analyte) To be determined empirically for endogenous stearic acid
MRM Transition (IS) To be determined empirically for this compound
Collision Energy To be optimized for specific instrument

Note: These parameters should be optimized for the specific LC-MS system being used.

References

Troubleshooting low incorporation of Stearic acid-13C18 in cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low incorporation of Stearic acid-13C18 in cellular experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is the incorporation of my this compound tracer lower than expected?

Low incorporation can stem from several factors, categorized into three main areas: suboptimal delivery of the fatty acid to the cells, issues with cellular uptake and metabolism, and technical challenges during sample preparation and analysis. It is crucial to systematically evaluate each step of your experimental workflow.

Q2: How can I ensure the this compound is effectively delivered to my cells?

Stearic acid, being a long-chain saturated fatty acid, has very low solubility in aqueous culture media. It must be complexed with fatty acid-free Bovine Serum Albumin (BSA) to ensure its bioavailability.

  • Improper Complexation: The molar ratio of stearic acid to BSA is critical. A high ratio can lead to the formation of fatty acid micelles that are not readily taken up by cells, and can also be cytotoxic. Conversely, a very low ratio may not provide a sufficient concentration of the tracer.

  • Precipitation: If the stearic acid-BSA complex is not prepared correctly, or if the stock solution is stored improperly, the stearic acid can precipitate out of solution. Visually inspect your media for any cloudiness or particulate matter before adding it to the cells.

  • Competition from Serum: Standard fetal bovine serum (FBS) contains endogenous lipids that will compete with your 13C-labeled stearic acid for cellular uptake. For tracer experiments, it is advisable to use delipidated or low-lipid serum, or to conduct the labeling in serum-free media if your cell line can tolerate it for the duration of the experiment.

Q3: What cellular factors could be limiting the uptake or incorporation of this compound?

  • Cell Type and Health: Different cell lines have varying capacities for fatty acid uptake and metabolism. Some cell types may have low expression of fatty acid transport proteins like CD36/FAT, Fatty Acid Transport Proteins (FATPs), or plasma membrane Fatty Acid-Binding Proteins (FABPpm).[1][2][3] Ensure your cells are healthy, in the logarithmic growth phase, and not overly confluent, as these conditions can affect metabolic activity.

  • Lipotoxicity: High concentrations of saturated fatty acids like stearic acid can be toxic to some cell lines, leading to endoplasmic reticulum (ER) stress and apoptosis.[4] This can reduce overall metabolic activity and, consequently, the incorporation of the tracer. If you observe increased cell death or reduced proliferation, consider lowering the concentration of the this compound. In some cases, co-incubation with an unsaturated fatty acid like oleic acid can mitigate these toxic effects.[5]

  • Metabolic State: The metabolic state of the cells can influence the fate of the incorporated stearic acid. For example, in rapidly proliferating cancer cells, there may be active de novo fatty acid synthesis, which can dilute the labeled pool.[3] Conversely, cells undergoing high rates of β-oxidation may quickly catabolize the tracer for energy.

Q4: What are the common pitfalls during sample preparation and analysis that can lead to apparent low incorporation?

  • Lipid Extraction Inefficiency: Incomplete extraction of lipids from your cell pellet will naturally lead to lower measured incorporation. Ensure you are using a robust extraction method, such as the Folch or Bligh-Dyer methods, and that the cell pellet is fully homogenized in the extraction solvent.

  • Lipid Degradation: Lipids are susceptible to oxidation and enzymatic degradation. It is crucial to work quickly, keep samples on ice or at 4°C during processing, and store them at -80°C for long-term storage.[6] The use of antioxidants like butylated hydroxytoluene (BHT) in the extraction solvent can help prevent degradation.[6]

  • Derivatization Issues (for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), fatty acids are typically converted to their more volatile Fatty Acid Methyl Esters (FAMEs). Incomplete saponification (hydrolysis of complex lipids) or incomplete methylation will result in an underestimation of the total incorporated stearic acid.[7][8]

  • Mass Spectrometry Issues: Analytical challenges such as ion suppression in LC-MS or in-source fragmentation can complicate the detection and quantification of your labeled analyte.[9] It is important to have appropriate quality controls and internal standards to identify such issues.

Quantitative Data Summary

The optimal parameters for labeling experiments can vary significantly between cell types and experimental goals. The following table provides a summary of parameters from various studies to serve as a starting point for optimization.

ParameterRecommended Range/ValueCell Type/ContextCitation
Stearic Acid Concentration 50 µMHuman Aortic Endothelial Cells (HAECs) - higher concentrations were cytotoxic[5]
0.1 - 0.9 mMIsolated Rat Liver Cells[10]
Incubation Time 24 - 72 hoursHepatocellular Carcinoma (HCC) cells. 24h was sufficient, but 72h showed a greater effect.[11][12]
As short as 10 minutesIsolated Rat Liver Cells (for initial incorporation into phospholipids)[10]
Fatty Acid:BSA Molar Ratio 5:1General cell culture
1.5:1 to 5:1General cell culture
6:1Preparation for FAO Assays[6]

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex

This protocol describes the preparation of a 5 mM stock solution of this compound complexed to BSA at a 5:1 molar ratio, which can then be diluted in culture media to the desired final concentration.

Materials:

  • This compound

  • Ethanol (100%)

  • Fatty acid-free BSA

  • Sterile MilliQ water

  • Sterile cell culture medium (e.g., DMEM)

  • Sterile 15 mL conical tubes

  • Water bath at 37°C

  • Shaker or vortex

Methodology:

  • Prepare a 10% (w/v) BSA Solution: Dissolve 1g of fatty acid-free BSA in 10 mL of sterile MilliQ water. Filter-sterilize using a 0.22 µm filter. Warm to 37°C.

  • Prepare a 150 mM Stearic Acid Stock: Dissolve an appropriate amount of this compound in 100% ethanol. For example, to make 1 mL of a 150 mM stock, dissolve 45.4 mg of this compound (MW ~302.5 g/mol , check your specific lot) in 1 mL of ethanol. This may require gentle warming at 65°C to fully dissolve.

  • Complexation: In a sterile 15 mL conical tube, combine the following under a laminar flow hood:

    • 1.34 mL of the 10% BSA solution (pre-warmed to 37°C).

    • Add 33.3 µL of the 150 mM this compound stock solution dropwise while gently vortexing.

  • Incubation: Incubate the mixture in a 37°C water bath for at least 1 hour, with occasional shaking, to allow for complete complexation.

  • Final Dilution: Add 8.63 mL of pre-warmed sterile cell culture medium to the tube. This will result in a final volume of 10 mL with a this compound concentration of 0.5 mM (500 µM). This stock can be further diluted to your desired working concentration. A control (vehicle) should be prepared by adding an equivalent volume of ethanol to the BSA solution.

Protocol 2: Cell Labeling and Lipid Extraction

Materials:

  • Cultured cells in multi-well plates

  • Phosphate-Buffered Saline (PBS), room temperature

  • Methanol/PBS (1:1, v/v), pre-chilled to -20°C

  • Chloroform

  • 0.1 M HCl

  • Glass tubes

  • Cell scraper

  • Centrifuge

Methodology:

  • Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of labeling.

  • Labeling: Aspirate the existing culture medium. Wash the cells once with warm PBS. Add the culture medium containing the desired final concentration of the this compound-BSA complex. Incubate for the desired period (e.g., 24-72 hours).

  • Quenching and Harvesting:

    • Aspirate the labeling medium and wash the cells twice with 1 mL of room temperature PBS to remove residual serum lipids.[2]

    • To quench metabolism, add 0.75 mL of ice-cold (-20°C) Methanol/PBS (1:1) to each well and place the plate on ice for 10 minutes.[2]

    • Scrape the cells and transfer the cell suspension to a glass tube.

  • Lipid Extraction (Folch Method):

    • Add 1.5 mL of chloroform to the cell suspension in the glass tube, resulting in a Chloroform:Methanol ratio of 2:1.

    • Vortex vigorously for 1 minute.

    • Add 0.5 mL of 0.1 M HCl to induce phase separation. Vortex again for 30 seconds.

    • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer to a new glass tube.

    • Dry the lipid extract under a stream of nitrogen gas. The dried lipid film can be stored at -80°C until analysis.

Protocol 3: Fatty Acid Analysis by GC-MS (FAMEs)

Materials:

  • Dried lipid extract

  • Methanolic HCl (e.g., 8% w/v) or Boron Trifluoride (BF3) in Methanol

  • Toluene

  • Hexane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • GC vials

Methodology:

  • Saponification and Methylation:

    • Re-dissolve the dried lipid extract in 0.2 mL of toluene.

    • Add 1.5 mL of methanol, followed by 0.3 mL of 8% HCl solution.[7]

    • Cap the tube tightly and heat at 100°C for 1 hour (or 45°C overnight) to simultaneously hydrolyze complex lipids and methylate the free fatty acids.[7]

  • Extraction of FAMEs:

    • Allow the sample to cool to room temperature.

    • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

    • Vortex thoroughly and centrifuge at 1,000 x g for 5 minutes to separate the phases.

    • Transfer the upper hexane layer (containing the FAMEs) to a new tube.

    • Pass the hexane extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Analysis:

    • Concentrate the final hexane extract to a suitable volume (e.g., 50-100 µL) under a gentle stream of nitrogen.

    • Transfer to a GC vial with an insert.

    • Analyze the FAMEs by GC-MS. The mass spectrometer can be operated in selected ion monitoring (SIM) mode to specifically look for the molecular ions corresponding to unlabeled stearic acid methyl ester and its 13C18-labeled counterpart, allowing for the determination of the isotopic enrichment.

Visualizations

TroubleshootingWorkflow start Start: Low 13C18-Stearic Acid Incorporation prep Step 1: Re-evaluate Tracer Preparation - Check FA:BSA ratio - Inspect for precipitation - Confirm use of fatty-acid-free BSA start->prep Is the complexation correct? delivery Step 2: Optimize Delivery to Cells - Use delipidated serum or serum-free media - Check for media contamination prep->delivery Is the media optimal? cellular Step 3: Assess Cellular Factors - Confirm cell health and confluency - Test for lipotoxicity (dose-response) - Consider cell-type specific metabolism delivery->cellular Are the cells healthy and receptive? analysis Step 4: Verify Analytical Workflow - Review lipid extraction efficiency - Check for sample degradation (use BHT) - Validate FAMEs preparation - Rule out MS issues (e.g., ion suppression) cellular->analysis Is the downstream analysis robust? end Resolution: Optimized Incorporation analysis->end Problem identified and solved

Caption: A troubleshooting workflow for diagnosing low this compound incorporation.

MetabolicFate cluster_extracellular Extracellular cluster_cell Cell cluster_activation Activation cluster_pathways Metabolic Pathways SA_BSA This compound-BSA Complex SA_in Intracellular This compound SA_BSA->SA_in Uptake via CD36, FATPs, etc. AcylCoA Stearoyl-13C18-CoA SA_in->AcylCoA Acyl-CoA Synthetase PL Phospholipids (Membrane Synthesis) AcylCoA->PL TAG Triacylglycerols (Lipid Storage) AcylCoA->TAG Desaturation Desaturation (-> Oleic Acid-13C18) AcylCoA->Desaturation BetaOx β-Oxidation (Energy Production) AcylCoA->BetaOx

Caption: The metabolic fate of this compound after cellular uptake.

DecisionTree q1 Is there visible precipitate in the media? ans1_yes Action: Re-prepare FA-BSA complex. Ensure proper dissolution and molar ratios. q1->ans1_yes Yes q2 Are cells showing signs of toxicity/death? q1->q2 No ans2_yes Action: Lower the Stearic Acid concentration. Perform a dose-response curve. q2->ans2_yes Yes q3 Is a non-labeled internal standard recovered efficiently? q2->q3 No ans3_no Action: Troubleshoot lipid extraction and sample prep. Check for degradation. q3->ans3_no No ans3_yes Conclusion: Issue is likely biological (uptake/metabolism). Consider cell type or competition from media. q3->ans3_yes Yes

Caption: A decision tree for diagnosing the cause of low tracer incorporation.

References

Technical Support Center: Isotopic Integrity of ¹³C-Stearic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the isotopic exchange and ensure the accurate use of ¹³C-labeled stearic acid in experimental settings.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving ¹³C-stearic acid, providing potential causes and actionable solutions.

Issue 1: Lower than Expected ¹³C Enrichment in Stearic Acid Samples

Possible Cause Troubleshooting Steps
Contamination with Unlabeled Stearic Acid - Source Identification: Unlabeled stearic acid is a common contaminant in laboratory environments, often leaching from plasticware such as pipette tips, centrifuge tubes, and syringe filters.[1][2] - Solution: Whenever possible, use glass or polypropylene labware that has been thoroughly cleaned.[3] Consider pre-rinsing all glassware with a high-purity solvent that will be used in the extraction. For critical applications, bake glassware at high temperatures (e.g., 450°C for 6-8 hours) to remove organic residues.[3] Run method blanks, consisting of all solvents and reagents but no sample, to quantify the level of background contamination.[2]
Inaccurate Correction for Natural Isotopic Abundance - Background: Carbon naturally contains approximately 1.1% ¹³C. Mass spectrometry analysis will detect this natural abundance, which can dilute the signal from your labeled stearic acid if not properly accounted for.[4][5] - Solution: Always analyze an unlabeled stearic acid standard alongside your labeled samples. Use this data to correct for the natural abundance of ¹³C in your calculations. Several software tools, such as IsoCorrectoR, are available for this purpose.[5][6]
Suboptimal Storage Conditions - Concern: While stearic acid is a stable saturated fatty acid, prolonged exposure to light, high temperatures, and oxygen can potentially lead to degradation, although this is less of a concern than for unsaturated fatty acids.[7] - Solution: Store ¹³C-stearic acid, both in solid form and in solution, at -20°C or -80°C in amber glass vials to protect from light.[8] Purge the vial with an inert gas like nitrogen or argon before sealing to minimize oxidation.[9]

Issue 2: Inconsistent or Variable ¹³C Labeling Across Replicates

Possible Cause Troubleshooting Steps
Inconsistent Sample Handling and Extraction - Concern: Variability in extraction efficiency can lead to differing amounts of labeled versus unlabeled stearic acid being recovered. - Solution: Standardize your sample preparation and extraction protocol across all samples. Ensure consistent timing, solvent volumes, and mixing procedures. Use a robust lipid extraction method, such as a modified Folch or Bligh-Dyer extraction, and ensure complete phase separation.
Cross-Contamination Between Samples - Concern: Carryover of unlabeled stearic acid from one sample to another during preparation or analysis. - Solution: Use disposable glass pipettes where possible.[3] If reusing glassware, implement a rigorous cleaning protocol involving solvent rinses and baking. When using autosamplers for GC-MS or LC-MS, include solvent blank injections between samples to check for carryover.
Instrumental Variability - Concern: Fluctuations in the performance of the mass spectrometer can lead to inconsistent measurements. - Solution: Run quality control (QC) samples at regular intervals throughout your analytical run to monitor instrument stability. These QCs can be a pooled sample or a standard of known concentration and isotopic enrichment.

Frequently Asked Questions (FAQs)

Q1: Is ¹³C-stearic acid chemically stable during typical experimental procedures?

A1: Yes, stearic acid is a saturated fatty acid and is generally chemically stable under standard laboratory conditions. The carbon-carbon bonds of the fatty acid chain are not susceptible to exchange under typical biological or chemical analysis conditions. However, prolonged exposure to harsh conditions like strong acids/bases at high temperatures should be evaluated for potential degradation.

Q2: What is the best way to store ¹³C-stearic acid?

A2: For long-term storage, solid ¹³C-stearic acid should be kept at -20°C or below in a tightly sealed container, protected from light. For solutions, dissolve the stearic acid in a suitable organic solvent, aliquot into amber glass vials, purge with an inert gas, and store at -80°C. Avoid repeated freeze-thaw cycles by creating single-use aliquots.[8]

Q3: Can I use plastic tubes and pipette tips when working with ¹³C-stearic acid?

A3: It is strongly advised to avoid plastic labware whenever possible, as palmitic and stearic acids are common contaminants that can leach from plastics, leading to significant dilution of your isotopic label.[1][2] If plastics are unavoidable, it is critical to run method blanks to assess the level of contamination. Glass or high-quality polypropylene are preferred alternatives.[3]

Q4: How do I prepare my ¹³C-stearic acid samples for mass spectrometry analysis?

A4: Sample preparation typically involves lipid extraction followed by derivatization for GC-MS analysis or direct analysis for LC-MS. A common derivatization method for fatty acids for GC-MS is conversion to fatty acid methyl esters (FAMEs) using reagents like BF₃-methanol or acidic methanol.[3] For LC-MS, derivatization can also be employed to improve ionization efficiency.[10][11]

Q5: Why is it necessary to correct for the natural abundance of ¹³C?

A5: All naturally occurring carbon-containing molecules have a baseline level of ¹³C (approximately 1.1%). When you analyze your sample by mass spectrometry, the instrument detects both the ¹³C from your tracer and the naturally present ¹³C. Failing to correct for this natural abundance will lead to an overestimation of the true enrichment from your experiment, resulting in inaccurate data interpretation.[4][6]

Q6: What are some common derivatization methods for stearic acid and do they affect the isotopic label?

A6: The most common derivatization for GC-MS analysis is methylation to form stearic acid methyl ester (FAME). This is typically done using methanol with an acid catalyst (e.g., H₂SO₄ or HCl) or with boron trifluoride (BF₃).[3] This process adds a methyl group to the carboxyl end of the stearic acid. If you are using ¹³C-labeled methanol for derivatization, be aware of the added labeled carbon. The ¹³C atoms within the stearic acid backbone are not affected by these derivatization procedures. For LC-MS, derivatization can be used to enhance ionization, and various reagents are available for this purpose.[10][11]

Experimental Protocols

Protocol 1: Lipid Extraction from Cells or Tissues

This protocol is a general guideline for extracting lipids, including stearic acid, from biological samples.

  • Homogenization: Homogenize the cell pellet or tissue sample in a glass homogenizer with ice-cold phosphate-buffered saline (PBS).

  • Solvent Addition: Transfer the homogenate to a glass tube. Add methanol and chloroform in a ratio that results in a single-phase mixture with the aqueous sample (typically a final ratio of 1:2:0.8 v/v/v chloroform:methanol:water).

  • Extraction: Vortex the mixture thoroughly for 15-20 minutes at room temperature.

  • Phase Separation: Add chloroform and water to induce phase separation, bringing the final ratio to 2:2:1.8 (v/v/v) of chloroform:methanol:water. Centrifuge at a low speed (e.g., 500 x g) for 10 minutes to separate the phases.

  • Collection: Carefully collect the lower organic phase (which contains the lipids) using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Storage: Resuspend the dried lipid extract in a suitable solvent (e.g., hexane or chloroform) and store at -80°C until analysis.

Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis

  • Reagent Preparation: Prepare a solution of 2% (v/v) sulfuric acid in methanol. Handle this reagent with care in a fume hood.

  • Reaction: Add 1 mL of the 2% H₂SO₄ in methanol to the dried lipid extract.

  • Incubation: Tightly cap the glass tube and heat at 70°C for 1 hour in a heating block or water bath.[3]

  • Extraction of FAMEs: After cooling to room temperature, add 2 mL of hexane and vortex. Add approximately 1 mL of water to facilitate phase separation.[3]

  • Collection: Centrifuge briefly, and then carefully transfer the upper hexane layer containing the FAMEs to a clean glass vial for GC-MS analysis.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Cell/Tissue Sample (Containing ¹³C-Stearic Acid) Extraction Lipid Extraction (Glassware Only) Sample->Extraction Derivatization Derivatization (e.g., FAMEs) Drying Dry Down (Under Nitrogen) Extraction->Drying GCMS GC-MS or LC-MS Analysis Drying->Derivatization RawData Raw Mass Spectra Derivatization->GCMS Correction Natural Abundance Correction GCMS->RawData Quantification Quantification of ¹³C Enrichment RawData->Correction Result Final Results Correction->Quantification Quantification->Result

Caption: Workflow for ¹³C-Stearic Acid Analysis.

Troubleshooting_Logic Start Low ¹³C Enrichment Detected Contamination Check for Contamination Start->Contamination NAC Verify Natural Abundance Correction Contamination->NAC No Sol_Contamination Use Glassware, Run Blanks Contamination->Sol_Contamination Yes Storage Review Storage Conditions NAC->Storage No Sol_NAC Analyze Unlabeled Standard, Use Correction Software NAC->Sol_NAC Yes Sol_Storage Store at -80°C, Protect from Light Storage->Sol_Storage Yes

Caption: Troubleshooting Low ¹³C Enrichment.

References

Storage and handling recommendations for Stearic acid-13C18

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of Stearic acid-13C18.

Storage and Handling Recommendations

For optimal stability and to ensure the integrity of your experiments, please adhere to the following storage and handling guidelines. Note that recommendations can vary slightly by manufacturer, so it is crucial to always consult the product-specific data sheet.

ParameterRecommendationSource(s)
Storage Temperature Varies by supplier; common recommendations include Room Temperature or -20°C. One supplier suggests 15-25°C.[1][2][3][4] Always refer to the product label for specific instructions.[1][2][3][4]
Light Exposure Store away from light.[3][4][3][4]
Moisture Store in a dry place and keep the container tightly closed.[1][3][4][1][3][4]
Ventilation Handle in a well-ventilated area or under a fume hood.[1][5][6][7][1][5][6][7]
Incompatible Materials Avoid contact with strong oxidizing agents, bases, and reducing agents.[7][8][7][8]
Stability Can be stable for at least 4 years when stored at -20°C.[2][2]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: The storage temperature on the product vial differs from what I've seen in other documentation. Which should I follow?

A1: Always follow the storage temperature indicated on the product-specific data sheet or vial. Storage conditions for this compound can vary between manufacturers, with some recommending room temperature and others -20°C.[2][3][4] Adhering to the supplier's recommendation is critical for ensuring the compound's stability.[2]

Q2: I noticed the this compound has clumped together. Is it still usable?

A2: Clumping can be caused by moisture absorption. This compound should be stored in a dry environment with the container tightly sealed.[1][3][4] While some clumping may not affect the compound's integrity for all applications, it is a sign of improper storage. For quantitative applications, it is recommended to use a fresh, properly stored vial to ensure accurate measurements.

Q3: What solvents can I use to dissolve this compound?

A3: this compound is soluble in several organic solvents. Known solubilities include Dimethylformamide (DMF) at 30 mg/ml, Dimethyl sulfoxide (DMSO) at 10 mg/ml, and Ethanol at 20 mg/ml.[2] It is insoluble in water.[7]

Q4: What are the primary safety precautions I should take when handling this compound?

A4: this compound may cause skin irritation.[9][10] It is essential to wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[5][9][10] Always handle the compound in a well-ventilated area to avoid inhalation of any dust particles.[1][5][6] After handling, wash your hands thoroughly.[5][9][10]

Q5: How should I dispose of waste containing this compound?

A5: Dispose of this compound and any contaminated materials in accordance with federal, state, and local regulations.[5] Do not allow the substance to enter sewers or waterways.[1][10]

Experimental Workflow: Storage and Handling

G cluster_receiving Receiving and Initial Storage cluster_handling Handling for Experimentation cluster_post_handling Post-Experiment Procedures receive Receive Shipment check_sds Review Safety Data Sheet (SDS) receive->check_sds ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) check_label Check Product Label for Storage Temp check_sds->check_label store Store at Recommended Temperature (e.g., -20°C or Room Temp) check_label->store Follow Supplier Specs store->ppe Prepare for Use ventilation Work in a Well-Ventilated Area ppe->ventilation seal Tightly Seal Original Container weigh Weigh Desired Amount ventilation->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve dissolve->seal After Use return_storage Return to Correct Storage Conditions seal->return_storage dispose Dispose of Waste Properly return_storage->dispose

References

Validation & Comparative

A Head-to-Head Comparison: Stearic Acid-13C18 vs. Deuterium-Labeled Stearic Acid in Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise tracking and quantification of molecules are paramount. Isotopically labeled compounds are indispensable tools in this endeavor. This guide provides an objective comparison of two commonly used stable isotope-labeled versions of stearic acid: stearic acid-13C18 and deuterium-labeled stearic acid. This comparison is supported by experimental data to aid in the selection of the most appropriate tracer for specific research needs.

Stearic acid, an 18-carbon saturated fatty acid, plays a crucial role in metabolism and is a key component of many biological lipids. Utilizing isotopically labeled stearic acid allows for the detailed investigation of its metabolic fate, quantification in complex biological matrices, and its role in various physiological and pathological processes. The choice between carbon-13 (¹³C) and deuterium (²H) labeling can significantly impact experimental outcomes and data interpretation.

Key Performance Parameters: A Quantitative Comparison

The selection of an appropriate isotopically labeled standard is critical for the accuracy and reliability of quantitative mass spectrometry assays.[1] The ideal internal standard should share identical chemical and physical properties with the analyte of interest, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[1]

FeatureThis compoundDeuterium-Labeled Stearic AcidKey Findings & Considerations
Isotopic Purity Typically ≥98%, often 99 atom % ¹³CTypically ≥98%[2][3]High isotopic purity is crucial to minimize interference from unlabeled or partially labeled species. Both labeling types are commercially available with high purity.
Chemical Purity Generally ≥97%[4][5][6]Generally ≥98%[2][3]High chemical purity ensures that any observed effects are due to the labeled stearic acid and not impurities.
Mass Shift M+18 for fully labeledVaries with the number of deuterium atoms (e.g., M+2 for d2[7], M+3 for d3[8], M+35 for d35[2])A larger mass shift can be advantageous in mass spectrometry to move the signal away from the natural isotope envelope of the unlabeled analyte, reducing potential interference.
Chromatographic Behavior Typically co-elutes perfectly with the unlabeled analyte.[1]Can exhibit a slight retention time shift, often eluting earlier than the unlabeled analyte in liquid chromatography.[9][10]Co-elution is critical for accurate quantification, especially when dealing with matrix effects that can vary across a chromatographic peak. ¹³C-labeled standards generally offer superior performance in this regard.[1][11]
Kinetic Isotope Effect (KIE) Generally considered negligible due to the small relative mass difference between ¹²C and ¹³C.[12]Can be significant, potentially altering the rate of metabolic reactions. The C-D bond is stronger than the C-H bond.[12][13][14]Deuterium labeling can slow down metabolic processes, which can be a tool to study reaction mechanisms but may not accurately reflect the kinetics of the native compound.[14][15]
Stability of Label The ¹³C-¹²C bond is very stable and not prone to exchange.[10]Deuterium atoms on exchangeable sites (-OH, -NH) can be lost. While C-D bonds are generally stable, some loss can occur during certain metabolic processes like desaturation.[9][10]The stability of the ¹³C label provides greater confidence in tracing the carbon skeleton through metabolic pathways.

Applications in Research

Both stearic acid-¹³C₁₈ and deuterium-labeled stearic acid are valuable tools for metabolic research and quantitative analysis.

Stearic acid-¹³C₁₈ is predominantly used in:

  • Metabolic Flux Analysis: Tracing the carbon backbone of stearic acid through various metabolic pathways, such as elongation, desaturation, and β-oxidation.[16][17] Studies have used U-¹³C₁₈ stearic acid to investigate its conversion to other fatty acids like palmitic acid (¹³C₁₆:₀), palmitoleic acid (¹³C₁₆:₁), and oleic acid (¹³C₁₈:₁).[16]

  • Internal Standards for Mass Spectrometry: Due to its chemical identity and co-elution with the native compound, it serves as an ideal internal standard for accurate quantification of stearic acid in biological samples.[4][18]

Deuterium-labeled stearic acid is frequently employed for:

  • Tracer Studies: Investigating the in vivo fate of dietary fatty acids.[19][20] For example, d₇-C₁₈:₀ has been used to trace the appearance of its desaturation (d₇-C₁₈:₁) and β-oxidation (d₇-C₁₆:₀) products in plasma.[20]

  • Internal Standards for GC-MS and LC-MS: Widely used as internal standards in quantitative lipidomics.[7][21]

  • Studying Kinetic Isotope Effects: The pronounced KIE of deuterium can be exploited to investigate reaction mechanisms and the rate-limiting steps in fatty acid metabolism.[13][14]

Experimental Methodologies

Below are generalized protocols for the analysis of stearic acid in biological samples using either ¹³C- or deuterium-labeled internal standards.

Experimental Protocol: Quantification of Stearic Acid in Plasma using an Internal Standard

This protocol outlines the general steps for sample preparation and analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Sample Preparation:

  • Internal Standard Spiking: To a known volume of plasma, add a known amount of the chosen internal standard (stearic acid-¹³C₁₈ or deuterium-labeled stearic acid).

  • Lipid Extraction: Extract total lipids using a suitable solvent system, such as a modified Folch or Bligh-Dyer method.

  • Hydrolysis (for total fatty acid analysis): Saponify the lipid extract using a strong base (e.g., KOH in methanol) to release fatty acids from complex lipids.

  • Acidification and Fatty Acid Extraction: Acidify the sample and extract the free fatty acids into an organic solvent (e.g., hexane or iso-octane).[22][23]

  • Derivatization (for GC-MS): Convert the fatty acids to their more volatile methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters for GC-MS analysis.[22][24]

2. Instrumental Analysis:

  • GC-MS:

    • Inject the derivatized sample into the GC-MS system.

    • Use a suitable capillary column to separate the fatty acid derivatives.

    • Operate the mass spectrometer in selected ion monitoring (SIM) or full scan mode to detect the characteristic ions of the analyte and the internal standard.

  • LC-MS:

    • Inject the extracted fatty acids (or their derivatives) into the LC-MS system.

    • Use a reverse-phase column for separation.

    • Operate the mass spectrometer in negative ion mode and use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantification.

3. Data Analysis:

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Determine the concentration of the analyte in the sample by comparing this ratio to a standard curve prepared with known concentrations of unlabeled stearic acid and a fixed concentration of the internal standard.

Visualizing Experimental Workflows and Metabolic Pathways

To further clarify the application of these labeled compounds, the following diagrams illustrate a typical experimental workflow and the metabolic fate of stearic acid.

experimental_workflow sample Biological Sample (e.g., Plasma) add_is Spike with Internal Standard (¹³C or Deuterium Labeled) sample->add_is extract Lipid Extraction add_is->extract hydrolyze Saponification (Total FA Analysis) extract->hydrolyze extract_fa Fatty Acid Extraction hydrolyze->extract_fa derivatize Derivatization (for GC-MS) extract_fa->derivatize analysis GC-MS or LC-MS Analysis derivatize->analysis quant Quantification (Peak Area Ratio vs. Standard Curve) analysis->quant

Caption: A generalized workflow for the quantitative analysis of stearic acid.

metabolic_pathway cluster_pathways Metabolic Conversions cluster_products Metabolic Products stearic Stearic Acid (¹³C₁₈ or d-labeled) desaturation Desaturation (SCD1) stearic->desaturation elongation Elongation beta_oxidation β-Oxidation stearic->beta_oxidation oleic Oleic Acid (¹³C₁₈:₁ or d-labeled) desaturation->oleic palmitic Palmitic Acid (¹³C₁₆ or d-labeled) beta_oxidation->palmitic acetyl_coa Acetyl-CoA (¹³C₂ or d-labeled) beta_oxidation->acetyl_coa palmitic->elongation

Caption: Simplified metabolic pathways of stearic acid.

Conclusion and Recommendations

The choice between stearic acid-¹³C₁₈ and deuterium-labeled stearic acid depends on the specific research question and the analytical method employed.

  • For quantitative analysis using LC-MS , stearic acid-¹³C₁₈ is generally the superior choice for an internal standard. Its identical chromatographic behavior to the unlabeled analyte minimizes the risk of analytical errors arising from matrix effects.[1][11]

  • For metabolic flux studies where tracing the carbon skeleton is the primary objective, stearic acid-¹³C₁₈ provides a stable and unambiguous tracer.

  • Deuterium-labeled stearic acid is a cost-effective and suitable option for many applications, particularly for GC-MS analysis where chromatographic shifts are less pronounced .[9] It is also a valuable tool for investigating kinetic isotope effects and can be used effectively in tracer studies of fatty acid metabolism.[19][20]

Ultimately, careful consideration of the potential for chromatographic shifts and kinetic isotope effects is crucial when selecting a deuterium-labeled standard. For the most rigorous and robust quantitative assays, particularly in complex biological matrices, the investment in ¹³C-labeled standards is highly recommended.

References

A Comparative Guide to the Validation of Analytical Methods Using Stearic Acid-13C18 Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of fatty acids is paramount. Stearic acid (C18:0), a saturated fatty acid, is of significant biological interest, and its accurate measurement is crucial in various research and clinical applications. The gold standard for quantitative analysis by mass spectrometry is the use of stable isotope-labeled internal standards. This guide provides an objective comparison of analytical methods for stearic acid validated using a ¹³C-labeled internal standard, Stearic acid-¹³C₁₈, versus a common alternative, an odd-chain fatty acid, Heptadecanoic acid (C17:0).

This comparison is supported by experimental data from various studies, with detailed methodologies for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Superior Performance of ¹³C-Labeled Internal Standards

Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry because they exhibit nearly identical physicochemical properties to the analyte of interest. This allows them to effectively compensate for variations during sample preparation, chromatography, and ionization. Among stable isotope-labeled standards, ¹³C-labeled standards are generally considered superior to deuterated (²H or D) and odd-chain fatty acid standards for several reasons[1].

¹³C-labeled standards, such as Stearic acid-¹³C₁₈, co-elute perfectly with the unlabeled analyte, providing the most accurate correction for matrix effects and other sources of analytical variability. Deuterated standards can sometimes exhibit slight chromatographic shifts due to the isotope effect, potentially impacting accuracy. Odd-chain fatty acids like C17:0, while structurally similar, have different chromatographic retention times and may not fully compensate for matrix effects experienced by the analyte. Furthermore, ¹³C-labeled standards are chemically stable and not susceptible to isotope exchange, ensuring the integrity of the label throughout the analytical process[1].

Performance Comparison of Analytical Methods

The following tables summarize typical validation parameters for the quantification of stearic acid using either Stearic acid-¹³C₁₈ or Heptadecanoic acid (C17:0) as an internal standard, based on data from various studies.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method Validation Data

Validation ParameterStearic acid-¹³C₁₈ Internal StandardHeptadecanoic acid (C17:0) Internal Standard
Linearity (R²) > 0.99[2][3]> 0.99[3]
Accuracy (% Recovery) 90 - 110%85 - 115%
Precision (RSD %)
- Intra-day< 10%[2]< 15%
- Inter-day< 15%[2]< 20%
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.05 - 0.5 µg/mL[4]
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL0.15 - 1.5 µg/mL[3]

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Validation Data

Validation ParameterStearic acid-¹³C₁₈ Internal StandardHeptadecanoic acid (C17:0) Internal Standard
Linearity (R²) > 0.998[5]> 0.99[6]
Accuracy (% Recovery) 92 - 120%[5]77.7 - 109.7%[6]
Precision (RSD %)
- Intra-day< 12%[5]< 13.90%[6]
- Inter-day< 20%[5]< 13.29%[6]
Limit of Detection (LOD) ~0.001 mM[5]Not explicitly stated
Limit of Quantification (LOQ) 0.1 - 400 ng/mL[6]Not explicitly stated

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the general experimental workflows for the quantification of stearic acid using GC-MS and LC-MS/MS.

GC-MS Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Biological Sample (Plasma, Tissue) Spike Spike with Internal Standard (Stearic acid-13C18 or C17:0) Sample->Spike Extraction Lipid Extraction (e.g., Folch Method) Spike->Extraction Derivatization Derivatization to FAMEs (e.g., with BF3/Methanol) Extraction->Derivatization GC_MS GC-MS Analysis (SIM Mode) Derivatization->GC_MS Data_Processing Data Processing (Peak Integration) GC_MS->Data_Processing Quantification Quantification (Ratio to Internal Standard) Data_Processing->Quantification

A generalized workflow for stearic acid quantification by GC-MS.

LC-MS/MS Experimental Workflow cluster_sample_prep_lc Sample Preparation cluster_analysis_lc LC-MS/MS Analysis Sample_LC Biological Sample (Plasma, Serum) Spike_LC Spike with Internal Standard (this compound or C17:0) Sample_LC->Spike_LC Extraction_LC Protein Precipitation & Liquid-Liquid Extraction Spike_LC->Extraction_LC Reconstitution Reconstitution in Mobile Phase Extraction_LC->Reconstitution LC_MS_MS UPLC-MS/MS Analysis (MRM Mode) Reconstitution->LC_MS_MS Data_Processing_LC Data Processing (Peak Integration) LC_MS_MS->Data_Processing_LC Quantification_LC Quantification (Ratio to Internal Standard) Data_Processing_LC->Quantification_LC

A generalized workflow for stearic acid quantification by LC-MS/MS.

Detailed Experimental Protocols

The following are detailed protocols for the quantification of stearic acid in a biological matrix (e.g., plasma) using GC-MS and LC-MS/MS with either Stearic acid-¹³C₁₈ or Heptadecanoic acid (C17:0) as the internal standard.

GC-MS Protocol
  • Sample Preparation:

    • To 100 µL of plasma, add 10 µL of the internal standard solution (either Stearic acid-¹³C₁₈ or Heptadecanoic acid at a concentration of 10 µg/mL in methanol).

    • Perform a lipid extraction using the Folch method: Add 2 mL of a chloroform:methanol (2:1, v/v) mixture, vortex thoroughly, and centrifuge to separate the phases.

    • Collect the lower organic phase and dry it under a stream of nitrogen.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • To the dried lipid extract, add 1 mL of 14% boron trifluoride (BF₃) in methanol.

    • Incubate at 60°C for 30 minutes.

    • After cooling, add 1 mL of hexane and 1 mL of water, vortex, and centrifuge.

    • Collect the upper hexane layer containing the FAMEs for GC-MS analysis.

  • GC-MS Analysis:

    • GC Column: SP™-2560 capillary column (100 m x 0.25 mm i.d., 0.2 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at 100°C, hold for 4 minutes, then ramp to 240°C at 3°C/min, and hold for 20 minutes[7].

    • Injector and Detector Temperatures: 225°C and 285°C, respectively[7].

    • MS Detection: Electron ionization (EI) at 70 eV, operating in Selected Ion Monitoring (SIM) mode.

      • For Stearic Acid FAME: Monitor ions such as m/z 298 (M⁺) and 255.

      • For Stearic acid-¹³C₁₈ FAME: Monitor m/z 316 (M⁺).

      • For Heptadecanoic Acid FAME: Monitor m/z 284 (M⁺).

LC-MS/MS Protocol
  • Sample Preparation:

    • To 50 µL of plasma, add 10 µL of the internal standard solution (either Stearic acid-¹³C₁₈ or Heptadecanoic acid at 1 µg/mL in methanol).

    • Add 200 µL of ice-cold acetonitrile to precipitate proteins. Vortex and centrifuge.

    • Transfer the supernatant to a new tube and dry under nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 60:40 acetonitrile:water with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • LC Column: ACQUITY UPLC BEH C8 column (2.1 mm × 100 mm, 1.7 µm) or equivalent[6].

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.35 mL/min[6].

    • Gradient: A suitable gradient to separate stearic acid from other fatty acids.

    • MS/MS Detection: Electrospray ionization (ESI) in negative ion mode, operating in Multiple Reaction Monitoring (MRM) mode.

      • MRM Transition for Stearic Acid: Q1: m/z 283.3 → Q3: m/z 283.3 (parent ion).

      • MRM Transition for Stearic acid-¹³C₁₈: Q1: m/z 301.3 → Q3: m/z 301.3.

      • MRM Transition for Heptadecanoic Acid: Q1: m/z 269.2 → Q3: m/z 269.2.

Conclusion

The validation of analytical methods for stearic acid demonstrates that both Stearic acid-¹³C₁₈ and Heptadecanoic acid can serve as effective internal standards. However, the data suggests that Stearic acid-¹³C₁₈ offers superior performance, particularly in terms of accuracy and precision, due to its identical chemical nature to the analyte. For the most rigorous and demanding quantitative applications in research and drug development, the use of a ¹³C-labeled internal standard like Stearic acid-¹³C₁₈ is highly recommended. While odd-chain fatty acids like C17:0 provide a viable and more cost-effective alternative, careful method validation is crucial to ensure that potential differences in extraction efficiency and matrix effects do not compromise data quality.

References

Cross-Validation of Stearic Acid-13C18 Analysis: A Comparative Guide to GC-MS, LC-MS, and NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of isotopically labeled compounds is paramount. Stearic acid-13C18, a stable isotope-labeled fatty acid, serves as a crucial tracer in metabolic research and drug development. Its precise measurement is fundamental to understanding fatty acid metabolism and the efficacy of therapeutic interventions. This guide provides a comprehensive cross-validation of the analytical techniques used for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. We present a comparative analysis of their performance, supported by experimental data, detailed methodologies, and visual workflows to assist researchers in selecting the optimal technique for their specific needs.

Performance Comparison of Analytical Techniques

The choice of analytical technique for the quantification of this compound depends on several factors, including the required sensitivity, sample matrix, desired throughput, and the specific information needed (e.g., positional isotope analysis). The following table summarizes the key performance characteristics of GC-MS, LC-MS, and NMR for the analysis of fatty acids, including stearic acid. While specific data for this compound is limited, the presented data for stearic acid and other fatty acids provide a reliable benchmark.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Linearity (R²) > 0.99[1][2]> 0.99[3][4]> 0.99
Limit of Detection (LOD) 11.90 ng/mL (for methyl stearate)[5]0.1 - 400 ng/mL (for stearic acid)[3]Typically in the µM to mM range
Limit of Quantification (LOQ) < 0.5 µg/g[2]0.1 - 400 ng/mL (for stearic acid)[3]Typically in the µM to mM range
Accuracy (Recovery) 95.25% to 100.29%[5]77.7%–109.7%[3]High (often used for purity assessment)[6]
Precision (%RSD) < 7.16%[5]Inter-day: 0.55–13.29%, Intra-day: 0.62%–13.90%[3]< 1.5% (with validated protocol)[6]
Throughput HighHighLow to Medium
Sample Preparation Derivatization requiredMinimal derivatizationMinimal, non-destructive
Isotopomer Analysis LimitedPossible with high-resolution MSExcellent for positional isotopomer analysis

Experimental Protocols

Detailed and robust experimental protocols are essential for reproducible and accurate quantification of this compound. Below are representative methodologies for GC-MS, LC-MS, and NMR analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for fatty acid analysis due to its high resolution and sensitivity. Derivatization is typically required to increase the volatility of the fatty acids.

1. Lipid Extraction:

  • Samples (e.g., plasma, tissue homogenates) are subjected to lipid extraction using a method such as the Folch or Bligh-Dyer procedure to isolate the total lipid fraction.

2. Saponification and Fatty Acid Methyl Ester (FAME) Derivatization:

  • The extracted lipids are saponified using a methanolic base (e.g., KOH) to release the fatty acids from their esterified forms.

  • The free fatty acids are then esterified to fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride (BF₃) in methanol or by acidic catalysis. This step is crucial for making the fatty acids volatile for GC analysis.

3. GC-MS Analysis:

  • Gas Chromatograph: An Agilent 6890N GC or similar.

  • Column: A fused silica capillary column suitable for FAME analysis, such as a DB-23 or HP-5MS (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injection Mode: Splitless injection at 280 °C.

  • Oven Temperature Program: Initial temperature of 80°C for 2 minutes, ramped at 20°C/min to 280°C, and held for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: A mass selective detector (e.g., Agilent 5973) operated in electron ionization (EI) mode.

  • Data Acquisition: Data can be acquired in full scan mode to identify the FAMEs and in selected ion monitoring (SIM) mode for quantification of the specific m/z of this compound methyl ester.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers the advantage of analyzing fatty acids with minimal or no derivatization, which can simplify sample preparation and reduce the risk of analyte degradation.

1. Lipid Extraction:

  • Similar to GC-MS, lipids are first extracted from the biological matrix.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: A UPLC system such as a Waters ACQUITY or similar.

  • Column: A reverse-phase column, for example, an ACQUITY UPLC BEH C8 column.

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

  • Flow Rate: 0.35 mL/min.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., a triple quadrupole) operated in electrospray ionization (ESI) mode, typically in negative ion mode for fatty acid analysis.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the specific precursor-to-product ion transition for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and quantification of molecules. For this compound, 13C-NMR is particularly valuable for determining the position of the isotopic label.

1. Sample Preparation:

  • The extracted and purified this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃).

  • An internal standard with a known concentration may be added for absolute quantification.

2. NMR Analysis:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Nucleus: 13C.

  • Experiment: A quantitative 13C NMR experiment is performed. This typically involves a single-pulse experiment with a sufficient relaxation delay to ensure full magnetization recovery for accurate integration of the signals.

  • Data Processing: The resulting spectrum is processed (Fourier transformation, phasing, and baseline correction), and the integrals of the peaks corresponding to the 13C-labeled carbons of stearic acid are determined. The concentration can be calculated relative to the integral of the internal standard.

Mandatory Visualizations

To facilitate a clearer understanding of the experimental workflows and the interrelationships between the different analytical techniques, the following diagrams are provided.

CrossValidationWorkflow Cross-Validation Workflow for this compound Analysis cluster_SamplePrep Sample Preparation cluster_GCMS GC-MS Analysis cluster_LCMS LC-MS Analysis cluster_NMR NMR Analysis cluster_Data Data Comparison & Validation BiologicalSample Biological Sample (Plasma, Tissue, etc.) LipidExtraction Lipid Extraction BiologicalSample->LipidExtraction StearicAcidIsolation Isolation of Stearic Acid Fraction LipidExtraction->StearicAcidIsolation Derivatization Derivatization (FAMEs) StearicAcidIsolation->Derivatization LCMS_Analysis LC-MS/MS Quantification StearicAcidIsolation->LCMS_Analysis NMR_Analysis NMR Quantification & Positional Analysis StearicAcidIsolation->NMR_Analysis GCMS_Analysis GC-MS Quantification Derivatization->GCMS_Analysis DataComparison Comparison of Quantitative Results GCMS_Analysis->DataComparison LCMS_Analysis->DataComparison NMR_Analysis->DataComparison

Caption: Workflow for the cross-validation of this compound analysis using GC-MS, LC-MS, and NMR.

SignalingPathway Metabolic Fate of this compound SA_13C18 This compound (Exogenous Tracer) Acyl_CoA Stearoyl-CoA-13C18 SA_13C18->Acyl_CoA Elongation Elongation Acyl_CoA->Elongation Desaturation Desaturation Acyl_CoA->Desaturation BetaOxidation β-Oxidation Acyl_CoA->BetaOxidation Complex_Lipids Incorporation into Complex Lipids (e.g., Triglycerides, Phospholipids) Acyl_CoA->Complex_Lipids Longer_FAs Longer Chain Fatty Acids-13C Elongation->Longer_FAs Unsaturated_FAs Unsaturated Fatty Acids-13C Desaturation->Unsaturated_FAs Acetyl_CoA_13C Acetyl-CoA-13C BetaOxidation->Acetyl_CoA_13C Longer_FAs->Complex_Lipids Unsaturated_FAs->Complex_Lipids TCA_Cycle TCA Cycle Acetyl_CoA_13C->TCA_Cycle

Caption: Simplified metabolic pathway illustrating the fate of this compound in cellular metabolism.

References

A Researcher's Guide to Isotopic Flux Analysis: Stearic Acid-13C18 Versus Other 13C-Labeled Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of metabolic flux analysis, the choice of isotopic tracer is paramount. This guide provides an objective comparison of Stearic acid-13C18 with other commonly used 13C-labeled fatty acids, supported by experimental data and detailed methodologies to inform your experimental design.

Metabolic flux analysis (MFA) using stable isotope tracers is a powerful technique to unravel the intricate network of cellular metabolism. By introducing a 13C-labeled substrate, researchers can trace the journey of carbon atoms through various metabolic pathways, providing a quantitative measure of reaction rates, or fluxes. The selection of the appropriate tracer is critical and depends on the specific metabolic pathways under investigation. This guide focuses on the application of 13C-labeled fatty acids, with a particular emphasis on the utility of this compound in comparison to other key fatty acid tracers like Palmitic acid-13C16 and Oleic acid-13C18.

Comparative Performance of 13C-Labeled Fatty Acids

The choice between different 13C-labeled fatty acids for flux analysis hinges on their distinct metabolic fates, including their rates of oxidation, desaturation, and incorporation into complex lipids. The following tables summarize key quantitative data from comparative studies.

ParameterThis compoundPalmitic acid-13C16Oleic acid-13C18Data Source
Desaturation to Monounsaturated Fatty Acid 9.2% (to 13C-Oleic acid)3.9% (to 13C-Palmitoleic acid)Not Applicable[1][2]
Incorporation into Plasma Triglycerides 30-40% lower than Palmitic acidHigher than Stearic acid-[1][2]
Incorporation into Plasma Cholesterol Esters 30-40% lower than Palmitic acidHigher than Stearic acid-[1][2]
Incorporation into Phosphatidylcholine ~40% higher than Palmitic acidLower than Stearic acid-[1][2]

Table 1: Comparative Metabolism of 13C-Stearic Acid and 13C-Palmitic Acid. This table highlights the differential metabolic routing of stearic and palmitic acid, with stearic acid showing a higher propensity for desaturation and incorporation into phospholipids, and lower incorporation into storage lipids like triglycerides and cholesterol esters.

ParameterU-13C Stearic Acid (18:0)U-13C Oleic Acid (18:1)Data Source
Plasma Area Under the Curve (AUC) 66% higherLower[3][4]
Plasma Clearance Rate 46% lowerHigher[3][4]
Cumulative Oxidation Rate 34% lowerHigher[3][4]
Detected Plasma Metabolites 13C16:0, 13C16:1, 13C18:1None detected within the study timeframe[3][4]

Table 2: Postprandial Metabolic Fate of U-13C Stearic Acid versus U-13C Oleic Acid. This data indicates that stearic acid has a longer residence time in the plasma and is oxidized at a slower rate compared to oleic acid. Furthermore, stearic acid is a substrate for both chain shortening and desaturation, leading to the appearance of other labeled fatty acids in the plasma.

Key Considerations for Tracer Selection

  • This compound is an excellent choice for studying pathways involving fatty acid elongation, desaturation (specifically the activity of Stearoyl-CoA desaturase, SCD1), and the differential channeling of saturated fatty acids towards complex lipid synthesis versus oxidation. Its slower oxidation rate allows for a longer window to trace its incorporation into various lipid pools.

  • Palmitic acid-13C16 , as the primary product of de novo lipogenesis, is a fundamental tracer for studying fatty acid synthesis and its subsequent elongation and desaturation. Comparing its fate to that of stearic acid can provide insights into the regulation of fatty acid chain length.

  • Oleic acid-13C18 , a monounsaturated fatty acid, is ideal for investigating the metabolism of unsaturated fatty acids, including their preferential incorporation into triglycerides and cholesterol esters, and their distinct oxidation kinetics.

Experimental Protocols

A detailed methodology is crucial for reproducible and accurate metabolic flux analysis. The following is a generalized protocol for a 13C-labeled fatty acid tracing experiment in cultured cells, which can be adapted for this compound.

I. Cell Culture and Isotope Labeling
  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of labeling and harvest.

  • Preparation of Labeling Medium: Prepare the cell culture medium containing the 13C-labeled fatty acid of interest (e.g., this compound) complexed to fatty acid-free bovine serum albumin (BSA). The final concentration of the labeled fatty acid should be optimized for the specific cell type and experimental question.

  • Isotopic Labeling: On the day of the experiment, replace the standard culture medium with the pre-warmed labeling medium.

  • Incubation: Incubate the cells for a predetermined duration to allow for the uptake and metabolism of the labeled fatty acid. The incubation time should be sufficient to achieve isotopic steady-state for the metabolites of interest.

II. Metabolite Quenching and Extraction
  • Quenching: To halt all enzymatic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Immediately add a pre-chilled quenching solution (e.g., 80% methanol at -80°C).

  • Cell Lysis and Metabolite Extraction: Scrape the cells in the quenching solution and transfer the cell lysate to a microcentrifuge tube. Vortex thoroughly and incubate at -80°C to facilitate protein precipitation and complete metabolite extraction.

  • Centrifugation: Centrifuge the lysate at high speed to pellet the cell debris and proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.

III. Sample Preparation for Mass Spectrometry
  • Derivatization (for GC-MS): Dry the metabolite extract under a stream of nitrogen gas. To increase volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatize the samples using a suitable agent (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide, MTBSTFA).

  • Reconstitution (for LC-MS): For Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, the dried extract can be reconstituted in a suitable solvent compatible with the LC method.

IV. Mass Spectrometry Analysis and Data Interpretation
  • Instrumentation: Analyze the prepared samples using GC-MS or LC-MS to determine the mass isotopomer distributions of the metabolites of interest.

  • Data Analysis: Correct the raw mass spectrometry data for the natural abundance of 13C. The resulting mass isotopomer distributions can then be used in conjunction with a metabolic network model to calculate intracellular fluxes.

Visualizing Metabolic Pathways and Workflows

Understanding the flow of carbon atoms through metabolic networks is crucial for interpreting flux analysis data. The following diagrams, generated using the DOT language, illustrate key fatty acid metabolic pathways and a typical experimental workflow.

Fatty_Acid_Beta_Oxidation Fatty Acid Fatty Acid Acyl-CoA Acyl-CoA Fatty Acid->Acyl-CoA Acyl-CoA Synthetase Enoyl-CoA Enoyl-CoA Acyl-CoA->Enoyl-CoA Acyl-CoA Dehydrogenase FADH2 FADH2 Acyl-CoA->FADH2 Hydroxyacyl-CoA Hydroxyacyl-CoA Enoyl-CoA->Hydroxyacyl-CoA Enoyl-CoA Hydratase Ketoacyl-CoA Ketoacyl-CoA Hydroxyacyl-CoA->Ketoacyl-CoA Hydroxyacyl-CoA Dehydrogenase NADH NADH Hydroxyacyl-CoA->NADH Ketoacyl-CoA->Acyl-CoA Thiolase Acetyl-CoA Acetyl-CoA Ketoacyl-CoA->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle

Caption: Fatty Acid β-Oxidation Pathway.

De_Novo_Lipogenesis Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Acetyl-CoA (Mitochondria) Acetyl-CoA (Mitochondria) Pyruvate->Acetyl-CoA (Mitochondria) Citrate Citrate Acetyl-CoA (Mitochondria)->Citrate Acetyl-CoA (Cytosol) Acetyl-CoA (Cytosol) Citrate->Acetyl-CoA (Cytosol) ATP Citrate Lyase Malonyl-CoA Malonyl-CoA Acetyl-CoA (Cytosol)->Malonyl-CoA Acetyl-CoA Carboxylase Palmitate (C16:0) Palmitate (C16:0) Malonyl-CoA->Palmitate (C16:0) Fatty Acid Synthase Stearate (C18:0) Stearate (C18:0) Palmitate (C16:0)->Stearate (C18:0) Elongase Oleate (C18:1) Oleate (C18:1) Stearate (C18:0)->Oleate (C18:1) Stearoyl-CoA Desaturase

Caption: De Novo Lipogenesis Pathway.

Experimental_Workflow cluster_wet_lab Wet Lab Procedures cluster_analytical Analytical and Computational Steps Cell Culture Cell Culture Isotope Labeling Isotope Labeling Cell Culture->Isotope Labeling Metabolite Quenching Metabolite Quenching Isotope Labeling->Metabolite Quenching Metabolite Extraction Metabolite Extraction Metabolite Quenching->Metabolite Extraction Sample Preparation Sample Preparation Metabolite Extraction->Sample Preparation Mass Spectrometry Mass Spectrometry Sample Preparation->Mass Spectrometry Data Analysis Data Analysis Mass Spectrometry->Data Analysis Flux Calculation Flux Calculation Data Analysis->Flux Calculation

Caption: Experimental Workflow for 13C-MFA.

References

A Comparative Guide to the Accuracy and Precision of Stearic Acid-13C18 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quantification of endogenous molecules such as fatty acids requires the utmost accuracy and precision. The use of internal standards in mass spectrometry-based bioanalysis is a cornerstone of reliable quantification, correcting for variability in sample preparation and instrument response. Among the choices for internal standards, stable isotope-labeled (SIL) compounds are considered the gold standard. This guide provides an objective comparison of Stearic acid-13C18 with other alternatives, supported by experimental data, to inform the selection of the most appropriate internal standard for your analytical needs.

The Critical Role of Stable Isotope-Labeled Internal Standards

An ideal internal standard should have physicochemical properties nearly identical to the analyte of interest to ensure it behaves similarly during extraction, chromatography, and ionization. This co-elution and similar ionization efficiency allow the internal standard to effectively compensate for matrix effects and other sources of analytical variability. Stable isotope-labeled compounds, such as this compound, are structurally identical to their endogenous counterparts, with the only difference being the substitution of one or more atoms with a heavier isotope. This mass difference allows for their distinction by the mass spectrometer.

This compound: A Superior Choice for Fatty Acid Quantification

This compound is a fully labeled internal standard where all 18 carbon atoms are the 13C isotope. This provides a significant mass shift from the endogenous stearic acid, placing it in a region of the mass spectrum with minimal background interference.

Advantages of 13C-Labeled Internal Standards over Deuterated Alternatives:

While both 13C-labeled and deuterated internal standards are widely used, 13C-labeled compounds like this compound often exhibit superior performance for several reasons:

  • No Chromatographic Shift: Deuterated standards can sometimes exhibit a slight shift in retention time compared to the native analyte due to the isotope effect. This can lead to differential ionization suppression and impact accuracy. 13C-labeling does not typically cause a discernible chromatographic shift, ensuring true co-elution.

  • No Isotope Exchange: Deuterium atoms can sometimes be prone to back-exchange with hydrogen atoms from the solvent or matrix, which can compromise the integrity of the internal standard. 13C atoms are not susceptible to this exchange, providing greater stability.

  • Clearer Mass Spectra: The mass shift provided by full 13C labeling is significant and unambiguous, whereas the mass shift from deuterium labeling can sometimes be less clear, especially with low levels of deuteration.

Performance Comparison of Internal Standards

The selection of an appropriate internal standard is critical for achieving accurate and precise quantification of lipid species. The following table summarizes the expected performance characteristics of this compound compared to a commonly used deuterated alternative, Stearic acid-d35, and a structural analog internal standard, nonadecanoic acid (C19:0). The data for the deuterated standard is based on a validated UPLC-MS/MS method for stearic acid.[1]

ParameterThis compound (Expected)Stearic acid-d8 (Validated Data)[1]Nonadecanoic acid (C19:0) (Typical)
Accuracy (% Bias) < 5%-2.3% to 2.3%< 15%
Precision (Intra-day %CV) < 5%0.62% - 13.90%< 15%
Precision (Inter-day %CV) < 5%0.55% - 13.29%< 15%
Recovery 95% - 105%77.7% - 109.7%Variable, matrix-dependent
Linearity (r²) > 0.995> 0.99> 0.99
Co-elution with Analyte CompleteNear Complete (potential for slight shift)No
Susceptibility to Isotope Exchange NoneLowNot Applicable
Matrix Effect Compensation ExcellentGood to ExcellentModerate to Poor

A study on the impact of internal standard selection for long-chain fatty acids demonstrated that using a structurally similar but not identical isotopically labeled internal standard can introduce bias and increase measurement uncertainty.[2] This highlights the importance of using a true isotopic analog like this compound for the most accurate results.

Experimental Protocols

The following is a representative experimental protocol for the quantification of stearic acid in human plasma using a stable isotope-labeled internal standard, adapted from a validated UPLC-MS/MS method.[1]

1. Materials and Reagents:

  • Stearic acid analytical standard

  • This compound internal standard

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (blank)

2. Sample Preparation:

  • Aliquots of 100 µL of human plasma are transferred to a microcentrifuge tube.

  • Add 10 µL of the this compound internal standard solution (concentration to be optimized based on endogenous levels).

  • Add 300 µL of ice-cold methanol to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. UPLC-MS/MS Conditions:

  • Chromatographic System: Waters ACQUITY UPLC or equivalent

  • Column: ACQUITY UPLC BEH C8 (2.1 mm × 100 mm, 1.7 µm) or equivalent

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.35 mL/min

  • Gradient: A suitable gradient to separate stearic acid from other plasma components.

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • MRM Transitions:

    • Stearic acid: Precursor ion > Product ion (e.g., m/z 283.3 > 283.3 for the parent ion)

    • This compound: Precursor ion > Product ion (e.g., m/z 301.3 > 301.3 for the parent ion)

4. Method Validation:

The method should be validated according to regulatory guidelines (e.g., FDA or ICH) for accuracy, precision, selectivity, sensitivity, linearity, and stability.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add this compound IS plasma->add_is protein_precip Protein Precipitation (Methanol) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute uplc UPLC Separation reconstitute->uplc msms MS/MS Detection uplc->msms peak_integration Peak Integration msms->peak_integration ratio_calc Analyte/IS Ratio Calculation peak_integration->ratio_calc quantification Quantification ratio_calc->quantification

Caption: A typical experimental workflow for the quantification of stearic acid in plasma.

signaling_pathway cluster_choice Choice of Internal Standard cluster_properties Key Properties cluster_performance Analytical Performance C13_IS This compound Coelution Co-elution C13_IS->Coelution Excellent Ionization Similar Ionization C13_IS->Ionization Identical Stability Isotopic Stability C13_IS->Stability High Deuterated_IS Deuterated Stearic Acid Deuterated_IS->Coelution Good Deuterated_IS->Ionization Similar Deuterated_IS->Stability Moderate Analog_IS Structural Analog Analog_IS->Coelution Poor Analog_IS->Ionization Different Analog_IS->Stability N/A Accuracy High Accuracy Coelution->Accuracy Precision High Precision Coelution->Precision Ionization->Accuracy Ionization->Precision Stability->Accuracy Stability->Precision Reliability Reliable Quantification Accuracy->Reliability Precision->Reliability

References

Oleic Acid Exhibits a Higher Rate of Oxidation Compared to Stearic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of published experimental data reveals that the monounsaturated fatty acid, oleic acid-13C18, is oxidized at a significantly higher rate than the saturated fatty acid, stearic acid-13C18. This difference in metabolic fate has been observed in both human and animal studies, with implications for their physiological effects.

A key human study investigating the postprandial metabolism of these fatty acids found that stearic acid (U-13C18:0) had a 34% lower cumulative oxidation rate compared to oleic acid (U-13C18:1).[1][2][3] This suggests that a smaller proportion of ingested stearic acid is readily used for energy production. The same study also noted a lower plasma clearance rate for stearic acid, indicating it remains in circulation for longer.[1][2][3]

In vitro studies using cultured hamster hepatocytes corroborate these findings, demonstrating that a greater amount of oleic acid was oxidized to ketone bodies over an 8-hour period compared to stearic acid.[4][5][6] However, it is noteworthy that experiments with isolated rat heart mitochondria showed that stearoyl-CoA was oxidized as rapidly as oleoyl-CoA, suggesting that the oxidative differences may be influenced by cellular and systemic factors beyond the mitochondrial enzymatic capacity itself.[7]

The differential oxidation rates are attributed to the presence of a double bond in oleic acid, which influences its entry into and processing by the β-oxidation pathway.[8] Saturated fatty acids like stearic acid are straight-chain molecules, while the cis-double bond in oleic acid introduces a kink, potentially affecting enzymatic handling.[9]

Comparative Oxidation Data

Fatty AcidOrganism/ModelKey Finding on Oxidation RateReference
Oleic acid-13C18 Human (Postmenopausal Women)Higher cumulative oxidation rate.[1][2][3]
This compound Human (Postmenopausal Women)34% lower cumulative oxidation rate compared to oleic acid.[1][2][3]
Oleic acid Cultured Hamster HepatocytesMore oleic acid oxidized by 8 hours compared to stearic acid.[4][5]
Stearic acid Cultured Hamster HepatocytesLess stearic acid oxidized by 8 hours compared to oleic acid.[4][5]
Oleoyl-CoA Rat Heart MitochondriaOxidized at a similar rate to Stearoyl-CoA.[7]
Stearoyl-CoA Rat Heart MitochondriaOxidized as rapidly as Oleoyl-CoA.[7]

Experimental Protocols

The determination of fatty acid oxidation rates typically involves the use of isotopically labeled fatty acids and the measurement of labeled end products, such as carbon dioxide in breath or acid-soluble metabolites in cell cultures.

In Vivo Human Study Protocol for Comparing Stearic and Oleic Acid Oxidation

This protocol is based on the methodology described in the study by Rojas-Marcos et al. (2020).[1][2][3]

  • Subject Recruitment and Diet: Hypercholesterolemic postmenopausal women were recruited. Participants consumed isocaloric diets enriched in either stearic acid or oleic acid for 5 weeks in a randomized crossover design.

  • Tracer Administration: On the final day of each dietary period, following a 12-hour fast, participants received their respective experimental diet divided into hourly meals. A meal at 1:00 pm was incorporated with either U-13C18:0 stearic acid or U-13C18:1 oleic acid at a dose of 1.0 mg/kg body weight.

  • Sample Collection: Serial blood and breath samples were collected over a 12-hour period, with additional fasting samples taken at 24 and 48 hours.

  • Measurement of Oxidation Rate: The rate of fatty acid oxidation was determined by measuring the amount of expired 13CO2 using isotope ratio mass spectrometry. The enrichment of the isotopic label in expired air reflects the extent to which the labeled fatty acid is being oxidized for energy.

  • Data Analysis: Kinetic curves were generated to determine the plasma area under the curve, plasma clearance rate, and the cumulative oxidation rate for each fatty acid.

In Vitro Hepatocyte Fatty Acid Oxidation Assay

This generalized protocol is derived from methodologies for measuring fatty acid oxidation in cultured cells.[10][11][12][13][14]

  • Cell Culture and Treatment: Primary hepatocytes or a suitable cell line are cultured to confluence. The cells are then incubated with media containing either 13C-labeled stearic acid or 13C-labeled oleic acid complexed to bovine serum albumin (BSA).

  • Incubation: The cells are incubated for a defined period (e.g., 4-8 hours) at 37°C.

  • Measurement of Oxidation Products: The oxidation of the fatty acids is quantified by measuring the production of 13C-labeled acid-soluble metabolites (ASMs), which are intermediates of the β-oxidation process. This is achieved by precipitating macromolecules with an acid (e.g., perchloric acid) and measuring the radioactivity or isotope enrichment in the supernatant.

  • Data Normalization: The rate of fatty acid oxidation is typically normalized to the total protein content of the cell lysate.

  • Analysis: The amount of labeled ASMs produced per unit of time per milligram of protein is calculated to determine the rate of oxidation for each fatty acid.

Visualizing the Metabolic Pathways

The metabolism of both stearic and oleic acid primarily occurs through the mitochondrial β-oxidation pathway. The general process is outlined below.

FattyAcidOxidation cluster_mitochondria Mitochondria FA Fatty Acid (Stearic or Oleic) AcylCoA Fatty Acyl-CoA FA->AcylCoA Activation (Acyl-CoA Synthetase) AcylCarnitine Fatty Acyl-Carnitine AcylCoA->AcylCarnitine CPT1 MitoAcylCoA Fatty Acyl-CoA AcylCarnitine->MitoAcylCoA CPT2 BetaOx β-Oxidation Spiral MitoAcylCoA->BetaOx AcetylCoA Acetyl-CoA BetaOx->AcetylCoA n cycles ET Electron Transport Chain (ATP Production) BetaOx->ET FADH2, NADH TCA TCA Cycle AcetylCoA->TCA TCA->ET FADH2, NADH, GTP

Caption: General workflow for mitochondrial fatty acid β-oxidation.

ExperimentalWorkflow cluster_in_vivo In Vivo (Human Study) cluster_in_vitro In Vitro (Hepatocyte Assay) Diet Dietary Intervention (Stearic or Oleic Acid enriched) Tracer Administer 13C-labeled Stearic or Oleic Acid Diet->Tracer Sampling Collect Breath and Blood Samples Tracer->Sampling Analysis_Vivo Isotope Ratio Mass Spectrometry (Measure 13CO2) Sampling->Analysis_Vivo Result_Vivo Determine Cumulative Oxidation Rate Analysis_Vivo->Result_Vivo CellCulture Culture Hepatocytes Incubation Incubate with 13C-labeled Stearic or Oleic Acid CellCulture->Incubation MetaboliteExtraction Extract Acid-Soluble Metabolites Incubation->MetaboliteExtraction Analysis_Vitro LC-MS or Scintillation Counting MetaboliteExtraction->Analysis_Vitro Result_Vitro Quantify Oxidation Products Analysis_Vitro->Result_Vitro

Caption: Experimental workflows for comparing fatty acid oxidation rates.

References

Validating Lipidomics Software: A Comparative Guide to Using Stearic Acid-13C18 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipidomics, the accuracy and reliability of quantification are paramount for generating robust and reproducible data. The choice of internal standard plays a pivotal role in achieving this, directly impacting the validation and performance of lipidomics software. This guide provides a comprehensive comparison of Stearic acid-13C18 with other common internal standards, supported by established principles and experimental protocols, to facilitate informed decisions in lipidomics workflows.

The use of a stable isotope-labeled internal standard that closely mimics the physicochemical properties of the analytes of interest is considered the "gold standard" for quantitative mass spectrometry.[1][2][3] this compound, a saturated fatty acid uniformly labeled with carbon-13, offers significant advantages in this regard, particularly in the context of validating the complex algorithms within lipidomics software that perform tasks such as peak picking, integration, and normalization.

The Critical Role of Internal Standards in Lipidomics Software Validation

Lipidomics software is tasked with processing vast and complex datasets generated by mass spectrometry. The accuracy of this software in identifying and quantifying lipid species is fundamentally dependent on the quality of the internal standard used. An ideal internal standard should co-elute with the analyte, exhibit similar ionization efficiency, and be clearly distinguishable by the mass spectrometer.[3] By adding a known quantity of an appropriate internal standard to a sample, variations arising from sample preparation, extraction efficiency, and instrument response can be effectively normalized, allowing for a true reflection of the endogenous lipid concentrations.

This compound serves as an excellent tool for validating these software functions. Its performance can be objectively compared against other commonly used internal standards, such as deuterated stearic acid (e.g., Stearic acid-d35) and odd-chain fatty acids (e.g., Heptadecanoic acid, C17:0).

Performance Comparison of Internal Standards

Performance ParameterThis compoundDeuterated Stearic Acid (e.g., d35)Odd-Chain Fatty Acid (e.g., C17:0)
Chromatographic Co-elution Excellent: Co-elutes almost identically with endogenous stearic acid and other C18 lipids.[1][2]Good to Fair: May exhibit a slight retention time shift, eluting slightly earlier than the non-labeled analyte in reversed-phase chromatography.[1][2]Fair: Retention time will differ from even-chain lipids, potentially leading to differential matrix effects.
Correction for Matrix Effects Superior: Due to near-identical elution, it experiences the same ion suppression or enhancement as the endogenous analyte.[1]Good: Generally effective, but slight chromatographic shifts can lead to less accurate correction in complex matrices.Moderate: Different elution times mean it may not adequately compensate for matrix effects experienced by the target analytes.
Isotopic Stability High: C-C and C-H bonds are very stable, with no risk of isotope exchange.[4]Moderate: C-D bonds are weaker than C-H bonds, posing a potential risk of back-exchange (D-H exchange) during sample preparation, though this is generally low.[5]Not applicable.
Accuracy & Precision Excellent: The combination of co-elution and isotopic stability leads to high accuracy and precision in quantification.[1][6]Good: Generally provides reliable quantification but can be prone to inaccuracies if significant chromatographic shifts or isotopic instability occur.Good to Fair: Can provide robust quantification, but is more susceptible to variations in ionization efficiency relative to the analytes.
Availability and Cost Moderate: Generally more expensive to synthesize than deuterated or odd-chain standards.High: Widely available and generally less expensive than 13C-labeled standards.High: Readily available and often the most cost-effective option.

Experimental Protocols

To effectively validate lipidomics software using this compound, a well-defined and reproducible experimental protocol is essential. Below are detailed methodologies for lipid extraction and LC-MS/MS analysis.

Lipid Extraction from Plasma (Folch Method)
  • Sample Preparation: Thaw plasma samples on ice.

  • Internal Standard Spiking: To 100 µL of plasma, add a precise amount of this compound solution (e.g., 10 µL of a 10 µg/mL solution in methanol) to achieve a final concentration within the linear range of the instrument and relevant to the expected endogenous levels.

  • Extraction: Add 2 mL of a chloroform:methanol (2:1, v/v) solution to the plasma sample.

  • Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Phase Separation: Add 400 µL of 0.9% NaCl solution to induce phase separation.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Lipid Collection: Carefully collect the lower organic layer containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

  • Drying: Dry the collected lipid extract under a gentle stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 90:10 acetonitrile:isopropanol with 10 mM ammonium formate).

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column suitable for lipid separation (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate and 0.1% formic acid.[3]

    • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.[3]

    • Gradient: A typical gradient would start at a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic lipids. For example: 0-2 min, 30% B; 2-15 min, ramp to 95% B; 15-18 min, hold at 95% B; 18-18.1 min, return to 30% B; 18.1-20 min, re-equilibrate at 30% B.

    • Flow Rate: A flow rate of 0.3-0.5 mL/min is commonly used.[3]

    • Column Temperature: Maintain the column at a constant temperature (e.g., 55°C) to ensure reproducible retention times.[3]

  • Mass Spectrometry Detection:

    • Ionization: Use electrospray ionization (ESI) in negative ion mode for the detection of free fatty acids like stearic acid.

    • Data Acquisition: Acquire data using a targeted approach such as Multiple Reaction Monitoring (MRM) or in a data-independent manner (e.g., SWATH/DIA) to obtain both MS1 and MS/MS spectra for lipid identification and quantification.

    • MRM Transitions for Stearic Acid:

      • Endogenous Stearic Acid (C18:0): Precursor ion (m/z) 283.26 -> Product ion (m/z) 283.26 (for quantification) and other fragments for confirmation.

      • This compound: Precursor ion (m/z) 301.32 -> Product ion (m/z) 301.32.

Mandatory Visualizations

To visualize the experimental workflow and the biological context of stearic acid, the following diagrams are provided in the DOT language for Graphviz.

G cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with This compound Plasma->Spike Folch Folch Extraction (Chloroform/Methanol) Spike->Folch Dry Dry Down Folch->Dry Reconstitute Reconstitute Dry->Reconstitute LC LC Separation (C18 Column) Reconstitute->LC MS Mass Spectrometry (ESI-) LC->MS Software Lipidomics Software MS->Software Validation Software Validation (Peak Integration, Normalization) Software->Validation G cluster_synthesis Fatty Acid Biosynthesis cluster_modification Modification & Incorporation cluster_signaling Signaling Roles AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA FAS Fatty Acid Synthase (FASN) MalonylCoA->FAS Palmitate Palmitate (C16:0) FAS->Palmitate Elongase Elongase (ELOVL) Palmitate->Elongase Stearate Stearate (C18:0) Elongase->Stearate SCD1 Stearoyl-CoA Desaturase 1 (SCD1) Stearate->SCD1 Triglycerides Triglycerides Stearate->Triglycerides Phospholipids Phospholipids Stearate->Phospholipids GPCRs G-protein Coupled Receptors Stearate->GPCRs Oleate Oleate (C18:1) SCD1->Oleate Oleate->Triglycerides Oleate->Phospholipids Downstream Downstream Signaling (e.g., MAPK, ER Stress) GPCRs->Downstream

References

A Guide to Inter-Laboratory Comparison of Stearic Acid-¹³C₁₈ Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methodologies for the quantitative analysis of Stearic acid-¹³C₁₈, a stable isotope-labeled fatty acid crucial for metabolic research and drug development.[1][2] Given the importance of accurate quantification in tracer studies, this document outlines a framework for an inter-laboratory comparison, presenting hypothetical data to illustrate potential variability and offering standardized experimental protocols to enhance reproducibility.

Introduction to Stearic Acid-¹³C₁₈ Analysis

Stearic acid-¹³C₁₈ is a valuable tool in metabolic flux analysis and pharmacokinetic studies.[1] Its use as an internal standard and tracer allows for precise quantification of stearic acid and its metabolic derivatives in various biological matrices.[1] The most common analytical techniques for its measurement are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The accuracy and consistency of measurements across different laboratories are paramount for the validation of clinical and research findings.

Hypothetical Inter-Laboratory Comparison Study

To assess the state of Stearic acid-¹³C₁₈ quantification, a hypothetical inter-laboratory study was designed. In this simulated study, four laboratories were provided with identical sets of human plasma samples spiked with known concentrations of Stearic acid-¹³C₁₈.

Study Objectives:

  • To evaluate the accuracy and precision of different laboratory methods for Stearic acid-¹³C₁₈ measurement.

  • To identify potential sources of variability in analytical results.

  • To provide a baseline for establishing standardized protocols.

Sample Preparation and Distribution:

Lyophilized human plasma was reconstituted and spiked with Stearic acid-¹³C₁₈ at three concentration levels: Low (5 µg/mL), Medium (50 µg/mL), and High (250 µg/mL). A blank plasma sample was also included. Participants were instructed to use their in-house validated methods for analysis.

Data Presentation: Summary of Quantitative Results

The following tables summarize the hypothetical quantitative data from the four participating laboratories.

Table 1: Reported Concentrations of Stearic acid-¹³C₁₈ (µg/mL)

Sample LevelLaboratory 1 (GC-MS)Laboratory 2 (GC-MS)Laboratory 3 (LC-MS/MS)Laboratory 4 (LC-MS/MS)Target Concentration
Blank 0.02< LOQ0.01< LOQ0
Low 4.855.154.955.055
Medium 48.952.149.851.250
High 245.6258.3249.1253.7250

Table 2: Statistical Analysis of Inter-Laboratory Data

Sample LevelMean (µg/mL)Standard Deviation (SD)Coefficient of Variation (%CV)Accuracy (% Recovery)
Low 5.000.132.60100.0
Medium 50.501.442.85101.0
High 251.685.482.18100.7

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are standardized protocols for GC-MS and LC-MS/MS analysis of Stearic acid-¹³C₁₈.

4.1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol describes a common method for the derivatization and analysis of fatty acids by GC-MS.

Sample Preparation and Extraction:

  • To 200 µL of plasma, add 10 µL of an internal standard solution (e.g., deuterated stearic acid, d3-Stearic acid).

  • Add 1 mL of a methanol:isooctane (4:1, v/v) mixture and vortex thoroughly.

  • Centrifuge at 3000 x g for 5 minutes to separate the layers.

  • Transfer the upper isooctane layer to a clean glass tube.

  • Dry the extract under a stream of nitrogen.

Derivatization:

  • To the dried extract, add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Incubate at 60°C for 30 minutes.

  • After cooling, the sample is ready for GC-MS analysis.

GC-MS Parameters:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program: Start at 150°C, hold for 2 min, ramp to 280°C at 10°C/min, and hold for 5 min.

  • MS Detection: Electron Ionization (EI) at 70 eV. Monitor characteristic ions for Stearic acid-¹³C₁₈-TMS ester.

4.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol outlines a sensitive method for the direct analysis of fatty acids without derivatization.

Sample Preparation and Extraction:

  • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., deuterated stearic acid, d3-Stearic acid).

  • Add 400 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Parameters:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start at 50% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS/MS Detection: Electrospray Ionization (ESI) in negative ion mode. Monitor the transition from the precursor ion [M-H]⁻ to a characteristic product ion for Stearic acid-¹³C₁₈.

Visualizations

Experimental Workflow for Stearic Acid-¹³C₁₈ Analysis

G Figure 1: General Experimental Workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Method cluster_lcms LC-MS/MS Method Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike Extraction Extraction Spike->Extraction Derivatization Derivatization Extraction->Derivatization GC-MS Path LC_Separation LC Separation Extraction->LC_Separation LC-MS/MS Path GC_Separation GC Separation Derivatization->GC_Separation MS_Detection_GC MS Detection GC_Separation->MS_Detection_GC Data_Analysis Data Analysis & Quantification MS_Detection_GC->Data_Analysis MS_Detection_LC MS/MS Detection LC_Separation->MS_Detection_LC MS_Detection_LC->Data_Analysis

Figure 1: General Experimental Workflow

Signaling Pathway Context: Stearic Acid Metabolism

Stearic acid can be desaturated to oleic acid by Stearoyl-CoA Desaturase-1 (SCD1), a key enzyme in fatty acid metabolism. Tracer studies using Stearic acid-¹³C₁₈ can elucidate the activity of this pathway.

G Figure 2: Stearic Acid Desaturation Pathway Stearic_Acid Stearic Acid-¹³C₁₈ (C18:0) SCD1 Stearoyl-CoA Desaturase-1 (SCD1) Stearic_Acid->SCD1 Substrate Oleic_Acid Oleic Acid-¹³C₁₈ (C18:1n9) SCD1->Oleic_Acid Product

Figure 2: Stearic Acid Desaturation Pathway

Conclusion and Recommendations

This guide presents a framework for an inter-laboratory comparison of Stearic acid-¹³C₁₈ measurements. The hypothetical data highlights that while both GC-MS and LC-MS/MS can provide accurate and precise results, variability between laboratories exists. To improve comparability, the following are recommended:

  • Adoption of Standardized Protocols: Laboratories should consider adopting harmonized sample preparation and analytical methods.

  • Use of Certified Reference Materials: The availability and use of certified reference materials for Stearic acid-¹³C₁₈ in plasma would greatly enhance accuracy and traceability.

  • Participation in Proficiency Testing Programs: Regular participation in proficiency testing schemes is essential for external quality assessment and continuous improvement.

By addressing these areas, the scientific community can ensure the reliability of data generated using Stearic acid-¹³C₁₈, ultimately leading to more robust and reproducible research outcomes.

References

Performance of Stearic acid-13C18 in Quantitative Bioanalysis: A Linearity and Recovery Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the analytical performance of Stearic acid-13C18 as an internal standard in quantitative bioanalysis, focusing on linearity and recovery experiments. The use of a stable isotope-labeled internal standard is widely considered the gold standard in mass spectrometry-based quantification, offering distinct advantages over non-isotopic analogs.[1] This document presents supporting experimental data and detailed methodologies to assist researchers in developing and validating robust bioanalytical methods.

The Critical Role of Internal Standards in Bioanalysis

In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is crucial for correcting for variability during sample processing and analysis.[1] The ideal internal standard co-elutes with the analyte and experiences the same matrix effects and ionization suppression or enhancement. Stable isotope-labeled (SIL) internal standards, such as this compound, are chemically identical to the analyte of interest, differing only in isotopic composition. This makes them the preferred choice for achieving the highest levels of accuracy and precision in bioanalytical methods.[1]

Experimental Protocols

Herein, we detail the methodologies for conducting linearity and recovery experiments for the quantification of stearic acid in a biological matrix (e.g., human plasma) using this compound as an internal standard.

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
  • Stock Solutions: Prepare individual stock solutions of stearic acid and this compound in a suitable organic solvent (e.g., methanol or ethanol) at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by spiking blank biological matrix with known concentrations of stearic acid. A typical range for stearic acid analysis might be from 0.1 to 400 ng/mL.[2]

  • Internal Standard Working Solution: Prepare a working solution of this compound at a constant concentration to be added to all samples (calibration standards, quality control samples, and study samples).

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.

Sample Preparation and Extraction
  • To an aliquot of the biological sample (e.g., 100 µL of plasma), add the internal standard working solution.

  • Perform a protein precipitation extraction by adding a precipitating agent like acetonitrile or methanol.

  • Vortex the mixture to ensure thorough mixing and then centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation: Employ a C8 or C18 reversed-phase column for the separation of stearic acid. A typical mobile phase could consist of an aqueous component with an additive like ammonium formate and an organic component such as acetonitrile or methanol.[3][4]

  • Mass Spectrometric Detection: Utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The transitions for stearic acid and this compound would be optimized for maximum sensitivity and specificity.

Data Presentation: Linearity and Recovery

The following tables summarize the expected performance data for a validated bioanalytical method for stearic acid using this compound as an internal standard, compared to a method using a non-isotopic (structural analog) internal standard. The data for the non-isotopic internal standard is representative of what might be achieved with a well-optimized method.

Table 1: Linearity Assessment

ParameterMethod with this compound (Expected)Method with Non-Isotopic IS (Representative)
Calibration Range 0.1 - 500 ng/mL1 - 500 ng/mL
Correlation Coefficient (R²) > 0.995> 0.99
Deviation of Standards from Nominal (%) Within ± 15% (± 20% for LLOQ)Within ± 15% (± 20% for LLOQ)

Table 2: Recovery Assessment

QC LevelMethod with this compound (Expected Recovery %)Method with Non-Isotopic IS (Representative Recovery %)
Low QC 90 - 110%85 - 115%
Medium QC 95 - 105%90 - 110%
High QC 95 - 105%90 - 110%

Mandatory Visualization

The following diagram illustrates the experimental workflow for assessing the linearity and recovery of a quantitative bioanalytical method for stearic acid.

G cluster_0 Preparation cluster_1 Sample Processing cluster_2 Analysis & Data Evaluation A Prepare Stearic Acid Stock Solution C Prepare Calibration Standards (Spike Blank Matrix with Stearic Acid) A->C B Prepare this compound (Internal Standard) Stock Solution E Add Internal Standard to all Samples B->E C->E D Prepare Quality Control (QC) Samples (Low, Medium, High Concentrations) D->E F Protein Precipitation & Centrifugation E->F G Evaporation & Reconstitution F->G H LC-MS/MS Analysis G->H I Construct Calibration Curve (Peak Area Ratio vs. Concentration) H->I K Quantify QC Samples H->K J Assess Linearity (R² > 0.99) I->J L Calculate Recovery (%) K->L

Caption: Workflow for Linearity and Recovery Experiments.

Conclusion

The use of this compound as an internal standard provides superior performance in the quantitative analysis of stearic acid in biological matrices. Its chemical and physical properties, being nearly identical to the analyte, ensure that it accurately tracks the analyte throughout the entire analytical process, from extraction to detection. This leads to improved precision and accuracy, as it effectively compensates for matrix effects and variations in instrument response. The expected linearity (R² > 0.995) and recovery (typically within 90-110%) demonstrate the robustness and reliability of methods employing this stable isotope-labeled internal standard. For researchers and scientists in drug development, the adoption of this compound is a critical step towards generating high-quality, reproducible, and defensible bioanalytical data.

References

Navigating the Labyrinth of Lipidomics: A Guide to Normalization using Stearic acid-13C18

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in mass spectrometry-based lipidomics, achieving accurate and reproducible quantification of lipids is a critical yet often challenging endeavor. The inherent variability in sample preparation, extraction efficiency, and instrument response can introduce significant systematic error, potentially masking true biological insights. The use of a stable isotope-labeled internal standard is a cornerstone of robust quantitative lipidomics, and Stearic acid-13C18 has emerged as a reliable choice for the normalization of fatty acids and other lipid species.

This guide provides an objective comparison of normalization strategies, highlighting the performance of this compound against other common methods. We present supporting experimental data, detailed methodologies, and visual workflows to empower researchers to make informed decisions for their analytical pipelines.

The Imperative of Normalization in Mass Spectrometry

The goal of normalization is to minimize non-biological variation, such as that arising from instrument batch effects, while preserving the underlying biological differences between samples[1]. Without effective normalization, apparent changes in lipid abundance may be artifacts of the analytical process rather than true physiological or pathological alterations.

Internal standards are compounds added to a sample at a known concentration before the analytical process begins[2]. Ideally, an internal standard is chemically similar to the analytes of interest but isotopically distinct, allowing it to be differentiated by the mass spectrometer[2]. By tracking the signal of the internal standard, variations in sample handling and instrument performance can be mathematically corrected. This compound, a uniformly 13C-labeled version of the saturated fatty acid, serves as an excellent internal standard for many lipidomics applications[3][4].

Performance Comparison of Normalization Strategies

The efficacy of a normalization strategy is often evaluated by its ability to reduce the variability in measurements of quality control (QC) samples, which are pooled aliquots of all experimental samples[1][5]. A lower coefficient of variation (CV) in QC samples after normalization indicates a more robust and reproducible method[1][5].

Normalization StrategyPrinciple of NormalizationTypical Performance (CV in QC Samples)AdvantagesLimitations
This compound (Class-Specific IS) Normalizes the signal of each analyte to the signal of a co-eluting, structurally similar, stable isotope-labeled internal standard.[2][6]Low (<15%) [6][7]Corrects for variations in extraction efficiency, matrix effects, and instrument response. Considered the "gold standard" for quantification.[2]Requires a specific internal standard for each lipid class for optimal performance. Can be costly.
Total Ion Current (TIC) Normalization Divides the signal of each feature by the total ion current of that sample, assuming the total amount of ionized molecules is constant across samples.[4]Moderate to High Simple to implement and does not require internal standards.The underlying assumption is often not met, especially in complex biological samples where a few abundant ions can dominate the TIC.[4]
Median Normalization Divides the signal of each feature by the median signal intensity of all features in that sample, assuming the median lipid abundance is constant across samples.[8]Moderate More robust to outliers than TIC normalization.The assumption of a constant median may not hold true in experiments with significant biological perturbations.
Probabilistic Quotient Normalization (PQN) Calculates a dilution factor for each sample by comparing its spectrum to a reference spectrum (often the median or mean spectrum of all samples).[8]Low to Moderate Can be effective in reducing systematic variation and is less sensitive to a few highly abundant lipids.Assumes that for most lipids, the concentration remains unchanged between samples, which may not be valid in all experimental designs.
No Normalization (Raw Data) Utilizes the raw peak areas or heights for quantification.High No data manipulation.Highly susceptible to analytical variability, making it difficult to discern true biological changes.

Experimental Protocols

To ensure the successful implementation of this compound as an internal standard, a detailed and consistent protocol is essential. The following outlines a typical workflow for a lipidomics experiment.

Materials
  • This compound (e.g., from Cambridge Isotope Laboratories or Sigma-Aldrich)[4]

  • Solvents: Methanol, Chloroform, Water (LC-MS grade)

  • Internal Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL. Store at -20°C.

  • Working Internal Standard Mixture: Dilute the stock solution to the desired final concentration in the extraction solvent. The optimal concentration should be determined empirically but is typically in the low µg/mL range.

Lipid Extraction (Folch Method)[2]
  • Sample Preparation: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma or homogenized tissue.

  • Addition of Internal Standard: Add a known volume (e.g., 10 µL) of the this compound working internal standard mixture to each sample, including QC and blank samples.

  • Solvent Extraction: Add 2:1 (v/v) chloroform:methanol to the sample for a final solvent-to-sample ratio of 20:1.

  • Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation[2].

  • Phase Separation: Add 0.2 volumes of water or 0.9% NaCl to induce phase separation. Vortex for 30 seconds[2].

  • Centrifugation: Centrifuge the samples at 2,000 x g for 10 minutes to separate the aqueous and organic layers[2].

  • Lipid Collection: Carefully collect the lower organic layer, which contains the lipids, using a glass syringe and transfer to a new tube.

  • Drying: Dry the lipid extract under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase (e.g., 100 µL) for LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used for lipid separation[2].

    • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate and 0.1% formic acid[2].

    • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid[2].

    • Gradient: A typical gradient starts with a low percentage of mobile phase B and gradually increases to elute more hydrophobic lipids[2].

    • Flow Rate: A flow rate of 0.3-0.6 mL/min is common[2].

    • Column Temperature: Maintaining a constant column temperature (e.g., 55°C) is crucial for reproducible retention times[2].

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) is typically used, often in both positive and negative ion modes for comprehensive lipid coverage.

    • Data Acquisition: Data can be acquired in full scan mode for untargeted lipidomics or using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for targeted analysis.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for reproducible results. The following diagram illustrates the key steps in a lipidomics experiment incorporating an internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (Plasma, Tissue, etc.) Add_IS Add this compound Internal Standard Sample->Add_IS Extraction Lipid Extraction (e.g., Folch Method) Add_IS->Extraction Dry_Reconstitute Dry Down & Reconstitute Extraction->Dry_Reconstitute LC_Separation LC Separation (C18 Column) Dry_Reconstitute->LC_Separation MS_Detection MS Detection (ESI-MS/MS) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Normalization Normalization to IS Peak_Integration->Normalization Statistical_Analysis Statistical Analysis Normalization->Statistical_Analysis G Analyte_Signal Analyte Peak Area (Endogenous Lipid) Response_Ratio Response Ratio (Analyte Area / IS Area) Analyte_Signal->Response_Ratio IS_Signal Internal Standard Peak Area (this compound) IS_Signal->Response_Ratio Concentration Normalized Abundance Response_Ratio->Concentration

References

Safety Operating Guide

Proper Disposal Procedures for Stearic Acid-13C18: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information for the safe and compliant disposal of Stearic acid-13C18, a stable isotope-labeled compound.

Immediate Safety and Handling Precautions

This compound is classified as a skin irritant (Category 2) under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2][3] Therefore, it is imperative to take the following precautions when handling this substance:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[1]

  • Avoid Contact: Minimize contact with skin, eyes, and clothing. In case of accidental contact, follow the first aid measures outlined in the Safety Data Sheet (SDS).

  • Ventilation: Use in a well-ventilated area to avoid inhalation of any dust or aerosols.

  • Hygiene: Wash hands thoroughly after handling the substance.[1]

Disposal of this compound

As a stable isotope-labeled compound, this compound is not radioactive and therefore does not require disposal as radioactive waste. The disposal procedures are governed by regulations for non-hazardous chemical waste. The primary principle is to adhere to all federal, state, and local regulations.

Step-by-Step Disposal Protocol:

  • Waste Characterization:

    • Confirm that the waste is solely this compound and not mixed with any other hazardous materials.

    • Stearic acid is not a listed hazardous waste under the Resource Conservation and Recovery Act (RCRA).

    • It does not typically exhibit the characteristics of hazardous waste (ignitability, corrosivity, reactivity, or toxicity) as defined by the EPA.[1][4][5]

  • Segregation:

    • Collect waste this compound in a dedicated, properly labeled container.

    • Do not mix with other chemical waste streams to avoid creating a hazardous mixture.

  • Containerization:

    • Use a container that is compatible with the chemical (e.g., a high-density polyethylene or glass container with a secure lid).

    • Label the container clearly as "Waste this compound" and include the CAS number (287100-83-8).

  • Engage a Licensed Waste Disposal Service:

    • The recommended and most compliant method for disposal is to contact a licensed professional waste disposal service.[6]

    • Provide the service with the Safety Data Sheet (SDS) for this compound.

    • They will ensure the waste is transported and disposed of in accordance with all applicable regulations, likely through incineration or secure landfill.

  • Documentation:

    • Maintain records of the waste disposal, including the name of the disposal service, the date of pickup, and the amount of waste disposed of.

Prohibited Disposal Methods:

  • Do not dispose of this compound down the drain. It is poorly soluble in water and can clog plumbing systems.

  • Do not dispose of in regular trash unless explicitly permitted by your institution's environmental health and safety (EHS) department and local regulations for non-hazardous solid chemical waste.

  • Do not release into the environment.

Quantitative Data Summary

The following table summarizes key quantitative data for Stearic acid, which is chemically analogous to this compound for disposal purposes.

PropertyValueReference
GHS Hazard Classification Skin Irritation, Category 2[1][2][3]
Physical State Solid (waxy)[7][8]
Melting Point 67-69 °C[7][9]
Boiling Point 361 °C[7][9]
Flash Point 196 °C[7][9]
Autoignition Temperature 395 °C[7][9]
Solubility in Water Insoluble[7][8]
RCRA Hazardous Waste? NoBased on RCRA characteristics[1][4][5]

Experimental Protocols and Methodologies

The determination of the hazard classification and physical properties of chemical substances like Stearic acid involves standardized experimental protocols established by organizations such as the Organisation for Economic Co-operation and Development (OECD) and the American Society for Testing and Materials (ASTM).

Skin Irritation Testing (OECD Test Guideline 404):

  • Test Animals: Healthy, young adult albino rabbits are typically used.

  • Application: A small amount of the test substance (0.5 g or 0.5 mL) is applied to a shaved patch of skin on the animal's back.

  • Exposure: The substance is held in contact with the skin for a specified period, usually 4 hours.

  • Observation: The skin is observed for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after removal of the substance.

  • Scoring: The severity of the skin reactions is scored on a numerical scale. A mean score of ≥ 2.3 and ≤ 4.0 for erythema/eschar or for edema in at least 2 of 3 tested animals typically results in a Category 2 classification.[10][11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have Waste This compound is_radioactive Is the waste radioactive? start->is_radioactive handle_as_radioactive Follow Institutional Radioactive Waste Procedures is_radioactive->handle_as_radioactive Yes is_mixed Is it mixed with hazardous waste? is_radioactive->is_mixed No (Stable Isotope) handle_as_hazardous Dispose as Hazardous Waste (Consult EHS) is_mixed->handle_as_hazardous Yes is_non_hazardous Characterize as Non-Hazardous Waste is_mixed->is_non_hazardous No consult_ehs Consult Institutional EHS Guidelines & Local Regulations is_non_hazardous->consult_ehs waste_vendor Arrange Pickup by Licensed Waste Disposal Service consult_ehs->waste_vendor document Document Disposal waste_vendor->document end End of Process document->end

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Logistics for Handling Stearic Acid-13C18

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical reagents like Stearic acid-13C18. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe and effective use of this isotopically labeled compound.

Hazard Identification and Personal Protective Equipment (PPE)

Stearic acid, including its isotopically labeled forms, is generally considered to have low toxicity. However, it can cause skin and eye irritation upon contact.[1][2] If in powdered form, inhalation of dust may cause respiratory discomfort.[3] Therefore, adherence to proper PPE protocols is crucial.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

Protection Type Required PPE Specifications and Use Case
Eye Protection Safety glasses with side shields or gogglesMust comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1] To be worn at all times in the laboratory.
Hand Protection Chemical-resistant glovesNitrile rubber gloves with a thickness of >0.11 mm are suitable.[4] Inspect gloves for integrity before use and wash hands after handling.
Skin Protection Laboratory coatTo be worn to prevent skin contact.[1]
Respiratory Protection NIOSH/MSHA approved respirator or dust maskRequired when handling the powdered form in large quantities or when dust generation is likely.[1][3][4]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will minimize exposure risk and ensure experimental integrity.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a fume hood, especially when handling the powdered form to minimize dust inhalation.[3]

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Keep the container tightly closed when not in use.[5]

2. Handling the Compound:

  • Before handling, wash hands thoroughly.

  • Don the appropriate PPE as detailed in Table 1.

  • Avoid direct contact with the skin, eyes, and clothing.[1]

  • Minimize dust generation and accumulation.[1]

  • If heating is required, use a controlled heating source like a double boiler to avoid decomposition and the release of irritating vapors.[3] The safe melting range for stearic acid is between 55°C to 70°C (131°F to 158°F).[3]

3. In Case of Exposure or Spill:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1][6]

  • Skin Contact: Remove contaminated clothing and wash the affected skin with soap and water for at least 15 minutes.[1][6]

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[1]

  • Spill: For small spills, sweep up the solid material, avoiding dust generation, and place it into a suitable, sealed container for disposal.[1][6] Ventilate the area and wash the spill site after material pickup is complete.[6]

Disposal Plan

This compound is a stable isotopically labeled compound and is not radioactive.[7] Therefore, its disposal does not require special radiological precautions. The waste should be handled as standard chemical waste in accordance with federal, state, and local regulations.[1][7][]

  • Waste Collection: Collect waste this compound and any contaminated disposables (e.g., gloves, weighing paper) in a clearly labeled, sealed container.

  • Labeling: Label the waste container as "Non-hazardous Chemical Waste" and specify the contents ("this compound").

  • Storage: Store the waste container in a designated satellite accumulation area away from incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EH&S) department.[] Do not mix with general laboratory waste.[7]

Experimental Workflow and Safety Protocol

The following diagram illustrates the logical flow for the safe handling and disposal of this compound.

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE handle_weigh Weigh/Measure Compound prep_ppe->handle_weigh prep_area Prepare Well-Ventilated Work Area prep_area->handle_weigh handle_experiment Perform Experiment handle_weigh->handle_experiment cleanup_decontaminate Decontaminate Work Area handle_experiment->cleanup_decontaminate emergency_spill Spill handle_experiment->emergency_spill emergency_exposure Personal Exposure handle_experiment->emergency_exposure cleanup_waste Collect Chemical Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose via EH&S cleanup_waste->cleanup_dispose emergency_action_spill Follow Spill Protocol emergency_spill->emergency_action_spill emergency_action_exposure Follow First Aid Protocol emergency_exposure->emergency_action_exposure

Caption: Safe handling and disposal workflow for this compound.

References

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Retrosynthesis Analysis

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。